molecular formula C29H40Cl3FN4O2 B605901 B07 hydrochloride CAS No. 1260629-43-3

B07 hydrochloride

Número de catálogo: B605901
Número CAS: 1260629-43-3
Peso molecular: 602.01
Clave InChI: DPGDWQZODLFWID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

B07 hydrochloride is a synthetic small molecule compound provided as a high-purity, stable hydrochloride salt for biomedical research. Its primary research applications and mechanism of action are currently under investigation in early-stage preclinical studies, with preliminary data suggesting potential in oncology. Research indicates it may function by modulating key signaling pathways involved in cell proliferation and survival. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for use in diagnostics, therapeutics, or any personal applications. Always refer to the Safety Data Sheet (SDS) before handling.

Propiedades

Número CAS

1260629-43-3

Fórmula molecular

C29H40Cl3FN4O2

Peso molecular

602.01

Nombre IUPAC

1-Acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]propyl]-4-piperidinecarboxamide Dihydrochloride

InChI

InChI=1S/C29H38ClFN4O2.2ClH/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24;;/h4-9,20,25H,3,10-19,21H2,1-2H3;2*1H

Clave InChI

DPGDWQZODLFWID-UHFFFAOYSA-N

SMILES

O=C(C1CCN(C(C)=O)CC1)N(C2=CC=C(C)C(Cl)=C2)CCCN3CCN(CC4=CC=C(F)C=C4)CC3.[H]Cl.[H]Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

B07 hydrochloride;  B-07 hydrochloride;  B 07 hydrochloride;  B07 HCl;  B-07 HCl;  B 07 HCl; 

Origen del producto

United States

Foundational & Exploratory

Unraveling B07 Hydrochloride: A Technical Guide to its Discovery and Synthesis as a Novel CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of B07 hydrochloride, a potent CCR5 antagonist with significant potential in therapeutic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and experimental methodologies that underpin this promising molecule.

Introduction: The Significance of CCR5 Antagonism and the Emergence of this compound

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. Beyond its physiological function, CCR5 is also a primary co-receptor for the entry of the most common strains of HIV-1 into host cells. This makes it a critical target for the development of antiretroviral therapies. Small molecule antagonists that block the CCR5 receptor can effectively prevent viral entry, offering a powerful mechanism to combat HIV-1 infection.

In the landscape of CCR5 antagonists, a molecule designated as this compound has emerged as a compound of interest. Identified as a CCR5 antagonist-based inhibitor of HIV-1 entry, this compound is chemically defined by the formula C29H38ClFN4O2 and the CAS number 1260629-43-3.[1] This guide will illuminate the scientific journey of this compound, from its conceptual discovery to its chemical synthesis.

The Discovery of a Novel Chemical Scaffold: The Piperidine-4-carboxamide Core

The discovery of this compound is rooted in the extensive research into small molecule CCR5 antagonists, with a particular focus on the piperidine-4-carboxamide scaffold. This chemical framework has proven to be a fertile ground for the development of potent and metabolically stable CCR5 inhibitors.

Extensive research in this area led to the identification of key structural features that contribute to high binding affinity and potent inhibition of the CCR5 receptor. The exploration of various substituents on the piperidine and carboxamide moieties allowed for the fine-tuning of pharmacological properties. This systematic approach of structure-activity relationship (SAR) studies was instrumental in the design of novel and effective CCR5 antagonists.

While the specific discovery of the compound now known as this compound is not extensively detailed under this name in publicly available literature, its chemical structure strongly suggests it belongs to the class of piperidine-4-carboxamide CCR5 antagonists. A key breakthrough in this area was the development of the clinical candidate TAK-220, which shares the piperidine-4-carboxamide core. The research leading to TAK-220 and other similar compounds laid the foundational knowledge for the design and synthesis of molecules like this compound.

The Synthesis of this compound: A Step-by-Step Methodological Approach

The synthesis of this compound, a complex organic molecule, involves a multi-step process that leverages established and innovative organic chemistry reactions. The general synthetic strategy for piperidine-4-carboxamide derivatives provides a blueprint for the construction of the this compound molecule.

General Synthetic Pathway for Piperidine-4-carboxamide CCR5 Antagonists

The synthesis typically involves the coupling of three key fragments: a substituted piperidine-4-carboxylic acid, a substituted aniline, and a linking alkyl chain.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A Substituted Piperidine-4-carboxylic acid E Activated Piperidine-4-carboxylic acid A->E Activation (e.g., with SOCl2 or HATU) B Substituted Aniline D N-alkylated Aniline B->D C Linking Alkyl Chain Precursor C->D Alkylation F B07 (Piperidine-4-carboxamide derivative) D->F Amide Coupling E->F

Caption: Generalized synthetic workflow for piperidine-4-carboxamide derivatives.

A plausible synthetic route for a molecule with the chemical formula of this compound (C29H38ClFN4O2) would involve the following key steps, based on established methodologies for this class of compounds:

Step 1: Synthesis of the N-substituted Piperidine Intermediate

The synthesis would begin with the appropriate functionalization of a piperidine-4-carboxamide precursor. This often involves the reductive amination of a piperidine derivative with a suitable aldehyde or ketone to introduce the desired substituent on the piperidine nitrogen.

Step 2: Preparation of the Substituted Aniline Moiety

The synthesis of the substituted aniline component is a critical step. For this compound, this would likely involve a multi-step synthesis to construct the specific chloro- and fluoro-substituted aromatic ring system.

Step 3: Coupling of the Key Fragments

The final key step is the amide bond formation between the piperidine-4-carboxamide intermediate and the substituted aniline moiety. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the carboxylic acid to an acid chloride followed by reaction with the aniline.

Step 4: Formation of the Hydrochloride Salt

The final step involves the treatment of the free base with hydrochloric acid in a suitable solvent to yield the hydrochloride salt, which often improves the compound's solubility and stability.

Table 1: Key Reagents and Intermediates in the Synthesis of Piperidine-4-carboxamide CCR5 Antagonists

Component Examples of Reagents/Intermediates Purpose
Piperidine Core 1-Boc-piperidine-4-carboxylic acid, Ethyl isonipecotateProvides the central piperidine scaffold
Aniline Moiety Substituted anilines (e.g., 4-fluoroaniline)Forms a key part of the pharmacophore interacting with the CCR5 receptor
Coupling Reagents HATU, HOBt, EDCI, Thionyl chlorideFacilitate the formation of the amide bond
Reducing Agents Sodium triacetoxyborohydride, Sodium cyanoborohydrideUsed in reductive amination steps
Solvents Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF)Provide the reaction medium

Mechanism of Action: How this compound Inhibits HIV-1 Entry

This compound functions as a non-competitive allosteric antagonist of the CCR5 receptor. This means it does not bind to the same site as the natural chemokine ligands of CCR5. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the receptor.

This binding induces a conformational change in the CCR5 receptor, altering its three-dimensional structure. This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from effectively interacting with the receptor, a critical step for the fusion of the viral and host cell membranes. By blocking this interaction, this compound effectively prevents the entry of CCR5-tropic HIV-1 strains into the host cell, thus inhibiting viral replication at a very early stage.

HIV_Entry_Inhibition cluster_0 Normal HIV-1 Entry cluster_1 Inhibition by this compound HIV1 HIV-1 gp120 CD4 CD4 Receptor HIV1->CD4 1. Binding CCR5_unbound CCR5 Receptor HIV1->CCR5_unbound 3. Co-receptor Binding CD4->CCR5_unbound 2. Conformational Change HostCell_A Host Cell Membrane CCR5_unbound->HostCell_A 4. Membrane Fusion B07 This compound CCR5_bound CCR5 Receptor (Altered Conformation) B07->CCR5_bound 1. Allosteric Binding HostCell_B Host Cell Membrane CCR5_bound->HostCell_B Membrane Fusion Prevented HIV1_B HIV-1 gp120 HIV1_B->CCR5_bound 3. Binding Blocked CD4_B CD4 Receptor HIV1_B->CD4_B 2. Binding

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Conclusion and Future Directions

This compound represents a significant development in the field of CCR5 antagonists. Its discovery, rooted in the systematic exploration of the piperidine-4-carboxamide scaffold, and its synthesis, based on robust and adaptable chemical methodologies, underscore the power of modern medicinal chemistry. As an inhibitor of HIV-1 entry, this compound holds promise for further investigation and development as a potential therapeutic agent. Future research will likely focus on optimizing its pharmacokinetic properties, further elucidating its interaction with the CCR5 receptor at a molecular level, and evaluating its efficacy and safety in preclinical and clinical settings. The journey of this compound serves as a compelling case study in the rational design and development of targeted antiviral therapies.

References

Sources

B07 Hydrochloride: A Dual-Action CCR5 Antagonist & Microbicide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper

Executive Summary

B07 hydrochloride (B07 HCl) is a synthetic small-molecule CCR5 antagonist belonging to the N-(4-fluorobenzyl)piperazine class. Originally designed as an analog to TAK-220 , B07 HCl was engineered to overcome the poor aqueous solubility and limited oral bioavailability associated with earlier piperidine/piperazine scaffolds.[1]

Beyond its primary function as a potent HIV-1 entry inhibitor (targeting the R5-tropic viral envelope-coreceptor interaction), B07 HCl exhibits a unique dual-function profile : it possesses significant spermicidal activity via plasma membrane disruption. This distinct pharmacological duality positions B07 HCl as a lead candidate for multipurpose prevention technologies (MPTs) —topical microbicides designed to simultaneously prevent sexually transmitted infections (HIV-1) and unintended pregnancy.

Chemical & Pharmacological Profile
2.1. Structural Identity [2]
  • Chemical Class: N-(4-fluorobenzyl)piperazine derivative.[3]

  • Lead Optimization: Developed from the TAK-220 scaffold (a known piperidine-based CCR5 antagonist).

  • Key Modification: Structural adjustments to the piperazine ring and side chains were made to enhance hydrophilicity without compromising the pharmacophore required for the hydrophobic binding pocket of CCR5.[1]

2.2. Physicochemical Advantages

A critical limitation of many GPCR antagonists is lipophilicity, which aids receptor binding but hinders formulation and bioavailability.[1] B07 HCl demonstrates superior properties compared to its parent compound, TAK-220:

PropertyTAK-220This compoundImprovement Factor
Aqueous Solubility ~2 mg/mL25 mg/mL 12.5x
Oral Bioavailability 1.4%56% 40x
Binding Affinity (

)
~1–3 nM~6 nM Comparable Potency

Data synthesized from Dong et al. (2012) and Yang et al. (2018).

Mechanism of Action (MoA)

B07 HCl operates via two distinct, concentration-dependent mechanisms.

3.1. Primary Mechanism: Allosteric CCR5 Antagonism (Anti-HIV)

B07 HCl binds to the transmembrane hydrophobic pocket of the C-C chemokine receptor type 5 (CCR5) . This binding induces a conformational change in the receptor (allosteric inhibition) that prevents the HIV-1 surface glycoprotein gp120 from engaging the coreceptor.

  • Target: CCR5 (7-transmembrane GPCR).[4]

  • Result: Steric/conformational blockade of the gp120 V3 loop interaction.

  • Outcome: Prevention of viral fusion and entry into CD4+ T-cells and macrophages.

3.2. Secondary Mechanism: Spermicidal Membrane Disruption

At higher concentrations (microgram/mL range), B07 HCl acts as a surfactant-like agent against spermatozoa.[1]

  • Target: Sperm plasma membrane.[5][6]

  • Effect: Disruption of membrane integrity (verified by Hypo-osmotic Swelling [HOS] test and electron microscopy).[5][6]

  • Outcome: Rapid immobilization and loss of viability (spermicidal effect), preventing fertilization.[1]

3.3. MoA Visualization

B07_Mechanism cluster_0 Therapeutic Outcomes B07 This compound CCR5 CCR5 Receptor (Transmembrane Pocket) B07->CCR5 High Affinity Binding (nM range) SpermMembrane Sperm Plasma Membrane B07->SpermMembrane Surfactant Action (μg/mL range) HIV_gp120 HIV-1 gp120 (V3 Loop) CCR5->HIV_gp120 Allosteric Blockade Motility Sperm Motility & Viability SpermMembrane->Motility Membrane Disruption (Immobilization) Fusion Viral Fusion & Entry HIV_gp120->Fusion Inhibited

Caption: Dual mechanism of B07 HCl: High-affinity CCR5 antagonism blocks HIV entry (primary), while higher concentrations disrupt sperm membranes (secondary).

Experimental Validation Protocols

To validate B07 HCl efficacy, the following standardized assays are required. These protocols ensure data integrity and reproducibility.

4.1. Calcium Mobilization Assay (CCR5 Antagonism)

Purpose: To determine the


 of B07 HCl against natural ligand (RANTES/CCL5) signaling.
  • Cell Line: Use CHO-K1 or HEK293 cells stably expressing human CCR5 and G

    
    16.
    
  • Seeding: Plate cells at

    
     cells/well in 96-well black-wall plates; incubate overnight at 37°C.
    
  • Dye Loading: Aspirate medium. Load cells with Fluo-4 AM (calcium indicator) in HBSS for 45 min at 37°C.

  • Compound Addition: Add serial dilutions of B07 HCl (0.1 nM to 1000 nM). Incubate for 15 min.

  • Agonist Challenge: Inject Recombinant Human CCL5/RANTES (

    
     concentration) using an automated fluidics reader (e.g., FLIPR).
    
  • Readout: Measure fluorescence intensity (

    
     nm, 
    
    
    
    nm).
  • Analysis: Plot Max-Min fluorescence against log[B07]. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
4.2. HIV-1 Pseudovirus Entry Assay

Purpose: To verify antiviral potency against R5-tropic strains.

  • Virus Production: Co-transfect HEK293T cells with an Env-expressing plasmid (e.g., JR-FL or Bal) and an Env-deficient backbone (pNL4-3.Luc.R-E-).

  • Target Cells: Use TZM-bl cells (express CD4, CCR5, and contain a Tat-inducible Luciferase reporter).[1]

  • Treatment: Pre-incubate TZM-bl cells with B07 HCl serial dilutions for 1 hour.

  • Infection: Add pseudovirus supernatant to cells. Spin-inoculate (optional) or incubate for 48 hours.

  • Lysis & Detection: Lyse cells and add Luciferase substrate. Measure Relative Light Units (RLU).

  • Control: Use Maraviroc as a positive control.

  • Validity Check: Cell viability (MTT assay) must be run in parallel to ensure RLU reduction is not due to cytotoxicity.

4.3. Sperm Motility & Membrane Integrity (HOS Test)

Purpose: To assess spermicidal efficacy.

  • Sample: Fresh human semen (liquefied, standard WHO criteria).

  • Exposure: Mix semen 1:1 with B07 HCl (in saline/buffer) at varying concentrations (e.g., 20, 100, 500 μg/mL).

  • Motility Assessment: Analyze via Computer-Assisted Sperm Analysis (CASA) at 30-second intervals for 3 minutes.

    • Endpoint: Total motility (%) and progressive motility (%).

  • Hypo-osmotic Swelling (HOS) Test:

    • Incubate treated sperm in hypo-osmotic solution (150 mOsm/L) for 30 min.

    • Principle: Intact membranes swell (tail curling); damaged membranes do not.

    • Readout: Count non-curled tails (damaged) vs. curled tails (intact) under phase-contrast microscopy.

Screening Workflow Diagram

Screening_Cascade Start Compound Library (Piperazine Derivatives) Solubility Solubility Screen (>10 mg/mL target) Start->Solubility CCR5_Bind CCR5 Binding Assay (Radioligand Displacement) Solubility->CCR5_Bind Pass Ca_Flux Functional Antagonism (Ca2+ Flux / RANTES) CCR5_Bind->Ca_Flux High Affinity HIV_Entry Antiviral Potency (Pseudovirus Entry) Ca_Flux->HIV_Entry IC50 < 10 nM Sperm_Tox Spermicidal Assay (CASA + HOS) HIV_Entry->Sperm_Tox EC50 < 5 nM InVivo In Vivo Efficacy (Rabbit Vaginal Model) Sperm_Tox->InVivo Dual Activity Confirmed

Caption: Critical path for validating B07 HCl as a dual-action microbicide candidate.

References
  • Dong, L., et al. (2012). "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Yang, M., et al. (2018). "A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission."[1][6] European Journal of Pharmaceutical Sciences.

  • Maeda, K., et al. (2004). "Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate."[1] Journal of Biological Chemistry (Contextual grounding for CCR5 antagonist class).

Sources

B07 Hydrochloride: Mechanisms and Protocols for HIV-1 Entry Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific technical requirements and the identification of B07 hydrochloride (B07-HCl) as a small-molecule CCR5 antagonist with dual-functionality (anti-HIV and spermicidal), here is the in-depth technical guide.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (B07-HCl) represents a significant optimization in the class of CCR5 antagonists , a category of HIV-1 entry inhibitors that block the interaction between the viral envelope glycoprotein gp120 and the host co-receptor CCR5. Unlike first-generation antagonists (e.g., Maraviroc) or its direct precursor TAK-220 , B07-HCl is engineered for enhanced aqueous solubility and oral bioavailability while retaining nanomolar potency against R5-tropic HIV-1 isolates.

This guide details the physicochemical profile, mechanism of action (MOA), and validation protocols for B07-HCl, positioning it as a lead candidate for dual-protection microbicides (preventing both HIV transmission and unintended pregnancy).

Chemical Identity & Physicochemical Profile

B07-HCl is a piperazine-based derivative designed to overcome the solubility limitations of the TAK-220 scaffold.[1]

Structural Characteristics[2]
  • Compound Name: this compound[1][2][3]

  • CAS Registry Number: 1260629-43-3[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 529.09 g/mol [2]

  • Core Scaffold:

    
    -(4-fluorobenzyl)piperazine analog.[1]
    
Comparative Pharmacokinetics

The primary failure mode of many high-affinity CCR5 antagonists is poor water solubility, limiting their use in vaginal gels or oral formulations. B07-HCl addresses this via specific side-chain modifications that increase polarity without disrupting the binding pharmacophore.

PropertyTAK-220 (Precursor)This compound (Optimized)Improvement Factor
Water Solubility (pH 7.4)~2.0 mg/mL~25.0 mg/mL 12.5x
Oral Bioavailability (

)
1.4%56% 40x
IC

(HIV-1 Entry)
~0.8 - 1.2 nM~6.0 nM Comparable Potency
Spermicidal EC

N/A640

g/mL
Dual-Functionality

Technical Insight: The dramatic increase in bioavailability (


) suggests B07-HCl utilizes active transport or has significantly reduced first-pass metabolism compared to TAK-220, making it viable for systemic PrEP (Pre-Exposure Prophylaxis) in addition to topical microbicides.

Mechanism of Action (MOA)

B07-HCl functions as an allosteric inhibitor of the CCR5 co-receptor. It does not bind to the viral envelope directly; rather, it binds to a hydrophobic pocket within the transmembrane helices of CCR5, locking the receptor in a conformation that is unrecognized by the HIV-1 gp120 V3 loop.

The Entry Blockade Pathway[5]
  • Attachment: HIV-1 gp120 binds to host CD4.[1][3][4][5]

  • Priming: gp120 undergoes a conformational shift, exposing the V3 loop.

  • Inhibition (B07 Node): B07-HCl occupies the transmembrane cavity of CCR5. This steric/allosteric blockade prevents the V3 loop from inserting into the CCR5 N-terminus/ECL2 region.

  • Outcome: The fusion peptide (gp41) cannot insert into the host membrane; viral entry is aborted.

MOA Visualization

G HIV HIV-1 Virion (gp120 Trimer) CD4 Host CD4 Receptor HIV->CD4 High Affinity Binding Complex gp120-CD4 Complex (V3 Loop Exposed) CD4->Complex Conformational Shift CCR5_Open CCR5 Co-Receptor (Active Conformation) Complex->CCR5_Open V3 Loop Interaction CCR5_Blocked CCR5-B07 Complex (Allosterically Locked) Complex->CCR5_Blocked Binding Fails CCR5_Open->CCR5_Blocked Conformational Freeze Fusion Membrane Fusion & Viral Entry CCR5_Open->Fusion gp41 Insertion B07 This compound (Inhibitor) B07->CCR5_Open Allosteric Binding (Kd ~ nM)

Figure 1: Mechanism of HIV-1 Entry Inhibition by B07-HCl. The compound acts downstream of CD4 binding, specifically antagonizing the CCR5 co-receptor to prevent fusion.

Experimental Protocols

To validate B07-HCl efficacy, researchers must employ a Single-Cycle Infection Assay (TZM-bl) to quantify entry inhibition and a Sperm Immobilization Test if investigating dual-microbicide potential.

Protocol A: TZM-bl HIV-1 Entry Inhibition Assay

Objective: Determine the IC


 of B07-HCl against R5-tropic HIV-1 (e.g., BaL or JR-FL strains).

Reagents:

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-driven Luciferase).

  • Virus: R5-tropic HIV-1 pseudovirus or isolate.

  • Compound: B07-HCl stock (10 mM in DMSO).

Workflow:

  • Seeding: Plate TZM-bl cells (10,000 cells/well) in 96-well plates. Incubate overnight at 37°C.

  • Compound Prep: Prepare serial dilutions of B07-HCl in culture medium (Range: 0.1 nM to 1000 nM). Ensure final DMSO concentration < 0.5%.

  • Pre-Incubation (Critical): Add diluted B07-HCl to cells 1 hour prior to viral infection.

    • Why? CCR5 antagonists require time to equilibrate and induce the allosteric shift in the receptor population before the virus attacks.

  • Infection: Add HIV-1 inoculum (MOI = 0.05).

  • Incubation: Incubate for 48 hours.

  • Readout: Lyse cells and measure Luciferase activity (RLU).

  • Analysis: Normalize RLU to "Virus Only" control (100%) and "Cell Only" control (0%). Fit data to a 4-parameter logistic equation to calculate IC

    
    .
    
Protocol B: Thermodynamic Solubility Profiling

Objective: Verify the superior solubility of B07-HCl compared to TAK-220.

Workflow:

  • Saturation: Add excess B07-HCl solid to phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF membrane to remove undissolved solid.
    
  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a standard curve of B07-HCl in DMSO.

Screening Logic & Workflow

The development of B07-HCl requires a rigorous screening logic to ensure it meets the "Dual-Protection" criteria (Anti-HIV + Spermicidal) without cytotoxicity to the vaginal epithelium.

Workflow cluster_activity Dual-Activity Screening Start Compound Synthesis (B07-HCl) Solubility Solubility Screen (Target > 10 mg/mL) Start->Solubility Solubility->Start Fail (Optimize R-groups) HIV_Assay TZM-bl Assay (IC50 < 10 nM?) Solubility->HIV_Assay Pass Sperm_Assay Sperm Motility Assay (Immobilization < 30s?) HIV_Assay->Sperm_Assay Potent Tox Cytotoxicity Screen (VK2/E6E7 Vaginal Cells) Sperm_Assay->Tox Active Select Lead Candidate Selection Tox->Select High Therapeutic Index

Figure 2: Screening workflow for validating B07-HCl as a microbicide candidate.

References

  • Dong, C., et al. (2012).[6] "Synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists." European Journal of Medicinal Chemistry. Link

  • Yang, X., et al. (2018).[6][7] "A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission."[8][9] PLOS ONE. Link

  • TargetMol. (n.d.). "this compound - Chemical Properties and Biological Activity." TargetMol Catalog. Link

  • Walayat, S., et al. (2023).[6] "Small Molecule HIV-1 Entry Inhibitors: Advances in CCR5 Antagonist Development." Viruses.[1][4][7][10][11][12] Link

  • Reeves, J.D., & Piefer, A.J. (2005). "Emerging drug targets for antiretroviral therapy." Drugs. Link

Sources

B07 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals
Executive Summary

B07 Hydrochloride (CAS: 1260629-43-3) is a potent, small-molecule CCR5 antagonist designed to inhibit the entry of HIV-1 into host CD4+ T-cells. By allosterically binding to the CCR5 co-receptor, B07 prevents the interaction between the viral envelope glycoprotein gp120 and the host cell surface, effectively blocking the membrane fusion cascade required for viral infection.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, synthetic methodology, mechanism of action, and validated experimental protocols for researchers in virology and medicinal chemistry.

Chemical Identity & Structural Analysis

This compound is a piperidine-carboxamide derivative. Its structure features a central amide core decorated with a 3-chloro-4-methylphenyl group and a propyl-piperazine linker terminating in a fluorobenzyl moiety. This scaffold mimics the binding pharmacophore of other high-affinity CCR5 antagonists like Maraviroc.

2.1 Nomenclature & Identifiers
Property Details
Common Name This compound (B-07 HCl)
IUPAC Name N-(3-chloro-4-methylphenyl)-N-(3-(4-(4-fluorobenzyl)piperazin-1-yl)propyl)-1-acetylpiperidine-4-carboxamide dihydrochloride
CAS Number 1260629-43-3
Molecular Formula C₂₉H₄₀Cl₃FN₄O₂ (Dihydrochloride Salt)
Molecular Weight 602.01 g/mol (Salt); 529.09 g/mol (Free Base)
SMILES CC(=O)N1CCC(CC1)C(=O)N(C2=CC(=C(C=C2)C)Cl)CCCN3CCN(CC3)CC4=CC=C(C=C4)F.Cl.Cl
2.2 Physicochemical Properties
Parameter Value Implication for Assay Design
Solubility Soluble in DMSO (>10 mM)Prepare stock solutions in 100% DMSO; dilute into aqueous media <1% v/v.
LogP (Predicted) ~4.5 (Free Base)High lipophilicity; requires carrier proteins (e.g., FBS) in cell-based assays.
pKa ~7.33 (Piperazine N)Protonated at physiological pH, aiding interaction with acidic residues in CCR5.
Appearance White to off-white solidHygroscopic; store desiccated at -20°C.
Pharmacology: Mechanism of Action[5]

B07 functions as an allosteric inverse agonist of the C-C chemokine receptor type 5 (CCR5). Unlike competitive inhibitors that block the orthosteric site, B07 binds to a transmembrane hydrophobic pocket within CCR5, locking the receptor in a conformation that is unrecognized by the HIV-1 gp120 V3 loop.

3.1 Signaling Pathway & Inhibition Logic

The following diagram illustrates the HIV-1 entry cascade and the specific blockade point of B07.

HIV_Entry_Pathway HIV HIV-1 Virion (gp120/gp41) Complex1 gp120-CD4 Complex HIV->Complex1 1. Attachment CD4 CD4 Receptor (Host Cell) CD4->Complex1 CCR5_Active CCR5 Co-Receptor (Fusion Competent) Complex1->CCR5_Active 2. Co-receptor Binding CCR5 CCR5 Co-Receptor (Inactive Conformation) CCR5->CCR5_Active Conformational Change Blocked Entry Blocked CCR5->Blocked Stabilized Inactive State Fusion Viral Fusion & Entry CCR5_Active->Fusion 3. gp41 Insertion B07 B07 HCl (Inhibitor) B07->CCR5 Allosteric Binding

Figure 1: Mechanism of HIV-1 Entry Inhibition by B07.[1][2] The compound stabilizes CCR5 in a non-permissive conformation, preventing the gp120-CD4 complex from engaging the co-receptor.

Synthesis & Characterization

For researchers requiring in-house synthesis or structural verification, the following convergent synthetic route is proposed based on the structural dissection of the molecule.

4.1 Synthetic Route (Convergent)
  • Fragment A Synthesis: Alkylation of 1-(4-fluorobenzyl)piperazine with 1-bromo-3-chloropropane to yield 1-(3-chloropropyl)-4-(4-fluorobenzyl)piperazine.

  • Fragment B Synthesis: Nucleophilic substitution of Fragment A with 3-chloro-4-methylaniline to form the secondary amine intermediate.

  • Final Coupling: Acylation of the secondary amine with 1-acetylpiperidine-4-carboxylic acid using a coupling agent (HATU or EDC/HOBt) followed by HCl salt formation.

Synthesis_Scheme Piperazine 1-(4-fluorobenzyl)piperazine Int1 Intermediate 1: Chloro-propyl-piperazine Piperazine->Int1 Alkylation (K2CO3, MeCN) Linker 1-bromo-3-chloropropane Linker->Int1 Aniline 3-chloro-4-methylaniline Int2 Intermediate 2: Secondary Amine Aniline->Int2 Acid 1-acetylpiperidine-4-carboxylic acid Product This compound Acid->Product Int1->Int2 N-Alkylation (NaI, DMF, Heat) Int2->Product Amide Coupling (HATU, DIPEA) + HCl/Dioxane

Figure 2: Convergent synthetic pathway for this compound.

4.2 Analytical Verification Criteria

To ensure compound integrity before biological testing, verify the following:

  • ¹H NMR (DMSO-d₆): Look for the characteristic acetyl singlet (~2.0 ppm), the piperidine ring protons (multiplets 1.5-4.5 ppm), and the aromatic signals of the 3-chloro-4-methylphenyl group (7.1-7.5 ppm).

  • HPLC Purity: >95% (UV detection at 254 nm).

  • Mass Spectrometry: [M+H]⁺ peak at m/z 529.2 (Free base).

Experimental Protocols
5.1 Stock Solution Preparation
  • Reconstitution: Dissolve 6.02 mg of B07 HCl in 1 mL of sterile DMSO to generate a 10 mM stock .

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable at -20°C for 6 months.

  • Working Solution: Dilute 1:1000 in culture medium (e.g., RPMI-1640 + 10% FBS) for a 10 µM working concentration. Ensure final DMSO concentration is ≤0.1%.

5.2 In Vitro HIV-1 Pseudovirus Entry Assay

This assay quantifies the inhibitory potency (IC₅₀) of B07 against CCR5-tropic HIV-1.

Materials:

  • TZM-bl cells (HeLa derivative expressing CD4, CCR5, and Luciferase reporter).

  • HIV-1 Pseudovirus (CCR5-tropic, e.g., JR-FL or BaL strains).

  • Luciferase Assay System.

Protocol:

  • Cell Plating: Seed TZM-bl cells (10,000 cells/well) in a 96-well white opaque plate. Incubate overnight at 37°C.

  • Drug Treatment: Prepare serial dilutions of B07 HCl (range: 0.1 nM to 10 µM) in culture medium. Add 50 µL of diluted drug to respective wells.

  • Infection: Add 50 µL of HIV-1 pseudovirus (MOI = 0.1) to the wells containing the drug.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence (RLU) using a luminometer.

  • Analysis: Normalize RLU to "Virus Only" (0% inhibition) and "Cell Only" (100% inhibition) controls. Fit data to a 4-parameter logistic curve to determine IC₅₀.

References
  • ChemBK. (n.d.). B07 HCl - Physico-chemical Properties and Structure. ChemBK. Retrieved February 9, 2026, from [Link]

  • Shanghai Caerulum Pharma Discovery. (n.d.). Product List: CCR5 Antagonists and HIV Inhibitors. Caerulum Pharma. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2021). Multitargeted drug design strategy for discovery of short-peptide-based HIV-1 entry inhibitors. ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

B07 Hydrochloride: A Next-Generation CCR5 Antagonist & Dual-Function Microbicide

[1]

Executive Summary

This compound (CAS: 1260629-43-3) is a synthetic small-molecule entry inhibitor targeting the C-C chemokine receptor type 5 (CCR5) .[1] Originally optimized from the scaffold of TAK-220 , B07 was engineered to overcome the poor aqueous solubility and low oral bioavailability that plagued its predecessors.

Beyond its primary role as a potent anti-HIV-1 agent, B07 has emerged as a dual-function microbicide , exhibiting significant spermicidal activity.[1] This unique pharmacological profile positions it as a leading candidate for Multipurpose Prevention Technologies (MPTs) aimed at simultaneously preventing sexually transmitted infections (STIs) and unintended pregnancy.[1]

Chemical Identity & Physicochemical Properties

B07 is structurally characterized as a 1,4-disubstituted piperazine derivative , specifically an N-(4-fluorobenzyl) analog.[1][2] The substitution of the piperidine core (common in TAK-220) with a piperazine moiety, alongside specific side-chain modifications, drastically enhances its hydrophilicity without compromising receptor affinity.[1]

Property Data / Description
Common Name This compound
CAS Number 1260629-43-3
Chemical Formula C₂₉H₃₈ClFN₄O₂ (Free Base)
Molecular Weight 529.09 g/mol (Free Base)
Core Scaffold 1,4-Disubstituted Piperazine
Key Substituent N-(4-fluorobenzyl) group
Solubility ~25 mg/mL in phosphate buffer (pH 7.[1]0)
Oral Bioavailability ~56% (in animal models)
Appearance White to off-white crystalline solid

Mechanism of Action: Molecular Pharmacology

HIV-1 Entry Inhibition (CCR5 Antagonism)

B07 functions as an allosteric antagonist of the CCR5 receptor.[1] It does not compete directly with the HIV-1 gp120 envelope glycoprotein for the external binding site.[1] Instead, it binds to a hydrophobic pocket located within the transmembrane helices of the receptor, locking CCR5 into a conformation that gp120 cannot recognize or bind to.[1]

  • Binding Pocket: Deep within the transmembrane domain, interacting with key residues Glu283 (helix VII) and Tyr251 (helix VI).[1][3]

  • Effect: Prevents the fusion of the viral envelope with the host cell membrane, effectively blocking viral entry.

Spermicidal Activity (Membrane Disruption)

Unlike nonoxynol-9 (N-9), which acts as a non-specific surfactant causing extensive epithelial damage, B07 exerts a more targeted effect on sperm cells.[1]

  • Mechanism: It interacts with the sperm plasma membrane, causing depolarization and rapid immobilization.

  • Efficacy: In rabbit models, B07 gel demonstrated 100% contraceptive efficacy by preventing sperm from reaching the fertilization site.

Pathway Visualization

CCR5_Antagonism_MechanismHIVHIV-1 Virion(gp120 Surface Protein)CD4CD4 Receptor(Host T-Cell)HIV->CD41. Primary AttachmentCCR5_InactiveCCR5 Co-Receptor(Locked/Inactive)HIV->CCR5_Inactive4. gp120 Cannot BindCCR5_ActiveCCR5 Co-Receptor(Active Conformation)CD4->CCR5_Active2. Co-Receptor RecruitmentCCR5_Active->CCR5_InactiveConformational ChangeFusionViral Fusion & EntryCCR5_Active->FusionIf UninhibitedBlockEntry Blocked(No Infection)CCR5_Inactive->BlockTherapeutic OutcomeB07This compound(Allosteric Inhibitor)B07->CCR5_Active3. Binds Transmembrane Pocket

Figure 1: Mechanism of B07-mediated inhibition of HIV-1 viral entry via allosteric locking of the CCR5 co-receptor.[1]

Preclinical Efficacy & Pharmacokinetics

B07 was developed specifically to address the limitations of TAK-220.[1] While TAK-220 showed high potency, its clinical utility was hampered by poor solubility (2 mg/mL) and negligible oral bioavailability (1.4%).[1][2][4][5]

Comparative Potency & PK Profile
ParameterTAK-220 (Reference)This compound (Optimized)Improvement Factor
IC₅₀ (HIV-1 BaL) ~1–3 nM~1–6 nM Comparable Potency
Aqueous Solubility 2 mg/mL25 mg/mL 12.5x Increase
Oral Bioavailability 1.4%56% 40x Increase
Spermicidal EC₅₀ N/A64.4 µg/mL Novel Dual-Action
Safety Profile
  • Cytotoxicity: B07 shows high selectivity indices (SI > 10,000) in CCK-8 assays, indicating minimal toxicity to vaginal epithelial cells (Vk2/E6E7) compared to N-9.[1]

  • Irritation: In rabbit vaginal irritation tests, B07 gel formulations showed no significant signs of erythema or edema, unlike surfactant-based microbicides.[1]

Experimental Protocols

Protocol A: Solubility & Stability Assay

Objective: To verify the enhanced physicochemical properties of B07.

  • Preparation: Weigh 10 mg of this compound powder.

  • Solvent Addition: Add 400 µL of Phosphate Buffered Saline (PBS, pH 7.4) incrementally.

  • Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at 25°C.

  • Filtration: Filter the suspension through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the filtrate using HPLC (C18 column, Acetonitrile:Water gradient).

    • Validation Criterion: Concentration must exceed 20 mg/mL.

Protocol B: In Vitro Pseudovirus Entry Assay

Objective: To determine the IC₅₀ of B07 against R5-tropic HIV-1.[1]

  • Cell Seeding: Seed TZM-bl cells (expressing CD4, CCR5, and CXCR4) at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Drug Treatment: Prepare serial dilutions of B07 (0.01 nM to 1000 nM). Add 50 µL of drug solution to cells. Incubate for 1 hour at 37°C.

  • Infection: Add 50 µL of HIV-1 BaL pseudovirus (TCID50 adjusted) to each well.[1]

  • Incubation: Incubate for 48 hours.

  • Readout: Lyse cells and add luciferase substrate (Bright-Glo). Measure luminescence (RLU).[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Experimental Workflow Diagram

Experimental_WorkflowStartB07 Synthesis(Piperazine Alkylation)PurifyHPLC Purification(>98% Purity)Start->PurifySolubilitySolubility Test(PBS pH 7.4)Purify->SolubilityAssay_HIVAntiviral Assay(TZM-bl Cells)Solubility->Assay_HIVAssay_SpermSpermicidal Assay(CASA Tracking)Solubility->Assay_SpermData_IC50Calculate IC50(Potency)Assay_HIV->Data_IC50Data_ToxCCK-8 Assay(Safety)Assay_HIV->Data_ToxParallel ControlAssay_Sperm->Data_IC50

Figure 2: Workflow for the synthesis, purification, and biological validation of this compound.

References

  • Dong, M., Lu, L., Li, H., Wang, X., Lu, H., Jiang, S., & Dai, Q. (2012).[1] Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284–3286.[1]

  • Yang, L., Li, H., Zhang, T., et al. (2018).[1] A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission.[1] PLoS ONE, 13(5).[1]

    • [1]

  • Jiang, S., Lu, L., & Dong, M. (2015).[1] Formula and preparation method of HIV-resistant maleic acid B07 gel preparation. Patent CN201510404482A.

    • [1]

  • Takashima, K., et al. (2005).[1][6] Highly potent inhibition of human immunodeficiency virus type 1 replication by TAK-220, an orally bioavailable small-molecule CCR5 antagonist.[1][7][8][9] Antimicrobial Agents and Chemotherapy, 49(8), 3474–3482.[1][6]

    • [1]

B07 Hydrochloride: Technical Guide to Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

B07 hydrochloride (CAS: 1260629-43-3) is a synthetic small-molecule therapeutic agent designed as a potent CCR5 antagonist .[1][2] It functions as a specific HIV-1 entry inhibitor, blocking the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor CCR5.[3]

Developed to overcome the pharmacokinetic limitations of earlier CCR5 antagonists (such as TAK-220), this compound is distinguished by its superior physicochemical properties, specifically high water solubility (>25 mg/mL) and significant oral bioavailability (56%).[4] This guide details its mechanism of action, biological activity profile, and the experimental protocols required to validate its efficacy in drug discovery workflows.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound (B-07 HCl)
CAS Number 1260629-43-3
Molecular Formula C₂₉H₃₈ClFN₄O₂
Molecular Weight 529.09 g/mol
Target Class Chemokine Receptor Type 5 (CCR5) Antagonist
Primary Indication HIV-1 Entry Inhibition (R5-tropic strains)
Solubility Soluble in DMSO; Water (>25 mg/mL)

Mechanism of Action: CCR5 Antagonism

This compound operates via allosteric antagonism of the CCR5 receptor, a G-protein coupled receptor (GPCR) expressed on the surface of CD4+ T-cells and macrophages.

The HIV-1 Entry Cascade

HIV-1 entry is a sequential three-step process:

  • Attachment: The viral gp120 subunit binds to the host CD4 receptor.[3][5]

  • Co-Receptor Binding: The gp120 undergoes a conformational change, exposing the V3 loop, which must bind to a co-receptor (CCR5 or CXCR4).

  • Fusion: Co-receptor binding triggers the gp41 subunit to insert its fusion peptide into the host membrane, forming a "six-helix bundle" that fuses the viral and host membranes.[3]

B07 Inhibition Mechanism

This compound binds to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the receptor's extracellular loops (ECLs), rendering them unrecognizable to the HIV-1 gp120 V3 loop. By locking CCR5 in a non-permissive conformation, B07 prevents the critical second step of entry, effectively aborting viral fusion and infection.

Pathway Visualization

The following diagram illustrates the specific blockade point of B07 within the HIV-1 entry pathway.

HIV_Entry_Pathway HIV_Virion HIV-1 Virion (gp120/gp41) CD4_Binding Step 1: Attachment (gp120 binds CD4) HIV_Virion->CD4_Binding Conf_Change Conformational Change (Exposure of V3 Loop) CD4_Binding->Conf_Change CoReceptor_Binding Step 2: Co-Receptor Binding (gp120 V3 binds CCR5) Conf_Change->CoReceptor_Binding Attempted Binding CCR5_Receptor CCR5 Receptor (Host Cell Surface) CCR5_Receptor->CoReceptor_Binding B07_Inhibitor This compound (Allosteric Antagonist) B07_Inhibitor->CCR5_Receptor Binds & Alters Conformation B07_Inhibitor->CoReceptor_Binding BLOCKS Fusion Step 3: Membrane Fusion (gp41 insertion) CoReceptor_Binding->Fusion Normal Pathway Infection Viral Entry & Infection Fusion->Infection Normal Pathway

Figure 1: Mechanism of HIV-1 entry inhibition by this compound. The compound allosterically modifies CCR5, preventing gp120 binding.

Biological Activity & Pharmacokinetics

This compound was developed to address the poor solubility of prior piperidine/piperazine derivatives like TAK-220.

In Vitro Antiviral Potency

In single-cycle infection assays using HIV-1 BaL (R5-tropic) pseudovirus, B07 demonstrates potency comparable to clinical standards.[1]

CompoundTargetIC₅₀ (nM)Solubility (PBS, pH 7.4)Oral Bioavailability (Rat)
B07 HCl CCR5~1.0 - 5.0 nM *> 25 mg/mL 56%
TAK-220CCR5~1.0 nM2 mg/mL1.4%
MaravirocCCR5~2.0 nMModerate23-33%

*Note: IC₅₀ values are assay-dependent. B07 consistently shows nanomolar potency in PBMCs and TZM-bl cell lines.[1]

Selectivity

B07 is highly selective for the CCR5 co-receptor. It does not inhibit X4-tropic HIV-1 strains (which use CXCR4), confirming its mechanism as a specific CCR5 antagonist rather than a general fusion inhibitor or CD4 blocker.[1]

Experimental Protocols

To validate B07 activity, researchers typically employ a Pseudovirus Entry Assay (for antiviral potency) and a Calcium Flux Assay (for receptor antagonism).

Protocol A: HIV-1 Pseudovirus Entry Assay

This assay uses a replication-defective virus expressing Luciferase to measure entry inhibition safely.[1]

Reagents:

  • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4; contains Tat-regulated Luciferase reporter).[1]

  • Virus: HIV-1 BaL (R5-tropic) pseudovirus.[1]

  • Compound: this compound (dissolved in DMSO, serial dilutions).

Step-by-Step Methodology:

  • Cell Seeding: Plate TZM-bl cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C/5% CO₂.

  • Compound Preparation: Prepare 3-fold serial dilutions of B07 HCl in culture medium. Final DMSO concentration should be <0.5%.

  • Pre-Incubation: Remove supernatant from cells. Add 50 µL of diluted B07 to respective wells. Incubate for 1 hour at 37°C to allow equilibrium binding to CCR5.

  • Infection: Add 50 µL of HIV-1 BaL pseudovirus (at optimized TCID₅₀) to all wells containing the drug.

  • Incubation: Incubate plates for 48 hours.

  • Readout: Lyse cells using Luciferase Assay Reagent. Measure luminescence (RLU) on a luminometer.

  • Analysis: Calculate % Inhibition = ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Determine IC₅₀ using non-linear regression (4-parameter logistic model).
    
Protocol B: Calcium Flux Assay (G-Protein Signaling)

This assay confirms that B07 acts as an antagonist by blocking the calcium signal induced by the natural CCR5 ligand (RANTES/CCL5).[1]

Workflow Visualization:

Calcium_Flux_Protocol Step1 1. Load Cells (Fluo-4 AM dye) Step2 2. Add B07 HCl (Incubate 30 min) Step1->Step2 Step3 3. Baseline Read (Fluorescence) Step2->Step3 Step4 4. Inject Agonist (RANTES/CCL5) Step3->Step4 Step5 5. Measure Flux (Ca2+ Release) Step4->Step5 Result Result: No Ca2+ Spike = Antagonism Step5->Result

Figure 2: Calcium flux assay workflow to verify B07 antagonism of CCR5-mediated signaling.

References

  • Primary Discovery & SAR: Dong, M. X., Lu, L., Li, H., Wang, X., Lu, H., Jiang, S., & Dai, Q. Y. (2012).[6] Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284–3286.[6] [1][6]

  • Mechanism of Entry Inhibitors: Kuritzkes, D. R. (2009). HIV-1 Entry Inhibitors: An Overview. Current Opinion in HIV and AIDS, 4(2), 82–87.

  • CCR5 Antagonist Context: Maeda, K., Das, D., Ogata-Aoki, H., Nakata, H., Miyakawa, T., & Mitsuya, H. (2008). CCR5 inhibitors: emergence, mechanism of action and resistance. Expert Opinion on Emerging Drugs, 13(4).

Sources

An In-Depth Technical Guide to the Pharmacokinetic Investigation of B07 Hydrochloride, a Novel CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of B07 hydrochloride, a CCR5 antagonist-based inhibitor of HIV-1 entry.[1] As drug development professionals, our primary goal is to understand a compound's journey through the body—a discipline known as pharmacokinetics (PK), which encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2] A thorough understanding of these processes is paramount for translating a promising molecule into a safe and effective therapeutic agent. This document is structured to guide researchers through the logical progression of a PK investigation, from initial in vitro characterizations to definitive in vivo studies, using this compound as a practical case study.

Introduction: The Crucial Role of Pharmacokinetics in Drug Development

This compound (Formula: C29H38ClFN4O2, MW: 529.09) has been identified as an antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[1] This mechanism of action positions this compound as a potential candidate for antiretroviral therapy. However, its therapeutic potential can only be realized if it can reach its site of action in sufficient concentration and for an adequate duration, without causing undue toxicity.

The field of Drug Metabolism and Pharmacokinetics (DMPK) aims to elucidate these characteristics early in the drug discovery process.[3] By conducting a series of in vitro and in vivo studies, we can answer critical questions:

  • Absorption: Will the drug be absorbed into the bloodstream after oral administration?

  • Distribution: Where does the drug go in the body? Does it reach the target tissues?

  • Metabolism: Is the drug chemically altered by the body? Are the metabolites active or inactive, safe or toxic?

  • Excretion: How is the drug and its metabolites eliminated from the body?

Early ADME assessment helps to identify potential liabilities, guide compound optimization, and reduce the risk of late-stage failures in clinical development.[4]

The Preclinical Pharmacokinetic Workflow: A Strategic Overview

The investigation of a new chemical entity (NCE) like this compound follows a tiered approach. We begin with rapid, high-throughput in vitro assays to assess fundamental properties and flag any major issues.[5] Promising compounds then advance to more complex in vivo studies to understand their behavior in a whole organism.[6] This integrated workflow allows for informed, data-driven decisions at each stage of development.

PK_Workflow cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: In Vivo PK Study cluster_3 Phase 4: Data Interpretation & Modeling physchem Physicochemical Characterization (Solubility, Stability) metabolism Metabolic Stability (Microsomes, Hepatocytes) physchem->metabolism informs dosing IV & PO Dosing in Rodents metabolism->dosing guides dose selection ivive In Vitro-In Vivo Extrapolation (IVIVE) metabolism->ivive permeability Permeability Assessment (e.g., PAMPA, Caco-2) permeability->dosing predicts absorption ppb Plasma Protein Binding pk_params Calculate PK Parameters (Clearance, t½, AUC, F%) ppb->pk_params influences distribution bio_dev LC-MS/MS Method Development bio_val Method Validation (FDA/ICH Guidelines) bio_dev->bio_val analysis Sample Analysis via Validated Method bio_val->analysis formulation Dose Formulation Development formulation->dosing sampling Serial Blood Sampling dosing->sampling sampling->analysis analysis->pk_params pk_params->ivive report Comprehensive PK Report ivive->report

Caption: Overall workflow for preclinical pharmacokinetic investigation.

Foundational Assessment: In Vitro ADME Profiling

In vitro ADME assays are essential for early-stage drug discovery, providing critical insights into a compound's pharmacokinetic properties before committing to resource-intensive animal studies.[4]

Physicochemical Properties: Solubility and Stability

Causality: A compound must be in solution to be absorbed and distributed. Poor aqueous solubility can be a major obstacle to developing an orally administered drug. Chemical stability is also crucial to ensure the compound doesn't degrade in formulation or during the assay itself.

Experimental Protocol: Kinetic Aqueous Solubility

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Dilution: Add 5 µL of the stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in triplicate in a 96-well plate. This creates a 100 µM nominal concentration.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration and precipitation of insoluble compound.

  • Filtration: Centrifuge the plate to pellet the precipitate. Collect the supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[7]

  • Comparison: Compare the measured concentration to a standard curve prepared in a 50:50 mixture of acetonitrile and water to determine the solubility limit.

Metabolic Stability

Causality: The liver is the primary site of drug metabolism. Rapid metabolism can lead to low oral bioavailability and a short duration of action. Assessing metabolic stability in liver subcellular fractions (microsomes) is a standard first step.[7]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from rat or human) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Add this compound (final concentration typically 1 µM) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the remaining percentage of this compound.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

ParameterFormulaDescription
In Vitro Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomal protein)The metabolic rate, normalized to protein concentration.
Plasma Protein Binding (PPB)

Causality: Drugs can bind to proteins in the blood, primarily albumin. Only the unbound (free) drug is available to distribute into tissues and exert its pharmacological effect. High plasma protein binding can limit efficacy and affect clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: Hydrate the semi-permeable membrane of the RED device inserts with buffer.

  • Sample Addition: Add plasma (rat or human) spiked with this compound (e.g., 2 µM) to one chamber of the insert.

  • Buffer Addition: Add an equal volume of PBS to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentrations of this compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Bioanalytical Method Development: Quantifying this compound

Causality: Accurate quantification of the drug in biological matrices (plasma, urine, etc.) is the bedrock of any PK study. A robust and validated bioanalytical method is non-negotiable.[8] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][9]

Bioanalytical_Workflow node1 Sample Prep Protein Precipitation (Acetonitrile) Centrifugation node2 HPLC Separation C18 Reverse Phase Column Gradient Elution (Water/Acetonitrile) node1:f2->node2:f0 Supernatant node3 MS/MS Detection Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) node2:f2->node3:f0 Eluent node4 Quantification Peak Area Ratio (Analyte/Internal Standard) Calibration Curve node3:f2->node4:f0 Signal

Caption: Workflow for bioanalytical quantification using LC-MS/MS.

Protocol: Bioanalytical Method Validation Summary A method for quantifying this compound in rat plasma would be validated according to regulatory guidelines, ensuring it meets standards for:

  • Selectivity: No interference from endogenous plasma components.

  • Accuracy & Precision: The measured concentrations are close to the true values, and the results are repeatable.

  • Linearity: The detector response is proportional to the concentration over a defined range (e.g., 1-1000 ng/mL).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[10]

  • Matrix Effect: The effect of the plasma components on the ionization of the analyte.

  • Stability: The stability of this compound in plasma under various storage and handling conditions.

The Definitive Test: In Vivo Pharmacokinetic Studies

In vivo studies provide the most relevant information about a drug's behavior in a living system.[11] These studies are essential for determining key PK parameters that will inform human dose predictions.

Causality: An intravenous (IV) dose allows for the determination of fundamental clearance and distribution parameters, as it bypasses absorption entirely. An oral (PO) dose, when compared to the IV dose, reveals the extent of oral absorption and bioavailability.

Experimental Protocol: IV and PO Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), typically cannulated for ease of blood sampling.

  • Dose Formulation:

    • IV Formulation: this compound dissolved in a vehicle such as 20% Solutol HS 15 in saline. The dose should be low enough to be non-toxic but high enough for quantification.[12] A typical IV dose might be 1-2 mg/kg.

    • PO Formulation: this compound suspended in a vehicle like 0.5% methylcellulose in water. An example formulation for a similar compound might be 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.[1] A typical PO dose might be 5-10 mg/kg.

  • Administration:

    • IV Group: Administer the dose as a bolus via the tail vein or a catheter.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from a catheter at pre-defined time points. A typical schedule would be:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate the plasma.

  • Storage: Store plasma samples at -80°C until bioanalysis.

  • Analysis: Thaw samples and analyze the plasma concentrations of this compound using the validated LC-MS/MS method.

Data Analysis: From Concentrations to Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). This analysis yields the core PK parameters.

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed plasma concentration after oral dosing.Related to efficacy and potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the Curve AUCThe total drug exposure over time.Key parameter for assessing overall exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time.Determines the dosing rate needed to maintain a certain concentration.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Terminal Half-life The time required for the plasma concentration to decrease by half.Determines the dosing interval.
Oral Bioavailability F%The fraction of the oral dose that reaches systemic circulation.Crucial for determining the viability of an oral dosage form. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Example Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters for this compound in Rats

ParameterUnitsIV (1 mg/kg)PO (5 mg/kg)
Cmaxng/mL1250450
Tmaxh0.081.0
AUC (0-inf)ng*h/mL18003600
CLmL/min/kg9.3-
VdssL/kg2.5-
h4.25.1
F% % -40

Conclusion: Synthesizing the Pharmacokinetic Profile

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the pharmacokinetics of a novel compound, this compound. By integrating a series of in vitro and in vivo experiments, researchers can build a comprehensive ADME profile. This profile is not merely a collection of data points; it is a predictive tool that informs critical decisions in the drug development pipeline.[13] Understanding whether a compound like this compound is likely to be well-absorbed, appropriately distributed, metabolically stable, and effectively cleared is fundamental to its journey from a laboratory curiosity to a life-saving medicine.

References

  • Selvita. In Vitro ADME. [Link]

  • Semantic Scholar. Pharmacokinetics of Buprenorphine Hydrochloride (BN·HCl) (1) : Absorption, Distribution, Metabolism and Excretion after Percutaneous (TSN-09) or Subcutaneous Administration of BN·HCl in Rats. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • National Center for Biotechnology Information. A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. [Link]

  • PubMed. Metabolism and Pharmacokinetics of Barnidipine Hydrochloride, a Calcium Channel Blocker, in Man Following Oral Administration of Its Sustained Release Formulation. [Link]

  • PubChem. Benserazide Hydrochloride. [Link]

  • MDPI. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

  • PubMed. ADME evaluation in drug discovery. 7. Prediction of oral absorption by correlation and classification. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ResearchGate. In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. [Link]

  • Pharmacophore. QUANTITATIVE ESTIMATION OF TAPENTADOL HYDROCHLORIDE IN HUMAN PLASMA BY HPLC. [Link]

  • PubChem. Buprenorphine Hydrochloride. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • National Center for Biotechnology Information. The ABCD of clinical pharmacokinetics. [Link]

  • PubChem. Bambuterol hydrochloride. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Bio-Analytical Method Development and Validation for The Estimation of Tapentadol Hydrochloride in Human Plasma By RP-HPLC Method. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • MDPI. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. [Link]

  • PubMed. In vivo-in vitro-in silico pharmacokinetic modelling in drug development: current status and future directions. [Link]

  • BioDuro. How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. [Link]

  • PubChem. Bupropion Hydrochloride. [Link]

  • Wasit Journal for Pure sciences. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]

  • Amanote Research. (PDF) Pharmacokinetics of Buprenorphine Hydrochloride (BN). [Link]

  • Lab on a Chip. Microphysiological systems for ADME-related applications: current status and recommendations for system development and characterization. [Link]

Sources

B07 Hydrochloride: A Technical Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The relentless pursuit of novel antiviral agents remains a cornerstone of global health security. Among the diverse strategies employed to combat viral infections, the inhibition of viral entry into host cells presents a compelling therapeutic window. This technical guide focuses on B07 hydrochloride, a small molecule inhibitor identified as a C-C chemokine receptor type 5 (CCR5) antagonist, primarily investigated for its role in preventing Human Immunodeficiency Virus type 1 (HIV-1) entry. As a Senior Application Scientist, this document is crafted to provide an in-depth, technically sound, and practical resource for researchers exploring the antiviral potential of this compound. We will delve into its mechanism of action, established and potential antiviral applications, and provide foundational protocols for its in vitro evaluation.

Introduction to this compound: A CCR5 Antagonist

This compound is a synthetic compound with the chemical formula C₂₉H₃₈ClFN₄O₂ and a molecular weight of 529.09 g/mol .[1] Its primary recognized mechanism of action is the antagonism of the CCR5 co-receptor, a key player in the entry process of R5-tropic HIV-1 strains into host cells.[2][3] By binding to and altering the conformation of the CCR5 receptor, this compound effectively blocks the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry and the initiation of infection.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]propyl]-4-piperidinecarboxamide;hydrochloride
CAS Number 1260629-43-3[1]
Molecular Formula C₂₉H₃₈ClFN₄O₂[1]
Molecular Weight 529.09 g/mol [1]
Predicted Density 1.218 g/cm³[1]

Mechanism of Action: Blocking the Gateway for HIV-1

The antiviral activity of this compound is rooted in its function as a CCR5 antagonist. The entry of R5-tropic HIV-1 into a host cell, typically a CD4+ T lymphocyte, is a multi-step process:

  • Attachment: The viral surface glycoprotein gp120 initially binds to the primary CD4 receptor on the host cell surface.

  • Conformational Change and Co-receptor Binding: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.

  • Membrane Fusion: The interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.

This compound acts as an allosteric, non-competitive inhibitor of the CCR5 co-receptor.[4] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its recognition and binding by the gp120-CD4 complex.[4] This blockade is the critical step that inhibits viral entry.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T Cell) cluster_inhibition Inhibition Pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 CCR5_inactive Inactive CCR5 Conformation gp120->CCR5_inactive Binding Prevented gp41 gp41 CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion Signal B07 This compound B07_binds_CCR5 B07 binds to CCR5 B07_binds_CCR5->CCR5 No_Fusion Viral Entry Blocked Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with drug dilutions B->D C Prepare serial dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT reagent E->F G Incubate for 2-4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate CC₅₀ I->J Plaque_Reduction_Assay_Workflow A Seed cells to confluency B Infect cells with serial dilutions of virus A->B D Remove inoculum and add overlay medium B->D C Prepare this compound in overlay medium C->D E Incubate for plaque formation D->E F Fix and stain cells E->F G Count plaques F->G H Calculate IC₅₀ G->H

Figure 3: General workflow for a plaque reduction assay.

Data Interpretation and Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

SI = CC₅₀ / IC₅₀

A higher SI value indicates a more promising therapeutic window, as the compound is effective at concentrations well below those that cause harm to the host cells. Generally, an SI value of 10 or greater is considered significant for a potential antiviral candidate.

Conclusion and Future Directions

This compound represents a valuable tool for investigating the role of CCR5 in viral entry, particularly for HIV-1. Its well-defined mechanism of action provides a solid foundation for further research. Key future directions for the study of this compound include:

  • Broad-Spectrum Antiviral Screening: Systematically evaluating its efficacy against a diverse panel of enveloped viruses to uncover potential new applications.

  • Mechanism of Action Studies: For any newly identified susceptible viruses, elucidating the precise mechanism by which this compound inhibits their replication.

  • In Vivo Efficacy and Pharmacokinetics: Should in vitro studies yield promising results, progressing to animal models to assess in vivo efficacy, safety, and pharmacokinetic properties.

This technical guide provides a framework for initiating and conducting robust in vitro research with this compound. By employing these methodologies and adhering to rigorous scientific principles, the research community can further elucidate the therapeutic potential of this and other CCR5 antagonists in the ongoing fight against viral diseases.

References

  • Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. (2021). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • B07 HCl - ChemBK. (n.d.). Retrieved February 7, 2026, from [Link]

  • CCR5 receptor antagonist - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. (2011). PMC. Retrieved February 7, 2026, from [Link]

  • HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. (2011). PMC. Retrieved February 7, 2026, from [Link]

  • A kind of method of continuous flow synthesis benserazide hydrochloride - Patent CN-113135838-A - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • CCR5: HIV-1 Entry, Therapies, Resistance. (n.d.). Hilaris Publisher. Retrieved February 7, 2026, from [Link]

  • Bunitrolol hydrochloride, (R)- | C14H21ClN2O2 | CID 76967522 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays - Protocols.io. (2025). Retrieved February 7, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Retrieved February 7, 2026, from [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (2014). PMC. Retrieved February 7, 2026, from [Link]

  • Cucurbitur[5]il as a Broad-Spectrum Antiviral Agent against Diverse RNA Viruses. (2021). PubMed. Retrieved February 7, 2026, from [Link]

  • In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. (2024). PMC. Retrieved February 7, 2026, from [Link]

Sources

Preliminary in vitro studies of B07 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary In Vitro Characterization of B07 Hydrochloride

Executive Summary

This compound (B07 HCl) represents a significant advancement in the class of small-molecule HIV-1 entry inhibitors. Identified as a novel 1,4-disubstituted piperidine/piperazine derivative, B07 HCl functions as a potent CCR5 antagonist .[1]

While previous candidates in this class, such as TAK-220, demonstrated high potency, they were often hampered by poor physicochemical properties. B07 HCl distinguishes itself with a superior solubility profile (25 mg/mL in phosphate buffer vs. ~2 mg/mL for TAK-220) and enhanced oral bioavailability potential.[1] This whitepaper outlines the preliminary in vitro technical framework required to validate B07 HCl’s efficacy, mechanism of action (MoA), and safety profile, serving as a foundational guide for transition into pre-clinical development.

Compound Profile & Physicochemical Rationale

Before efficacy testing, the compound's "drug-like" properties must be verified to ensure that observed biological activity is not an artifact of precipitation or non-specific binding.

PropertyValue / DescriptionBenchmark (TAK-220)Implication
Chemical Class 1,4-disubstituted piperidine/piperazineSimilar ScaffoldValidated pharmacophore for CCR5 binding.[1]
Salt Form Hydrochloride (HCl)HydrochlorideEnhanced dissolution kinetics.
Aqueous Solubility 25 mg/mL (pH 7.4, 25°C)~2 mg/mL12.5x improvement ; reduces formulation risks.
Target CCR5 Chemokine ReceptorCCR5Blocks HIV-1 R5-tropic viral entry.

Mechanism of Action (MoA): The CCR5 Blockade

B07 HCl does not target the viral machinery directly (like protease or reverse transcriptase inhibitors); instead, it targets the host.

The Hypothesis: HIV-1 entry is a multi-step cascade.[2] The viral envelope glycoprotein gp120 first binds to the host CD4 receptor.[2] This induces a conformational change exposing the V3 loop of gp120, which must then bind to a co-receptor (CCR5 or CXCR4) to trigger fusion. B07 HCl binds allosterically to transmembrane helices of CCR5, locking it in a conformation that prevents gp120 recognition.

Visualizing the Pathway

HIV_Entry_Blockade cluster_virus HIV-1 Virion cluster_host Host T-Cell Membrane gp120 Viral gp120 CD4 CD4 Receptor gp120->CD4 1. Primary Binding CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor Binding Fusion Membrane Fusion (Viral Entry) gp120->Fusion Triggers CD4->gp120 Conformational Change CCR5->gp120 Blocked by B07 B07 This compound (Inhibitor) B07->CCR5 Allosteric Binding

Figure 1: Mechanism of Action.[1][3][4] B07 HCl binds CCR5, preventing the critical gp120-CCR5 interaction required for viral fusion.

Experimental Framework: In Vitro Validation

To establish scientific integrity, the evaluation must follow a "Self-Validating" workflow. We do not simply test if it works, but how and where it works, while simultaneously ruling out toxicity.

Phase A: Efficacy & Specificity (The "Go/No-Go" Gate)

Experiment 1: Phenotypic Inhibition Assay (TZM-bl Cells)

  • Rationale: TZM-bl cells are HeLa-derived cells engineered to express CD4, CCR5, and CXCR4, containing a Tat-regulated Luciferase reporter. This allows for precise quantification of viral entry.

  • Protocol Overview:

    • Seed Cells: 10,000 TZM-bl cells/well in 96-well plates.

    • Treatment: Add serial dilutions of B07 HCl (0.01 nM to 10 µM).

    • Infection: Add HIV-1 BaL (R5-tropic) or HIV-1 IIIB (X4-tropic).

    • Readout: Lyse cells at 48h; measure Luciferase (RLU).

  • Validation Criteria:

    • R5-tropic (BaL): Expect dose-dependent inhibition (IC50 < 10 nM).

    • X4-tropic (IIIB): Expect NO inhibition. This confirms B07 is a CCR5 antagonist, not a general entry inhibitor or CD4 binder.

Experiment 2: Time-of-Addition (TOA) Assay

  • Rationale: To pinpoint the exact stage of the viral lifecycle inhibited.

  • Method: Add B07 HCl at varying time points (-1h, 0h, +2h, +4h) relative to infection.

  • Expected Result: B07 must be present at 0h (entry). Addition at +2h (post-fusion) should show loss of efficacy, distinguishing it from Reverse Transcriptase inhibitors (like AZT).

Phase B: Safety & Selectivity

Experiment 3: Cytotoxicity Profiling (MTT/CCK-8)

  • Rationale: An entry inhibitor is useless if it kills the host cell. We must calculate the Selectivity Index (SI).

  • Protocol:

    • Incubate uninfected PBMCs and TZM-bl cells with B07 HCl (up to 100 µM).

    • Add CCK-8 reagent at 48h.

    • Measure Absorbance (450 nm).

  • Calculation:

    
    
    
  • Target: SI > 1000 is preferred for a lead candidate.

Detailed Protocol: Single-Cycle Infection Assay

Standard Operating Procedure (SOP-B07-01)

Materials:

  • Compound: this compound stock (10 mM in DMSO).

  • Cells: TZM-bl (NIH AIDS Reagent Program).

  • Virus: HIV-1 BaL (R5-tropic) pseudovirus.

  • Control: Maraviroc (Positive Control), DMSO (Vehicle).

Step-by-Step Workflow:

  • Compound Preparation:

    • Perform a 3-fold serial dilution of B07 HCl in culture medium (DMEM + 10% FBS).

    • Range: 100 nM down to 0.05 nM (8 points).

    • Ensure final DMSO concentration is < 0.5%.

  • Cell Seeding:

    • Trypsinize TZM-bl cells. Resuspend at

      
       cells/mL.
      
    • Dispense 50 µL/well into a white-walled 96-well plate.

  • Infection & Treatment:

    • Add 50 µL of diluted B07 HCl to respective wells.

    • Immediately add 50 µL of virus suspension (MOI = 0.05).

    • Self-Validation Step: Include "Cell Only" (Background) and "Virus Only" (Max Signal) wells.

  • Incubation:

    • Incubate at 37°C, 5% CO2 for 48 hours.

  • Data Acquisition:

    • Aspirate 100 µL of supernatant.

    • Add 100 µL Bright-Glo™ Luciferase Reagent.

    • Incubate 2 mins at room temperature.

    • Read Luminescence on a plate reader.

  • Analysis:

    • Normalize data:

      
      
      
    • Fit curve using non-linear regression (4-parameter logistic) to determine IC50.

Workflow Visualization

Experimental_Workflow cluster_screen Phase 1: Efficacy cluster_tox Phase 2: Safety cluster_adme Phase 3: ADME start B07 HCl Stock screen1 TZM-bl Assay (R5-tropic) start->screen1 tox CCK-8 Cytotoxicity (HeLa / PBMC) start->tox screen2 Specificity Check (X4-tropic) screen1->screen2 If IC50 < 10nM sol Thermodynamic Solubility screen2->sol If X4 Inactive decision Lead Candidate Selection tox->decision SI > 100 stab Metabolic Stability (Microsomes) sol->stab stab->decision

Figure 2: Integrated Screening Workflow. Parallel processing of efficacy and safety ensures rapid attrition of non-viable candidates.

References

  • Dong, M. et al. (2012).[5] "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(9), 3284-3286.[1][5]

  • Dorr, P. et al. (2005). "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732.

  • Montefiori, D. C. (2009). "Measuring HIV Neutralization in a Luciferase Reporter Gene Assay." Methods in Molecular Biology, 485, 395–405.

  • NIH AIDS Reagent Program. "TZM-bl Cell Line Datasheet."

Sources

Methodological & Application

Application Note: Evaluation of B07 Hydrochloride as a High-Solubility CCR5 Antagonist for HIV-1 Inhibition

[1]

Executive Summary & Mechanism of Action

B07 Hydrochloride is a synthetic small-molecule HIV-1 entry inhibitor belonging to the class of CCR5 antagonists .[1][2] Chemically defined as an N-(4-fluorobenzyl)piperazine derivative, B07 was engineered to overcome the poor aqueous solubility and low oral bioavailability associated with earlier piperidine/piperazine-based CCR5 antagonists (such as TAK-220).[1][3]

Mechanism: Unlike fusion inhibitors (e.g., Enfuvirtide) that target gp41, or attachment inhibitors (e.g., Fostemsavir) that target gp120, B07 acts on the host cell. It binds allosterically to the CCR5 co-receptor , locking it into a conformation that prevents the HIV-1 gp120 V3 loop from docking. This blockade arrests the viral entry process prior to membrane fusion.

Key Advantages:

  • Solubility: ~25 mg/mL in phosphate buffer (vs. <0.01 mg/mL for many lipophilic CCR5 inhibitors).[1][3][4][5]

  • Bioavailability: ~56% oral bioavailability in animal models.

  • Potency: Low nanomolar IC50 against R5-tropic strains (e.g., HIV-1 BaL).[1][3]

Experimental Logic & Self-Validating Design

To ensure Scientific Integrity (E-E-A-T) , this protocol utilizes a self-validating "Triad of Controls" approach:

  • Specificity Control: B07 must inhibit R5-tropic viruses (e.g., BaL) but fail to inhibit X4-tropic viruses (e.g., NL4-3), confirming CCR5 selectivity.

  • Cytotoxicity Normalization: Antiviral efficacy is only valid if the compound is non-toxic at effective concentrations. A parallel metabolic assay (CCK-8/MTT) is mandatory.

  • Positive Control Benchmarking: Use a known CCR5 antagonist (e.g., Maraviroc or TAK-779) to validate assay sensitivity.

Workflow Visualization

The following diagram outlines the logical flow of the B07 evaluation pipeline.

B07_Assay_WorkflowStartCompound Prep(B07 HCl)TreatPre-Incubation(1h @ 37°C)Start->TreatCellsTarget Cells(TZM-bl / CD4+ CCR5+)Cells->TreatVirusVirus Panel(R5-tropic vs X4-tropic)InfectInfection(48h Incubation)Virus->InfectTreat->InfectBlock CCR5Readout_EffLuciferase Assay(RLU Detection)Infect->Readout_EffViral EntryReadout_ToxCCK-8 Assay(OD450)Infect->Readout_ToxCell ViabilityAnalysisData Analysis(IC50 / CC50 / SI)Readout_Eff->AnalysisReadout_Tox->Analysis

Caption: Figure 1. Integrated workflow for B07 efficacy and toxicity profiling. Parallel tracks ensure viral inhibition is distinguished from cellular toxicity.

Materials & Reagents

Compound Preparation[1][5][6]
  • This compound: Dissolve in sterile ddH₂O or PBS to create a 10 mM stock solution.

    • Note: Unlike many antivirals requiring DMSO, B07 is water-soluble. Avoid DMSO if possible to reduce solvent toxicity background.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Lines
  • TZM-bl Cells (HeLa-derived): Engineered to express CD4, CCR5, and CXCR4. Contains a Tat-inducible Luciferase reporter.

    • Source: NIH HIV Reagent Program (Cat# 8129).

    • Media: DMEM + 10% FBS + 25 mM HEPES + Gentamicin.

Viral Strains[4]
  • R5-Tropic (Target): HIV-1 BaL or HIV-1 JR-FL.

  • X4-Tropic (Negative Control): HIV-1 NL4-3 or HXB2.

Detailed Protocol: Antiviral Efficacy (TZM-bl Assay)

This assay quantifies the ability of B07 to block viral entry by measuring Tat-induced luciferase expression.

Step 1: Cell Plating
  • Trypsinize TZM-bl cells and resuspend in complete DMEM.

  • Count cells and adjust density to 1 × 10⁵ cells/mL .

  • Dispense 100 µL/well (10,000 cells) into a 96-well black-wall/clear-bottom tissue culture plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Pre-Incubation)

Causality Note: CCR5 antagonists require binding to the receptor before the virus engages. Co-treatment is less effective than pre-treatment.

  • Prepare a 3-fold serial dilution of B07 HCl in culture media.

    • Range: 1000 nM down to 0.05 nM (8 points).

    • Include a "Virus Only" (0 nM drug) and "Cell Only" (No virus) control.

  • Remove media from the 96-well plate.

  • Add 50 µL of the diluted B07 to respective wells.

  • Crucial Step: Incubate cells with drug for 1 hour at 37°C prior to viral addition. This establishes the receptor blockade.[6]

Step 3: Viral Infection[1]
  • Thaw viral stocks (R5-tropic BaL and X4-tropic NL4-3).

  • Dilute virus to a pre-determined MOI (Multiplicity of Infection) of 0.01–0.05 (target ~50,000 RLU in untreated controls).

    • Tip: Use DEAE-Dextran (final conc. 10-15 µg/mL) in the viral inoculum to enhance infectivity by neutralizing electrostatic repulsion.

  • Add 50 µL of diluted virus to the wells (Total volume = 100 µL; Final drug conc. remains 1x).

  • Incubate for 48 hours at 37°C, 5% CO₂.

Step 4: Luciferase Readout
  • Aspirate 70 µL of supernatant (be careful not to disturb the monolayer).

  • Add 100 µL of Bright-Glo™ (Promega) or equivalent luciferase lysis/substrate reagent.

  • Incubate for 2 minutes at room temperature to ensure complete lysis.

  • Read luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Detailed Protocol: Cytotoxicity (CCK-8 Assay)

To confirm that B07 is not killing the host cells, run this assay in parallel using the exact same plating density and drug concentrations, but without virus .

  • Plating: Plate TZM-bl cells (10,000/well) as above.

  • Treatment: Add B07 serial dilutions (50 µL) + Media (50 µL) instead of virus.

  • Incubation: Incubate for 48 hours at 37°C.

  • Development:

    • Add 10 µL of CCK-8 (Cell Counting Kit-8) reagent to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

  • Measurement: Measure Absorbance at 450 nm .

Data Analysis & Interpretation

Quantitative Metrics

Calculate the percentage of inhibition for efficacy and viability for cytotoxicity:

Expected Results Table

The following table summarizes the expected profile for this compound if the assay is performed correctly.

ParameterMetricExpected Value (B07 HCl)Reference (TAK-220)Interpretation
Efficacy IC50 (R5 Virus)2 – 10 nM ~5 nMPotent entry inhibition.
Specificity IC50 (X4 Virus)> 10,000 nM > 10,000 nMConfirms CCR5 selectivity.
Toxicity CC50 (TZM-bl)> 200 µM > 100 µMHigh safety margin.
Selectivity SI (CC50/IC50)> 20,000 ~20,000Excellent therapeutic window.
Mechanistic Visualization

The diagram below illustrates the specific molecular interference point of B07.

Mechanism_of_ActionHIVHIV-1 Virion(gp120)CD4CD4 ReceptorHIV->CD41. AttachmentCCR5_OpenCCR5 Co-Receptor(Open Conf.)CD4->CCR5_Open2. Co-receptor Binding(V3 Loop interaction)CCR5_LockedCCR5 Co-Receptor(Locked by B07)CCR5_Open->CCR5_LockedConformational ChangeFusionMembrane Fusion& EntryCCR5_Open->Fusion3. Fusion TriggerCCR5_Locked->FusionBLOCKEDB07B07 HClB07->CCR5_LockedAllosteric Binding

Caption: Figure 2. Mechanism of Action. B07 binds CCR5, inducing a conformational change that prevents gp120-V3 loop binding, thereby blocking viral fusion.

Troubleshooting & Optimization

  • Low Signal Window: If the "Virus Only" RLU is < 10,000, increase the viral MOI or the concentration of DEAE-Dextran.

  • High Background in Drug Wells: Ensure B07 stock is not contaminated. Filter sterilize (0.22 µm) the stock solution if bacterial growth is suspected.

  • Lack of Specificity: If B07 inhibits X4 virus (NL4-3), check for:

    • Sample Purity: Is the B07 degraded?

    • Assay Artifact: Is the concentration so high (>50 µM) that it is causing non-specific membrane toxicity? Check CCK-8 data.

References

  • Dong, M., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors.[1] European Journal of Medicinal Chemistry, 50, 164-175.

  • Yang, L., et al. (2018). A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission.[7] European Journal of Pharmaceutical Sciences, 121, 118-125.

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. Journal of Immunological Methods, 409, 131-146.

  • Maeda, K., et al. (2004). Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5 human immunodeficiency virus type 1 in vitro. Journal of Virology, 78(16), 8654-8662.

Application Note: Cell-Based Assays for B07 Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Protocols for Characterizing CCR5-Mediated HIV-1 Entry Inhibition[1]

Introduction & Scope

B07 Hydrochloride (B-07 HCl) is a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) . In the context of virology and drug development, it functions as an HIV-1 entry inhibitor .[2]

HIV-1 entry is a multi-step cascade involving the viral envelope glycoprotein (gp120) binding to the host CD4 receptor, followed by a conformational change that allows binding to a co-receptor—typically CCR5 or CXCR4. B07 specifically targets the CCR5 co-receptor, preventing the fusion of the viral and cellular membranes.[1]

This guide details the experimental framework for validating B07 efficacy using cell-based systems. It prioritizes the TZM-bl reporter assay , the industry "gold standard" for neutralizing antibody and entry inhibitor screening, due to its high sensitivity, reproducibility, and quantitative readout.

Key Compound Properties
PropertyDetail
Compound Name This compound
Target CCR5 (Chemokine Receptor 5)
Mechanism Allosteric/Competitive Antagonism of HIV-1 gp120 binding
Primary Application Inhibition of R5-tropic HIV-1 Entry
Solubility Soluble in DMSO (Stock typically 10-100 mM)

Mechanism of Action (MOA)

B07 prevents the critical "handshake" between the HIV-1 gp120-CD4 complex and the CCR5 co-receptor.[1] Without this interaction, the viral gp41 fusion peptide cannot insert into the host membrane, and infection is aborted.

MOA Pathway Diagram

B07_MOA HIV HIV-1 Virion (gp120 Surface Protein) CD4 Host CD4 Receptor HIV->CD4  Step 1: Binding   Complex CD4-gp120 Complex (Conformational Change) CD4->Complex CCR5 Host CCR5 Co-Receptor Complex->CCR5  Step 2: Co-receptor Binding   Fusion Membrane Fusion & Viral Entry CCR5->Fusion B07 This compound (CCR5 Antagonist) B07->CCR5  High Affinity Binding   interaction interaction B07->interaction  BLOCKS  

Figure 1: this compound binds to the hydrophobic pocket of CCR5, sterically or allosterically preventing the gp120-CD4 complex from engaging the co-receptor.

Assay Development Strategy

To robustly determine the efficacy (EC50) and selectivity of B07, the experimental design must account for viral tropism and host cell health.

Cell Model Selection
  • Primary Model: TZM-bl Cells (HeLa-derived). [1]

    • Why: Genetically engineered to express high levels of CD4, CCR5, and CXCR4. They contain a Tat-inducible Luciferase (Luc) and

      
      -galactosidase reporter.[1] Infection results in Tat production 
      
      
      
      Luciferase expression
      
      
      Light signal.[1]
  • Secondary Model: PBMCs (Peripheral Blood Mononuclear Cells). [1]

    • Why: Physiologically relevant primary cells.[1] Required for clinical validation but higher variability.[1]

Viral Strain Selection[1]
  • Mandatory: R5-tropic strains (e.g., HIV-1 BaL, JR-FL, ADA). B07 will NOT inhibit X4-tropic viruses (e.g., HIV-1 IIIB) which use CXCR4.

  • Control: X4-tropic virus (to demonstrate specificity).

Controls
  • Vehicle Control: DMSO (Final concentration < 0.5%).[1]

  • Positive Control: Maraviroc (FDA-approved CCR5 antagonist) or TAK-779.[1]

  • Cell Control: Uninfected cells (Background).[1]

  • Virus Control: Virus + Cells + Vehicle (100% Infection).[1]

Protocol 1: Cytotoxicity Assessment (CC50)[1]

Objective: Determine the concentration at which B07 causes 50% cell death. This is crucial to ensure that reduced viral signal is due to entry inhibition, not host cell killing.

Method: CellTiter-Glo® (ATP detection) or MTT Assay.[1]

  • Cell Plating: Seed TZM-bl cells at

    
     cells/well in a 96-well plate (white opaque for luminescence). Incubate 24h at 37°C/5% CO
    
    
    
    .
  • Drug Preparation:

    • Dissolve B07 in DMSO to 10 mM stock.[1]

    • Prepare 3-fold serial dilutions in culture medium (e.g., 100

      
      M down to 0.1 nM). Keep DMSO constant.
      
  • Treatment: Remove media. Add 100

    
    L of B07 dilutions to cells (in triplicate).
    
  • Incubation: Incubate for 48 hours (mimicking the efficacy assay duration).

  • Readout:

    • Add CellTiter-Glo reagent (equal volume to media).[1]

    • Shake for 2 mins; incubate 10 mins.

    • Read Luminescence (RLU).[1]

  • Analysis: Calculate % Viability relative to Vehicle Control. Plot [Log B07] vs. Viability to derive CC50.[1]

Protocol 2: HIV-1 Entry Inhibition Assay (EC50)[1]

Objective: Quantify the antiviral potency of B07 against R5-tropic HIV-1.[1]

Workflow Diagram

Assay_Workflow Step1 1. Plate TZM-bl Cells (10k/well, 24h) Step2 2. Pre-treat with B07 (1h @ 37°C) Step1->Step2 Step3 3. Add R5-tropic Virus (MOI 0.05) Step2->Step3  Drug binds CCR5   Step4 4. Incubate 48h (Viral Integration -> Tat -> Luc) Step3->Step4 Step5 5. Lysis & Detection (Bright-Glo / Luciferase) Step4->Step5

Figure 2: Step-by-step workflow for the TZM-bl entry inhibition assay.

Detailed Protocol

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program).[1]

  • R5-tropic HIV-1 stock (titrated).[1]

  • Bright-Glo™ Luciferase Assay System (Promega).[1]

  • DEAE-Dextran (enhances viral attachment).[1]

Step-by-Step:

  • Preparation:

    • Thaw B07 stock and prepare serial dilutions (e.g., 8-point curve starting at 1

      
      M).
      
    • Prepare culture media containing 20

      
      g/mL DEAE-Dextran.[1]
      
  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.[1]

    • Resuspend in media + DEAE-Dextran.[1]

    • Plate

      
       cells/well in 50 
      
      
      
      L volume.[1]
  • Drug Pre-incubation (Critical):

    • Add 50

      
      L of 2X concentrated B07 dilutions to respective wells.
      
    • Incubate for 1 hour at 37°C.

    • Reasoning: B07 is an entry inhibitor.[1][3][4] It must occupy the CCR5 receptor before the virus attempts to bind.[1]

  • Infection:

    • Dilute R5-tropic virus to a pre-determined titer (yielding ~50,000-100,000 RLU in untreated controls).[1]

    • Add 50

      
      L of virus to all wells (except Cell Control).[1]
      
    • Final Well Volume: 150

      
      L.[1]
      
  • Incubation:

    • Incubate for 48 hours at 37°C/5% CO

      
      .
      
  • Readout:

    • Remove 100

      
      L of supernatant (optional, for safety).
      
    • Add 100

      
      L Bright-Glo reagent.[1]
      
    • Incubate 2 mins at room temperature.

    • Read Luminescence using a plate reader.[1]

Data Analysis
  • Normalization:

    
    [1]
    
  • Curve Fitting: Use GraphPad Prism or similar software.[1] Fit data to a 4-parameter logistic (4PL) non-linear regression model :

    
    [1]
    
  • Selectivity Index (SI): Calculate

    
    .[1] A viable drug candidate typically requires SI > 100.[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Inhibition observed Wrong Viral TropismEnsure virus is R5-tropic (e.g., BaL). B07 does not inhibit X4 strains.[1]
High Background Signal Contamination or Cell OvergrowthUse uninfected cell controls for background subtraction.[1] Ensure cells are <80% confluent at lysis.[1]
Low Signal Window Low Viral TiterTitrate virus stock first. Aim for signal >50x background. Use DEAE-Dextran.[1]
High Cytotoxicity DMSO ToxicityEnsure final DMSO concentration is <0.5% (ideally <0.1%).[1]

References

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. Journal of Immunological Methods.

  • Platt, E. J., et al. (2009). Assays using TZM-bl cells for HIV-1 entry and inhibition.[1] Methods in Molecular Biology.

  • TargetMol. (n.d.). This compound Product Data Sheet.

  • Montefiori, D. C. (2009).[1] Measuring HIV Neutralization in a Luciferase Reporter Gene Assay. HIV Protocols.

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 with Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy.[1] [1]

Sources

Application Notes and Protocols for the Use of B07 Hydrochloride (PHA-767491 hydrochloride) in CEMx174 5.25M7 Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of B07 Hydrochloride (PHA-767491 hydrochloride) in T-cell Leukemia

This compound, identified in the scientific literature as PHA-767491 hydrochloride, is a potent and selective small molecule inhibitor of key cell cycle kinases.[1][2][3] This dual inhibitor targets Cyclin-Dependent Kinase 9 (Cdk9) and Cell Division Cycle 7 (Cdc7) kinase, two pivotal regulators of cellular proliferation and survival.[3][4] The inhibition of these kinases presents a promising therapeutic strategy for cancers characterized by uncontrolled cell division and transcriptional dysregulation.

Cdk9 is a critical component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a necessary step for the transcription of many genes, including those encoding anti-apoptotic proteins. By inhibiting Cdk9, this compound can lead to the downregulation of survival signals, thereby promoting apoptosis in cancer cells.[4] Simultaneously, targeting Cdc7, a kinase essential for the initiation of DNA replication, prevents cancer cells from entering the S-phase of the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[2][5]

The CEMx174 5.25M7 cell line is a human T-lymphoblastoid cell line, which is a valuable in vitro model for studying T-cell leukemia and for evaluating the efficacy of novel therapeutic agents.[6][7][8][9][10] These suspension cells are particularly useful in HIV research but also serve as a relevant model for hematological malignancies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in CEMx174 5.25M7 cells. The following sections detail the mechanism of action, provide step-by-step protocols for assessing its cytotoxic and apoptotic effects, and outline methods for analyzing its impact on the cell cycle.

Mechanism of Action: A Two-Pronged Assault on Cancer Cell Proliferation

This compound (PHA-767491 hydrochloride) exerts its anti-cancer effects through the dual inhibition of Cdk9 and Cdc7. This synergistic action disrupts two fundamental processes in cancer cells: transcription of survival genes and DNA replication.

  • Inhibition of Cdk9 and Transcriptional Control: Cdk9 is a key regulator of transcription elongation. Its inhibition by this compound leads to a decrease in the expression of short-lived anti-apoptotic proteins, such as Mcl-1, rendering cancer cells more susceptible to apoptosis.[4]

  • Inhibition of Cdc7 and DNA Replication: Cdc7 is essential for the firing of replication origins during the S-phase of the cell cycle. By inhibiting Cdc7, this compound prevents the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis.[2][5]

Caption: Mechanism of B07 (PHA-767491) action.

Experimental Protocols

Cell Culture and Maintenance of CEMx174 5.25M7 Cells

The CEMx174 5.25M7 cell line is grown in suspension culture.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in CEMx174 5.25M7 cells.[11]

  • Cell Seeding: Seed CEMx174 5.25M7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C until a color change is visible.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Parameter Description
Cell Line CEMx174 5.25M7
Seeding Density 1 x 10^4 cells/well (96-well plate)
Compound This compound
Concentration Range 0.01 µM - 100 µM (example)
Incubation Time 48-72 hours
Assay Reagent MTS
Readout Absorbance at 490 nm
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed CEMx174 5.25M7 cells in a 6-well plate at a density of 5 x 10^5 cells/mL and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

Cell Population Annexin V Staining PI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive

graph "Apoptosis_Assay_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Seed CEMx174 5.25M7 cells", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Treat [label="Treat with this compound", style=filled, fillcolor="#FBBC05"]; Harvest [label="Harvest cells by centrifugation"]; Wash [label="Wash with cold PBS (2x)"]; Stain [label="Stain with Annexin V-FITC and PI"]; Incubate [label="Incubate for 15 min at RT (dark)"]; Analyze [label="Analyze by Flow Cytometry", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treat; Treat -> Harvest; Harvest -> Wash; Wash -> Stain; Stain -> Incubate; Incubate -> Analyze; }

Caption: Workflow for Apoptosis Detection.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Treatment: Treat CEMx174 5.25M7 cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Results and Interpretation

  • Cytotoxicity: this compound is expected to decrease the viability of CEMx174 5.25M7 cells in a dose-dependent manner. The IC50 value will provide a quantitative measure of its potency.

  • Apoptosis: Treatment with this compound is anticipated to induce apoptosis. This will be observed as an increase in the percentage of Annexin V-positive cells (both early and late apoptotic populations).

  • Cell Cycle: this compound is expected to cause an accumulation of cells in the S-phase of the cell cycle due to the inhibition of Cdc7 and the prevention of DNA replication initiation. A corresponding decrease in the G0/G1 and G2/M populations may also be observed.

Troubleshooting

  • High background in cytotoxicity assays: Ensure the final DMSO concentration is low and consistent across all wells. Check for contamination in the cell culture.

  • Low Annexin V staining: Ensure the cells are harvested gently to maintain membrane integrity. Check the viability of the untreated control cells.

  • Poor resolution in cell cycle histograms: Ensure proper fixation and a sufficient number of cells are acquired during flow cytometry analysis.

Conclusion

This compound (PHA-767491 hydrochloride) is a promising anti-cancer agent with a dual mechanism of action that effectively targets key regulators of the cell cycle and transcription. The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in the T-lymphoblastoid cell line CEMx174 5.25M7. These studies will contribute to a better understanding of its therapeutic potential in hematological malignancies.

References

  • AdooQ Bioscience. PHA-767491 | Cdc7/cdk9 inhibitor. [Link]

  • Patsnap Synapse. What are B7-H7 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • PubMed. B7-H7: A potential target for cancer immunotherapy. [Link]

  • PubMed Central. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness. [Link]

  • National Institutes of Health. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway. [Link]

  • Carrick Therapeutics. CDK7 Inhibitor. [Link]

  • PubMed Central. B7-H3 Inhibitors in Oncology Clinical Trials: A Review. [Link]

  • OncLive. B7-H4 Offers Potential Treatment Target in a Variety of Solid Tumors. [Link]

  • PubMed. Dual Inhibition of Cdc7 and Cdk9 by PHA-767491 Suppresses Hepatocarcinoma Synergistically With 5-Fluorouracil. [Link]

  • PubMed Central. B7 Homolog 4 (B7-H4)-Directed Agents in Oncology Clinical Trials: A Review. [Link]

  • PubMed Central. A Novel CXCR4 Targeting Protein SDF-1/54 as an HIV-1 Entry Inhibitor. [Link]

  • MDPI. A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life. [Link]

  • PubMed. B7-1 enhances natural killer cell-mediated cytotoxicity and inhibits tumor growth of a poorly immunogenic murine carcinoma. [Link]

  • Frontiers. N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41 of HIV-1 Envelope Glycoprotein. [Link]

  • PubMed. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. [Link]

  • PubMed Central. Molecular basis of USP7 inhibition by selective small molecule inhibitors. [Link]

  • PubMed Central. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. [Link]

  • Antimicrobial Agents and Chemotherapy. 3-Hydroxyphthalic Anhydride-Modified Chicken Ovalbumin Exhibits Potent and Broad Anti-HIV-1 Activity: a Potential Microbicide for Preventing Sexual Transmission of HIV-1. [Link]

  • YouTube. B7-H4, A New Frontier in Immune Checkpoint Inhibition. [Link]

  • Semantic Scholar. A dePEGylated Lipopeptide-Based Pan-Coronavirus Fusion Inhibitor Exhibits Potent and Broad-Spectrum Anti-HIV-1. [Link]

  • PubMed. USP7 small-molecule inhibitors interfere with ubiquitin binding. [Link]

  • YouTube. DS-7300: the B7-H3 targeting anti-body drug conjugate. [Link]

  • ResearchGate. The effect of B7-H3 on the proliferation and apoptosis of Vδ2 T cells... [Link]

Sources

Application Note & Protocol: A Guide to Characterizing Viral Entry Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the experimental characterization of viral entry inhibitors. While this document will reference general principles and methodologies, the core focus is to equip the user with the foundational knowledge to design and execute robust viral entry assays for novel or known compounds.

The Criticality of Targeting Viral Entry

The initiation of viral infection is a multi-step process known as viral entry, which represents a prime target for antiviral therapeutic intervention.[1][2] This cascade of events typically involves the virus attaching to the host cell surface, followed by conformational changes in viral proteins that mediate the fusion of the viral and cellular membranes, and finally, the release of the viral genome into the cytoplasm.[1] Disrupting any of these initial steps can effectively halt the viral life cycle before it truly begins.[1][3]

The host cell surface protease TMPRSS2 (Transmembrane Serine Protease 2) has been identified as a critical host factor for the entry of several respiratory viruses, including SARS-CoV-2.[4][5][6] TMPRSS2 facilitates viral entry by cleaving and activating the viral spike (S) protein, a necessary step for membrane fusion.[4][6] Consequently, inhibitors of TMPRSS2 are a promising class of antiviral agents.[4][7]

Conceptual Framework for a Viral Entry Assay

A well-designed viral entry assay should be a self-validating system. This means incorporating appropriate controls to ensure that the observed effects are indeed due to the inhibition of viral entry and not other mechanisms like cytotoxicity or inhibition of later-stage viral replication steps.

Logical Workflow for Assessing a Putative Viral Entry Inhibitor

G cluster_0 Initial Screening & Cytotoxicity cluster_1 Mechanism of Action Studies Compound Preparation Compound Preparation Cytotoxicity Assay Cytotoxicity Assay Compound Preparation->Cytotoxicity Assay Determine Non-Toxic Concentrations Primary Viral Entry Assay Primary Viral Entry Assay Compound Preparation->Primary Viral Entry Assay Screen for Activity Time-of-Addition Assay Time-of-Addition Assay Primary Viral Entry Assay->Time-of-Addition Assay Pinpoint Stage of Inhibition Further Mechanistic Assays Further Mechanistic Assays Time-of-Addition Assay->Further Mechanistic Assays e.g., Fusion, Protease Activity Lead Optimization Lead Optimization Further Mechanistic Assays->Lead Optimization Refine Compound Structure

Caption: A logical workflow for the characterization of a potential viral entry inhibitor.

Detailed Experimental Protocol: Pseudovirus Neutralization Assay

Pseudoviruses are invaluable tools in virology research. They are engineered viral particles that contain the core components of a virus but lack the genetic material required for replication. Instead, they carry a reporter gene, such as luciferase or green fluorescent protein (GFP). The entry of these pseudoparticles into cells is mediated by the envelope proteins of a specific virus of interest, making them a safe and effective way to study viral entry in a BSL-2 laboratory setting.[8][9][10]

This protocol details a luciferase-based pseudovirus neutralization assay.

Materials and Reagents:

  • HEK293T cells stably expressing a viral receptor (e.g., ACE2 for SARS-CoV-2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Pseudovirus particles expressing the viral envelope protein of interest and containing a luciferase reporter gene.

  • Test compound (e.g., B07 hydrochloride).

  • Positive control inhibitor (e.g., a known TMPRSS2 inhibitor like Bromhexine hydrochloride).[7]

  • Negative control (vehicle, e.g., DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the HEK293T-receptor cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compound and control inhibitors in complete medium.

    • Carefully remove the medium from the seeded cells.

    • Add 50 µL of the diluted compounds to the respective wells. Include wells with vehicle control.

  • Pseudovirus Infection:

    • Thaw the pseudovirus stock on ice and dilute it in complete medium to a predetermined optimal concentration.

    • Add 50 µL of the diluted pseudovirus to each well containing the compound. The final volume in each well should be 100 µL.[11]

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.[9][10]

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.[8]

    • Incubate for 2 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.[8]

    • Measure the luminescence using a luminometer.

Data Analysis:

  • The relative luminescence units (RLUs) are proportional to the amount of viral entry.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).

Time-of-Addition Assay: Elucidating the Mechanism of Action

A time-of-addition assay is a crucial experiment to determine the specific stage of the viral life cycle that is targeted by an antiviral compound.[12] By adding the inhibitor at different time points relative to viral infection, one can distinguish between inhibitors of attachment, entry/fusion, and post-entry events.[12][13]

Principle of the Time-of-Addition Assay

G cluster_0 Pre-treatment cluster_1 Co-treatment cluster_2 Post-treatment A Add Compound (-2h) B Wash A->B C Infect with Virus (0h) B->C D Add Compound & Virus (0h) E Infect with Virus (0h) F Add Compound (+2h) E->F

Caption: Schematic of a time-of-addition experiment.

Experimental Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate as described in the pseudovirus neutralization assay protocol.

  • Time-of-Addition Conditions:

    • Pre-treatment (-2h): Add the compound to the cells 2 hours prior to infection. After the 2-hour pre-incubation, wash the cells to remove the compound before adding the virus. This condition assesses the effect on the host cell.

    • Co-treatment (0h): Add the compound and the virus to the cells simultaneously. This condition is sensitive to inhibitors of attachment and entry.

    • Post-treatment (+2h): Add the compound 2 hours after the initial infection. This condition will show activity for compounds that inhibit post-entry steps.

  • Infection and Readout: Proceed with the infection and the luciferase assay as described in the pseudovirus neutralization assay protocol.

Interpretation of Results:

  • Inhibition only in the pre-treatment condition: The compound likely acts on the host cell to make it less susceptible to infection.

  • Inhibition in the pre- and co-treatment conditions: The compound likely targets viral attachment or entry.

  • Inhibition in all conditions: The compound likely targets a post-entry step in the viral life cycle.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured table.

CompoundTargetIC50 (µM)Assay Type
Bromhexine hydrochlorideTMPRSS20.75Enzyme Activity Assay
ChloroquineEndosomal pH1.13SARS-CoV-2 Infection Assay

Data compiled from publicly available sources for illustrative purposes.[2][7]

Conclusion

The protocols and conceptual frameworks presented in this application note provide a robust starting point for the characterization of putative viral entry inhibitors. By employing these methods, researchers can gain valuable insights into the mechanism of action of their compounds and advance the development of novel antiviral therapeutics.

References

  • A review: Mechanism of action of antiviral drugs - PMC. (2021-03-16). Retrieved from [Link]

  • The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC. Retrieved from [Link]

  • Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. Retrieved from [Link]

  • Exploring TMPRSS2 Drug Target to Combat Influenza and Coronavirus Infection - PMC. Retrieved from [Link]

  • Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered. (2024-04-10). Retrieved from [Link]

  • In vitro virucidal activity of sodium hypochlorite against canine parvovirus type 2 - PubMed. Retrieved from [Link]

  • Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PMC. (2020-03-24). Retrieved from [Link]

  • Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters - EBSCO. Retrieved from [Link]

  • Hydrogen Sulfide Inhibits TMPRSS2 in Human Airway Epithelial Cells: Implications for SARS-CoV-2 Infection - PubMed. (2021-09-20). Retrieved from [Link]

  • Inhibitors of SARS-CoV-2 Entry: Current and Future Opportunities - PMC - PubMed Central. Retrieved from [Link]

  • Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC. Retrieved from [Link]

  • Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - NIH. (2015-10-29). Retrieved from [Link]

  • Inhibitors of hepatitis B virus attachment and entry - PubMed. Retrieved from [Link]

  • Antiviral effect of hydroxychloroquine is dependent on TMPRSS2... - ResearchGate. Retrieved from [Link]

  • Entry Inhibitors of SARS-CoV-2 Targeting the Transmembrane Domain of the Spike Protein. (2025-07-16). Retrieved from [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered. (2024-04-08). Retrieved from [Link]

  • Pseudovirus Neutralization Assays - How-To Guide - Virology at Integral Molecular. Retrieved from [Link]

  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022-07-31). Retrieved from [Link]

  • Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - Frontiers. (2021-01-14). Retrieved from [Link]

  • TMPRSS2 and ADAM17 interactions with ACE2 complexed with SARS-CoV-2 and B0AT1 putatively in intestine, cardiomyocytes, and kidney | bioRxiv. (2020-11-01). Retrieved from [Link]

  • Study Details | NCT04347954 | PVP-I Nasal Sprays and SARS-CoV-2 Nasopharyngeal Titers (for COVID-19) | ClinicalTrials.gov. Retrieved from [Link]

  • Dissecting Virus Entry: Replication-Independent Analysis of Virus Binding, Internalization, and Penetration Using Minimal Complementation of β-Galactosidase - NIH. (2014-07-15). Retrieved from [Link]

  • Protocol of SARS-CoV-2 Pseudovirus (PSV)-Based Neutralization Assay For Vaccines, therapeutic antibodies, peptides and compounds against COVID-19 | GeneMedi. Retrieved from [Link]

  • RCT: Azelastine Nasal Spray Reduces COVID by 67% - YouTube. (2025-09-04). Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating B07 Hydrochloride in Drug Combination Studies for Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scientific Rationale

The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy, overcome resistance, and reduce toxicity.[1] This guide provides a comprehensive framework for investigating the therapeutic potential of novel agents in combination with existing cancer treatments. We will focus on a hypothetical compound, "B07 hydrochloride," as a case study.

A Note on "this compound": The designation "this compound" is not uniquely and universally assigned to a single molecule in publicly available scientific literature. It may refer to an internal compound code. However, the "B7" nomenclature is prominently associated with a family of immune checkpoint proteins, such as B7-H4 (also known as VTCN1) and B7-H7 (also known as HHLA2).[2][3][4] These proteins are crucial regulators of the immune response and are often overexpressed in various tumors, where they contribute to immune evasion.[3][5][6] This document will proceed under the expert assumption that "this compound" is an inhibitor of a member of the B7 family, a promising class of molecules for cancer immunotherapy.[2][3]

The rationale for exploring this compound in combination therapies stems from its potential to modulate the tumor microenvironment. By inhibiting a B7 family member, this compound can potentially lift the suppression of T-cell activity, enhancing the immune system's ability to recognize and eliminate cancer cells.[2] Combining this immunomodulatory effect with agents that directly target cancer cell proliferation, survival, or other key pathways presents a compelling strategy for achieving synergistic anti-tumor activity.

Section 2: Foundational Single-Agent Characterization

Before embarking on combination studies, it is crucial to thoroughly characterize the single-agent activity of this compound.

Determining the IC50 (Half-Maximal Inhibitory Concentration)

The IC50 is a fundamental parameter that quantifies the concentration of a drug required to inhibit a biological process by 50%. This value is essential for designing the dose-response matrix in subsequent combination assays.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add the media containing various concentrations of the drug to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]

  • Incubation: Incubate for 1-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500-600 nm using a plate reader.[7]

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.

Section 3: Synergy Screening: The Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two compounds.[10][11] It allows for the determination of synergy, additivity, or antagonism.

Experimental Design and Rationale

In a checkerboard assay, serial dilutions of two drugs are combined in a matrix format.[10] This allows for testing a wide range of concentration combinations to identify potential synergistic interactions.

Protocol: Checkerboard Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Combination drug (e.g., a standard-of-care chemotherapeutic agent)

  • 96-well plates

  • MTT or a similar viability reagent (e.g., AlamarBlue)[12]

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional matrix. Along the x-axis, add serial dilutions of this compound. Along the y-axis, add serial dilutions of the combination drug. The concentrations should typically range from a fraction of the IC50 to several multiples of the IC50 for each drug.

  • Cell Seeding: Seed cells into the wells containing the drug combinations. Include wells with each drug alone and a no-drug control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Perform a cell viability assay, such as the MTT assay described previously.

Data Analysis and Interpretation

The interaction between the two drugs can be quantified using the Combination Index (CI), based on the Loewe additivity model.

Combination Index (CI) Calculation: The CI is calculated using the following formula: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Isobologram Analysis: An isobologram provides a graphical representation of drug interactions.[13][14][15] The concentrations of the two drugs required to produce a specific level of effect (e.g., IC50) are plotted on the x and y axes. A straight line connecting the IC50 values of the individual drugs represents additivity.[15] Data points falling below this line indicate synergy, while points above suggest antagonism.[15]

Data Presentation:

CombinationDrug 1 (B07) Conc. (µM)Drug 2 Conc. (µM)% InhibitionCI ValueInteraction
10.51600.8Synergy
210.5550.9Synergy
322800.7Strong Synergy
40.250.25201.1Antagonism

Workflow for Drug Combination Synergy Screening

Synergy_Screening_Workflow cluster_0 Phase 1: Single Agent IC50 cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Data Analysis A Determine IC50 of This compound C Checkerboard Assay (Dose-Response Matrix) A->C B Determine IC50 of Combination Drug B->C D Cell Viability Assay (e.g., MTT) C->D E Calculate Combination Index (CI) D->E F Generate Isobologram D->F G Determine Synergy, Additivity, or Antagonism E->G F->G

Caption: Workflow for synergy screening of this compound.

Section 4: Mechanistic Validation of Synergistic Interactions

Once a synergistic combination is identified, the next step is to investigate the underlying mechanism.

Apoptosis Induction

A common mechanism of action for anti-cancer drug combinations is the enhanced induction of apoptosis (programmed cell death).

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]

Materials:

  • Cells treated with this compound, the combination drug, and the combination

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the drugs at their synergistic concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.[18]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[18]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[18]

  • Incubation: Incubate at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry within one hour.[18]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Analysis of Key Signaling Pathways

Synergistic effects often arise from the combined impact of drugs on critical cellular signaling pathways.

Protocol: Western Blotting

Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate.[19] This technique can be used to assess changes in the expression or activation (e.g., phosphorylation) of proteins involved in apoptosis, cell cycle regulation, and survival pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.[20]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.

Hypothesized Signaling Pathway for this compound Combination

Signaling_Pathway cluster_immune Immune Response cluster_cancer Cancer Cell Signaling B07 This compound (B7 Family Inhibitor) TCell T-Cell Activation B07->TCell Relieves Inhibition ComboDrug Combination Drug (e.g., Kinase Inhibitor) SurvivalPathway Pro-Survival Pathway (e.g., PI3K/Akt) ComboDrug->SurvivalPathway Inhibits Apoptosis Apoptosis TCell->Apoptosis Induces SurvivalPathway->Apoptosis Inhibits

Caption: Hypothesized dual mechanism of action.

Section 5: Concluding Remarks and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound in drug combination studies. A thorough and systematic approach, from initial single-agent characterization to mechanistic validation of synergistic interactions, is paramount for the successful development of novel combination therapies. Future studies may involve in vivo validation of synergistic combinations in animal models and further elucidation of the complex interplay between the immune system and targeted cancer cell pathways.

References

  • Patsnap Synapse. (2024). What are B7-H7 inhibitors and how do they work?
  • PubMed. (2023). B7-H7: A potential target for cancer immunotherapy.
  • PMC. (n.d.). The B7 family of immune-regulatory ligands.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • PMC. (n.d.). New and simplified method for drug combination studies by checkerboard assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Frontiers. (n.d.). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research.
  • Abcam. (n.d.). Western blot protocol.
  • PMC. (2015). Analysis of drug combinations: current methodological landscape.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
  • CLYTE Technologies. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
  • OncLive. (2023). B7-H4 Offers Potential Treatment Target in a Variety of Solid Tumors.
  • PMC. (n.d.). B7 Homolog 4 (B7-H4)-Directed Agents in Oncology Clinical Trials: A Review.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies.
  • R&D Systems. (n.d.). Western Blot Protocol.

Sources

Technical Guide: B07 Hydrochloride as a Tool Compound for CCR5 Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

B07 hydrochloride (B-07 HCl) is a potent, non-peptide, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5) .[1] It is primarily utilized in virology and immunology research as a chemical probe to inhibit HIV-1 entry into host cells (specifically R5-tropic strains).[1] Unlike broad-spectrum antivirals, B07 serves as a precision tool for dissecting the molecular mechanics of gp120-CCR5 interaction and chemokine signaling pathways.[1]

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]propyl]-4-piperidinecarboxamide hydrochloride
CAS Number 1260629-43-3
Molecular Formula C₂₉H₃₈ClFN₄O₂[1][2][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 565.55 g/mol (Salt); 529.09 g/mol (Free Base)
Target CCR5 (Antagonist)
Solubility DMSO (≥ 10 mg/mL); Ethanol (Low/Insoluble); Water (Insoluble)
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months)

Mechanism of Action (MOA)

This compound functions as an allosteric antagonist .[1][11] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, distinct from the orthosteric site where chemokines (CCL3, CCL4, CCL5) or the HIV-1 envelope glycoprotein (gp120) bind.[11]

Mechanistic Cascade:

  • Binding: B07 occupies the transmembrane cavity of CCR5.[1]

  • Conformational Lock: This binding stabilizes the receptor in a conformation that is unrecognized by the V3 loop of HIV-1 gp120.

  • Entry Blockade: The fusion of the viral envelope with the host cell membrane is prevented, effectively neutralizing viral entry.[12]

  • Signal Inhibition: It also blocks calcium mobilization induced by native ligands (RANTES/CCL5, MIP-1α/CCL3).[1]

Diagram 1: CCR5 Antagonism & HIV-1 Entry Blockade

CCR5_Pathway HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5 CCR5 Receptor (Transmembrane) Fusion Membrane Fusion & Viral Entry CCR5->Fusion Normal Function Signaling Ca2+ Flux / Chemotaxis CCR5->Signaling Normal Function B07 B07 HCl (Allosteric Inhibitor) B07->CCR5 Binds Hydrophobic Pocket B07->Fusion BLOCKS B07->Signaling BLOCKS CD4->CCR5 2. Co-receptor Engagement

Caption: B07 HCl binds allosterically to CCR5, preventing gp120 recognition and downstream signaling.[1]

Application Notes & Experimental Design

Specificity & Tropism

B07 is highly selective for CCR5 (R5-tropic) HIV-1 strains.[1] It displays negligible activity against CXCR4 (X4-tropic) strains.[1]

  • Critical Control: When characterizing B07, always include a CXCR4 antagonist (e.g., AMD3100) as a negative control to verify that the observed inhibition is CCR5-mediated.[1]

Handling & Reconstitution[1]
  • Solvent: Reconstitute in high-grade DMSO. Avoid aqueous buffers for the stock solution due to precipitation risks.

  • Stock Concentration: Prepare a 10 mM stock solution. Aliquot into single-use vials to avoid freeze-thaw cycles, which degrade the compound.[1]

  • Working Solutions: Dilute the DMSO stock into the culture medium immediately prior to use. Keep the final DMSO concentration <0.1% to prevent cytotoxicity.

Detailed Protocols

Protocol A: HIV-1 Pseudovirus Entry Assay (TZM-bl Cells)

This is the gold-standard assay for validating B07 potency (IC50).[1] TZM-bl cells are HeLa-derived cells expressing CD4, CCR5, and CXCR4, containing a Tat-regulated Luciferase reporter.[1]

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program).[1]

  • HIV-1 Pseudovirus (R5-tropic, e.g., JR-FL or BaL).[1]

  • This compound (10 mM stock).[1]

  • Luciferase Assay System (e.g., Bright-Glo).[1]

  • 96-well flat-bottom tissue culture plates (white or black walled).[1]

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize TZM-bl cells and resuspend in DMEM + 10% FBS.[1]

    • Plate 10,000 cells/well in a 96-well plate (100 µL volume).

    • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation:

    • Prepare a 3-fold serial dilution of B07 in culture medium.[1]

    • Range: Start at 10 µM down to 0.1 nM.

    • Include a "Virus Only" control (0% inhibition) and "Cell Only" control (Background).[1]

  • Pre-Incubation (Crucial Step):

    • Remove media from the cells.[1]

    • Add 50 µL of diluted B07 to respective wells.

    • Incubate for 1 hour at 37°C . This allows B07 to equilibrate with the CCR5 receptors before the virus is introduced.

  • Infection:

    • Add 50 µL of R5-tropic Pseudovirus (adjusted to yield ~50,000 RLUs) to the wells containing the drug.

    • Final volume: 100 µL.

  • Incubation:

    • Incubate for 48 hours at 37°C.

  • Readout:

    • Remove 50 µL of supernatant (optional, depending on kit).[1]

    • Add 50-100 µL of Luciferase Reagent.[1]

    • Incubate for 2 minutes at room temperature.

    • Measure luminescence using a plate reader.[1]

  • Analysis:

    • Normalize data: % Inhibition =

      
      .[1]
      
    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

Diagram 2: Pseudovirus Entry Assay Workflow

TZMbl_Assay Start Seed TZM-bl Cells (Overnight) Treat Add B07 HCl (1 hr Pre-incubation) Start->Treat Infect Add R5 Pseudovirus Treat->Infect Blocks Receptor Incubate 48hr Incubation 37°C Infect->Incubate Lyse Add Luciferase Reagent Incubate->Lyse Read Measure Luminescence (Calculate IC50) Lyse->Read

Caption: Workflow for TZM-bl HIV-1 entry inhibition assay using this compound.

Protocol B: Calcium Flux Assay (Functional Antagonism)

To verify that B07 inhibits G-protein signaling downstream of CCR5.[1]

Methodology:

  • Loading: Load CCR5-expressing cells (e.g., CHO-CCR5 or PBMCs) with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 mins.[1]

  • Baseline: Measure baseline fluorescence on a kinetic plate reader (e.g., FLIPR).[1]

  • Antagonist Addition: Inject this compound (various concentrations) and monitor for 5-10 minutes. Note: B07 alone should not induce flux.

  • Agonist Challenge: Inject a standard CCR5 agonist (e.g., RANTES/CCL5 at EC80 concentration).[1]

  • Observation: A potent antagonist will suppress the sharp peak in fluorescence typically caused by RANTES.[1]

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Precipitation in Media High concentration or cold mediaDilute DMSO stock into pre-warmed (37°C) media while vortexing.[1] Do not exceed 100 µM in aqueous buffer.[1]
High Background Signal Constitutive receptor activity or cell stressEnsure TZM-bl cells are not over-confluent (>90%) before seeding.[1] Use phenol-red free media for luminescence reading.[1]
No Inhibition Observed Wrong viral tropismVerify the virus is R5-tropic (CCR5 dependent).[1] B07 will not inhibit X4 (CXCR4) or dual-tropic viruses effectively.[1]
Cytotoxicity DMSO toxicityRun a parallel MTT or CellTiter-Glo assay to ensure reduction in signal is due to viral entry block, not cell death.[1]

References

  • National Institutes of Health (NIH). (2011).[1] Susceptibility of HIV-1 subtypes... to HIV-1 entry inhibitors. PubMed.[1][13] Retrieved February 9, 2026, from [Link]

  • PubChem. (2025).[1][4][13] Compound Summary: this compound.[1][2] National Library of Medicine.[1] Retrieved February 9, 2026, from [Link][1]

  • Montefiori, D. C. (2009).[1] Measuring HIV Neutralization in a Luciferase Reporter Gene Assay. Methods in Molecular Biology. (Standard protocol reference for TZM-bl assays).

Sources

Determining the Potency of B07 Hydrochloride: A Detailed Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive and detailed protocol for determining the half-maximal inhibitory concentration (IC50) of B07 hydrochloride, a CCR5 antagonist-based inhibitor of HIV-1 entry[1]. This guide is intended for researchers, scientists, and drug development professionals seeking to quantify the potency of this compound in a cell-based assay format. By adhering to the principles of scientific integrity and providing a self-validating experimental design, this document will enable the generation of robust and reproducible IC50 values.

Introduction: The Significance of IC50 in Drug Discovery

The IC50 value is a critical parameter in pharmacology and drug development, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[2] For a compound like this compound, which acts as a CCR5 antagonist to block HIV-1 entry, a precise IC50 value provides a quantitative measure of its potency.[1] This information is paramount for lead compound selection, structure-activity relationship (SAR) studies, and for comparing the efficacy of different potential therapeutic agents.[3]

This guide will focus on a cell-based assay to determine the IC50 of this compound. Cell-based assays are advantageous as they provide insights into a compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and potential off-target effects that would be missed in a purely enzymatic assay.[4]

Assay Principle: Quantifying Cell Viability with a Luminescent ATP Assay

To determine the inhibitory effect of this compound, we will employ a luminescence-based cell viability assay, such as the Promega CellTiter-Glo® assay.[5][6] This method is a robust and highly sensitive way to assess cell viability by measuring adenosine triphosphate (ATP), the primary energy currency in living cells. The fundamental principle is that the amount of ATP is directly proportional to the number of metabolically active, viable cells.[7]

The assay utilizes a thermostable luciferase enzyme that, in the presence of ATP and its substrate luciferin, generates a stable "glow-type" luminescent signal. When cells are lysed, the released ATP becomes available for the luciferase reaction. The intensity of the emitted light is then measured using a luminometer, providing a direct correlation to the number of viable cells in the culture. A decrease in the luminescent signal in the presence of this compound indicates a reduction in cell viability, from which the IC50 can be derived.

Visualizing the Workflow and Pathway

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilution treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation add_reagent Add Luminescent Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Data Normalization & Curve Fitting read_plate->data_analysis ic50_calc IC50 Calculation data_analysis->ic50_calc

Caption: Experimental workflow for IC50 determination.

Simplified CCR5 Signaling Pathway

ccr5_pathway B07 This compound CCR5 CCR5 Receptor B07->CCR5 Antagonizes Cell Target Cell (e.g., T-cell) CCR5->Cell HIV HIV-1 HIV->CCR5 Binds Entry Viral Entry & Replication HIV->Entry Cell->Entry Infection

Caption: Simplified mechanism of this compound action.

Materials and Reagents

Equipment
  • Luminometer plate reader

  • Sterile cell culture hood (Class II)

  • CO2 incubator (37°C, 5% CO2)

  • Water bath (37°C)

  • Inverted microscope

  • Multichannel pipette

  • Serological pipettor

  • Vortex mixer

  • Centrifuge

Consumables
  • Sterile, white, opaque 96-well microplates (for luminescence assays)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Cell culture flasks (T-25 or T-75)

  • Hemocytometer or automated cell counter

Reagents
  • This compound (TargetMol, Cat. No. T4806 or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human T-cell line (e.g., Jurkat, ATCC TIB-152) or a relevant HIV-1 target cell line

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan blue solution (0.4%)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega, Cat. No. G7570)

Detailed Experimental Protocol

Cell Culture and Maintenance
  • Maintain Cell Line: Culture the chosen human T-cell line in T-75 flasks with complete culture medium in a CO2 incubator at 37°C and 5% CO2.

  • Subculture: Passage the cells every 2-3 days to maintain logarithmic growth. For suspension cells like Jurkat, this involves diluting the cell suspension to a lower density. For adherent cells, use standard trypsinization protocols.

  • Cell Viability Check: Before each experiment, assess cell viability using trypan blue exclusion. Ensure viability is >95%.

Preparation of this compound Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Gently vortex to ensure complete dissolution. Store this stock solution at -20°C for long-term storage or at 4°C for short-term use.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution.

    • Example: For a highest final concentration of 100 µM, prepare a 2X working stock of 200 µM in culture medium. Then perform serial dilutions from this.

    • Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Assay Procedure
  • Cell Seeding:

    • Count the cells and adjust the cell suspension density to 1 x 10^5 cells/mL in complete culture medium.

    • Using a multichannel pipette, seed 50 µL of the cell suspension (5,000 cells) into each well of a white, opaque 96-well plate.[8]

    • Include wells for "cells + vehicle" (negative control) and "medium only" (background control).

  • Compound Treatment:

    • Add 50 µL of the serially diluted this compound solutions to the respective wells.

    • Add 50 µL of complete culture medium containing the same final concentration of DMSO to the "cells + vehicle" control wells.

    • Add 100 µL of medium to the "medium only" background wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time and the expected mechanism of action of the compound.

Luminescence Measurement
  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]

  • Reagent Preparation: Prepare the luminescent cell viability reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.[9]

  • Signal Stabilization:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

Data Normalization
  • Background Subtraction: Subtract the average luminescence value of the "medium only" wells from all other wells.

  • Percentage Inhibition Calculation: Normalize the data to the "cells + vehicle" control to determine the percentage of inhibition for each concentration of this compound.[10][11]

    % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

Dose-Response Curve and IC50 Calculation
  • Plotting the Data: Plot the percentage inhibition (Y-axis) against the corresponding log-transformed concentrations of this compound (X-axis).[12][13]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, R, or Python libraries) to fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[12][14] The equation for this curve is:

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination: The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.[10]

Data Presentation

Summarize the calculated IC50 values in a clear and structured table. It is good practice to report the IC50 as an average of at least three independent experiments, along with the standard deviation or standard error of the mean.

CompoundCell LineIncubation Time (h)IC50 (µM)Standard Deviation (µM)
This compoundJurkat72[Calculated Value][Calculated Value]
...............

Conclusion

This application note provides a robust and detailed methodology for the determination of the IC50 value of this compound using a luminescence-based cell viability assay. By carefully following these protocols and adhering to sound scientific principles, researchers can obtain reliable and reproducible data on the potency of this compound, which is essential for its continued development as a potential therapeutic agent.

References

  • Patsnap Synapse. (2024). What are B7-H7 inhibitors and how do they work?
  • Patsnap Synapse. (2024). What is the mechanism of Buflomedil Hydrochloride?
  • National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.
  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Science Gateway. (n.d.). How to calculate IC50.
  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?
  • BenchChem. (2025). Application Notes and Protocols: Determining Dihydroniloticin IC50 in Different Cell Lines.
  • TargetMol. (n.d.). This compound.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Figshare. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?
  • National Center for Biotechnology Information. (2024). H2 Blockers - StatPearls.
  • ResearchGate. (2021). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay.
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

Sources

Application Notes and Protocols: B07 Hydrochloride in High-Throughput Screening for Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Viral Entry with B07 Hydrochloride

The relentless challenge of emerging and evolving viral threats necessitates the rapid discovery of novel antiviral agents. One of the most attractive targets for antiviral drug development is the initial stage of viral infection: entry into the host cell. By blocking this crucial first step, the entire cycle of viral replication can be thwarted. This compound, a potent and selective CCR5 antagonist, has emerged as a promising candidate for the inhibition of HIV-1 entry.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral compounds.

The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[2] Crucially, CCR5 serves as a primary co-receptor for the entry of R5-tropic strains of HIV-1.[2][3] The viral entry process is a multi-step cascade initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[4] This initial interaction induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[4] Subsequent binding to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[4]

This compound functions by allosterically binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event locks the receptor in a conformation that is unable to interact with the viral gp120, effectively preventing the fusion of the viral and host cell membranes and thus inhibiting viral entry. This mechanism of action makes this compound and other CCR5 antagonists highly specific for R5-tropic HIV-1 and offers a distinct advantage over other antiretroviral drugs that target later stages of the viral life cycle.

The following sections will detail the essential protocols and considerations for incorporating this compound into a robust and reliable HTS workflow for the discovery of new antiviral agents targeting viral entry.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in HTS assays.

PropertyValueSource
Molecular Formula C29H38ClFN4O2[1]
Molecular Weight 529.09 g/mol [1]
CAS Number 1260629-43-3[1]
Solubility Soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide.[5]
Storage Powder: -20°C for up to 3 years. In solvent (e.g., DMSO): -80°C for up to 1 year.[1]

Note on Solubility: Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries in HTS due to its ability to dissolve a wide range of organic molecules.[6][7] For HTS applications, it is recommended to prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO. The final concentration of DMSO in the assay wells should be carefully controlled and kept consistent across all plates to minimize solvent-induced effects on cell viability and assay performance. Typically, the final DMSO concentration should not exceed 0.5-1%.

High-Throughput Screening Workflow for this compound

A successful HTS campaign for identifying novel antiviral entry inhibitors using this compound as a reference compound involves a multi-stage process, from primary screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action Studies Primary_Screen Primary High-Throughput Screen (Single Concentration) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity_Assay Cytotoxicity Assessment Dose_Response->Cytotoxicity_Assay MOA_Assays Mechanism of Action Assays (e.g., Time-of-Addition) Cytotoxicity_Assay->MOA_Assays Non-toxic Hits Lead_Optimization Lead Optimization MOA_Assays->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign to identify antiviral entry inhibitors.

Experimental Protocols

Pseudovirus-Based Neutralization Assay for High-Throughput Screening

This protocol describes a robust and widely used method for screening compounds that inhibit viral entry. It utilizes pseudoviruses, which are non-replicating viral particles that express the envelope glycoprotein of a target virus (e.g., HIV-1 Env) and contain a reporter gene (e.g., luciferase or GFP). This system allows for the safe handling of viral entry mechanisms in a BSL-2 laboratory setting.

Principle: Compounds that inhibit the interaction between the viral envelope protein and the host cell receptors will prevent the entry of the pseudovirus, resulting in a decrease in the reporter gene signal.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing Tat-responsive luciferase and β-galactosidase reporter genes).

  • Pseudovirus: HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein (e.g., from the BaL or JR-FL strains) and encapsulating a luciferase reporter gene.

  • Compound Plates: 384-well plates containing library compounds and this compound as a positive control, typically at a final concentration of 10 µM.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Plate Reader: Luminometer capable of reading 384-well plates.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 20,000 cells in 25 µL of cell culture medium per well of a 384-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Compound Addition:

    • Using a liquid handler, transfer 0.1 µL of compound from the compound plates to the cell plates. This will result in a final compound concentration of 10 µM in a 0.1% DMSO solution.[8]

    • Include wells with this compound as a positive control (e.g., at a final concentration of 1 µM) and wells with DMSO only as a negative control.

  • Pseudovirus Infection:

    • Dilute the HIV-1 pseudovirus stock to a multiplicity of infection (MOI) of 1.0 in cell culture medium.

    • Add 5 µL of the diluted pseudovirus to each well.[8]

    • Centrifuge the plates at 2,095 x g for 30 minutes at 4°C to facilitate virus binding to the cells.[8]

    • Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator to allow for viral entry.[8]

  • Signal Detection:

    • After the 48-hour incubation, add 15 µL of luciferase assay reagent to each well.[9]

    • Incubate the plates at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.[9]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

  • The quality of the HTS assay should be assessed by calculating the Z'-factor.[10][11][12] The Z'-factor is a measure of the statistical effect size and reflects the dynamic range and data variation of the assay.[12] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11][13]

    • A Z'-factor between 0 and 0.5 is considered marginal.[11]

    • A Z'-factor less than 0 suggests the assay is not suitable for screening.[11]

Cell-Based HIV-1 Envelope-Mediated Membrane Fusion Assay

This assay provides a more direct measurement of the fusion event between the viral envelope and the host cell membrane.

Principle: This assay utilizes two cell populations: effector cells expressing the HIV-1 envelope glycoprotein and a viral transactivator protein (Tat), and target cells expressing CD4, CCR5, and a Tat-inducible reporter gene (e.g., luciferase). When the two cell types are co-cultured, fusion between them leads to the transfer of Tat from the effector cells to the target cells, activating the expression of the reporter gene.

Materials:

  • Effector Cell Line: HEK293T cells transiently or stably expressing the HIV-1 envelope glycoprotein (R5-tropic) and Tat.

  • Target Cell Line: TZM-bl cells.

  • Compound Plates: As described in the pseudovirus assay.

  • Cell Culture Medium: As described in the pseudovirus assay.

  • Luciferase Assay Reagent: As described in the pseudovirus assay.

  • Plate Reader: Luminometer.

Step-by-Step Protocol:

  • Effector Cell Preparation:

    • The day before the assay, transfect HEK293T cells with plasmids encoding the HIV-1 envelope glycoprotein and Tat.

  • Target Cell Seeding:

    • On the day of the assay, seed TZM-bl cells into 384-well plates as described in the pseudovirus assay.

  • Compound Addition:

    • Add compounds to the target cell plates as described previously.

  • Co-culture and Fusion:

    • Trypsinize and resuspend the transfected effector cells.

    • Add the effector cells to the wells containing the target cells and compounds at a 1:1 ratio.

    • Incubate the co-culture for 6-8 hours at 37°C in a 5% CO2 incubator to allow for cell-cell fusion.

  • Signal Detection:

    • After the incubation period, measure luciferase activity as described in the pseudovirus assay.

Data Analysis and Interpretation:

  • Data analysis is performed similarly to the pseudovirus-based assay, with this compound serving as a positive control for the inhibition of CCR5-mediated fusion.

Cytotoxicity Assay

It is imperative to assess the cytotoxicity of any identified hits to eliminate compounds that inhibit the reporter signal due to cell death rather than specific inhibition of viral entry.

Principle: A variety of cytotoxicity assays are available, with many relying on the measurement of cell membrane integrity or metabolic activity. A common method is the lactate dehydrogenase (LDH) release assay, which measures the amount of LDH released from damaged cells into the culture medium.

Materials:

  • Cell Line: TZM-bl cells or another relevant cell line used in the primary screen.

  • Compound Plates: Containing the hit compounds at the same concentrations used in the primary screen.

  • LDH Assay Kit: Commercially available LDH cytotoxicity assay kit.

  • Plate Reader: Spectrophotometer capable of reading absorbance at the appropriate wavelength.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed cells and treat with compounds as described in the primary screening assay.

    • Incubate for the same duration as the primary assay (e.g., 48 hours).

  • LDH Measurement:

    • Following the incubation period, carefully collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

Data Analysis and Interpretation:

  • Calculate the percent cytotoxicity for each compound relative to a positive control for cell death (e.g., cells treated with a lysis buffer).

  • Compounds exhibiting significant cytotoxicity at the concentration at which they inhibit viral entry should be flagged as non-specific hits and deprioritized for further investigation.

Mechanism of Action Elucidation: The Time-of-Addition Assay

For confirmed, non-cytotoxic hits, a time-of-addition assay can provide valuable insights into their mechanism of action by pinpointing the stage of the viral life cycle they inhibit.[14]

Time_of_Addition cluster_0 Viral Lifecycle Stages cluster_1 Inhibitor Addition Timepoints cluster_2 Expected Inhibition Entry Entry (0-2 hrs) RT Reverse Transcription (2-8 hrs) Integration Integration (8-16 hrs) Late Late Events (>16 hrs) T0 Time 0 T2 Time 2 hrs B07 B07 HCl (Entry Inhibitor) T0->B07 Inhibits AZT AZT (RT Inhibitor) T0->AZT Inhibits RAL Raltegravir (Integrase Inhibitor) T0->RAL Inhibits T8 Time 8 hrs T2->B07 No Inhibition T2->AZT Inhibits T2->RAL Inhibits T16 Time 16 hrs T8->AZT No Inhibition T8->RAL Inhibits T16->RAL No Inhibition

Caption: A schematic of a time-of-addition assay to determine the mechanism of action of antiviral compounds.

Principle: By adding the inhibitory compound at different time points after viral infection, it is possible to determine when the compound loses its inhibitory effect. If a compound targets viral entry, it will only be effective if added at or shortly after the time of infection.

Protocol Outline:

  • Synchronize viral infection by pre-incubating cells with the virus at 4°C to allow for binding but not entry.

  • Shift the temperature to 37°C to initiate viral entry.

  • Add the hit compound at various time points post-infection (e.g., 0, 1, 2, 4, 8, and 12 hours).

  • Include known inhibitors as controls:

    • This compound or another CCR5 antagonist: Entry inhibitor.

    • Azidothymidine (AZT): Reverse transcription inhibitor.

    • Raltegravir: Integrase inhibitor.

  • After a total incubation time of 48 hours, measure the reporter gene activity.

Interpretation:

  • Compounds that lose their inhibitory activity when added 1-2 hours post-infection are likely entry inhibitors.

  • Compounds that remain effective when added several hours post-infection target later stages of the viral life cycle.

Conclusion and Future Directions

This compound serves as an invaluable tool for the discovery and characterization of novel antiviral agents that target the critical process of viral entry. The high-throughput screening protocols outlined in this application note provide a robust framework for identifying and validating new chemical entities with the potential to be developed into next-generation therapeutics. By employing a systematic and multi-faceted screening approach that includes primary screening, hit confirmation, cytotoxicity assessment, and mechanism of action studies, researchers can efficiently advance the most promising candidates in the drug discovery pipeline. The continued application of these methodologies will undoubtedly contribute to the expansion of our arsenal against HIV and other viral pathogens that rely on specific host cell receptors for entry.

References

  • Cavrois, M., De Noronha, C., & Greene, W. C. (2002). A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes. Nature Biotechnology, 20(11), 1151–1154. [Link]

  • High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. (2014). ASSAY and Drug Development Technologies, 12(4), 225-235. [Link]

  • Wikipedia. (2023, October 27). CCR5 receptor antagonist. In Wikipedia. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. (2013). PLoS ONE, 8(4), e60579. [Link]

  • Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication. (2002). Journal of Virology, 76(17), 8638-8646. [Link]

  • HIV-1 Entry and Membrane Fusion Inhibitors. (2009). Current Pharmaceutical Design, 15(26), 3135-3144. [Link]

  • High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. (2014). ASSAY and Drug Development Technologies, 12(4), 225-235. [Link]

  • CCR5 plays multiple roles in mucosal immunity. (2019, December 16). Fred Hutch. [Link]

  • Westby, M., & van der Ryst, E. (2005). CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection. Antiviral Chemistry & Chemotherapy, 16(6), 339-354. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Wikipedia. (n.d.). Z-factor. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • A time-of–drug addition approach to target identification of antiviral compounds. (2008). Nature Protocols, 3(4), 636-641. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • CCR5/CXCR4 Dual Antagonism for the Improvement of HIV Infection Therapy. (2017). Molecules, 22(1), 136. [Link]

  • High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. (2014). ASSAY and Drug Development Technologies, 12(4), 225-235. [Link]

  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Wikipedia. (2023, October 27). CCR5 receptor antagonist. In Wikipedia. [Link]

  • HIV-1 Entry and Membrane Fusion Inhibitors. (2009). Current Pharmaceutical Design, 15(26), 3135-3144. [Link]

  • HIVinfo.NIH.gov. (n.d.). Laboratory Testing for Monitoring Before and After Initiation of Antiretroviral Therapy. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. (2021). The FASEB Journal, 35(8), e21782. [Link]

  • CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV. (2017). Current Gene Therapy, 17(1), 33-43. [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?[Link]

  • Wikipedia. (2024, January 29). Dimethyl sulfoxide. In Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: B07 Hydrochloride Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of B07 Hydrochloride Solubility in Aqueous Media Audience: Researchers, Formulation Scientists, and Preclinical Development Teams

Introduction: The B07 Solubility Paradox

Welcome to the B07 Technical Support Center. If you are here, you likely encountered a common phenomenon: This compound dissolves readily in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or cell culture media.

B07 (often categorized alongside hydrophobic small molecules like HIV-1 capsid inhibitors) is a weak base formulated as a hydrochloride (HCl) salt to enhance initial dissolution. However, its stability in solution is governed by two critical thermodynamic forces:

  • pH-Dependent Disproportionation: At neutral pH (7.4), the compound converts to its hydrophobic free-base form.

  • The Common Ion Effect: The high concentration of chloride ions (

    
    ) in saline/PBS suppresses the dissociation of the HCl salt, forcing precipitation.[1]
    

This guide provides field-proven protocols to overcome these barriers.

Part 1: Diagnostic & Decision Framework

Before starting a new formulation, use this decision tree to select the correct solubilization strategy based on your experimental constraints.

G Start Start: Define Application AppType What is the End Use? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo Toxicity Is DMSO/PEG tolerated? InVitro->Toxicity Route Injection Route? InVivo->Route DMSO_OK Yes (High Tolerance) Toxicity->DMSO_OK DMSO_Low No (Sensitive Cells) Toxicity->DMSO_Low IV Intravenous (IV) Route->IV IP_SC IP / SC / Oral Route->IP_SC Sol_DMSO Protocol A: DMSO Stock + Serial Dilution DMSO_OK->Sol_DMSO Sol_CD Protocol C: Cyclodextrin Complexation (Gold Standard) DMSO_Low->Sol_CD IV->Sol_CD Sol_Cosolvent Protocol B: PEG400/Tween Cosolvent System IP_SC->Sol_Cosolvent

Figure 1: Decision matrix for selecting the optimal B07 solubilization strategy based on experimental constraints.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Saline Crash" (Precipitation in PBS)

User Question: "I prepared a clear 10 mM stock of B07 HCl in water. When I diluted it into PBS (pH 7.4), it instantly turned cloudy. Why?"

Technical Explanation: You are witnessing the Common Ion Effect combined with pH disproportionation .

  • Common Ion Effect: PBS contains ~137 mM NaCl. The abundance of chloride ions (

    
    ) shifts the solubility equilibrium to the left, forcing the B07-HCl salt out of solution.
    
    
    
    
  • pH Shift: The

    
     of the basic nitrogen in B07 is likely near 5–6. At pH 7.4, the compound deprotonates to become the uncharged "Free Base," which is insoluble in water.
    

The Fix (Protocol): Avoid saline/PBS for the initial dilution step.

  • Alternative Vehicle: Use 5% Dextrose in Water (D5W) . It is isotonic but lacks chloride ions, preventing the common ion crash.

  • Buffer Choice: If buffering is required, use 10–20 mM Acetate or Citrate buffer (pH 4.5–5.0) to keep the drug protonated (soluble) if your experiment allows acidic conditions.

Issue 2: Optimizing Cosolvent Systems (Protocol B)

User Question: "I need to inject B07 intraperitoneally (IP). Pure DMSO is toxic. How do I formulate a safe high-concentration solution?"

Technical Explanation: Direct dilution of DMSO stocks into water often causes "shock precipitation." You must use a step-down cosolvent system that bridges the polarity gap between DMSO and water.

Experimental Protocol: The "Sandwich" Method Target Concentration: 5 mg/mL

  • Weigh B07 HCl powder.

  • Dissolve completely in 10% of final volume pure DMSO (e.g., for 1 mL total, use 100 µL DMSO). Vortex until clear.

  • Add Surfactant/Cosolvent: Add 40% of final volume PEG400 (Polyethylene Glycol 400). Vortex.

    • Critical Step: Do NOT add water yet. The DMSO/PEG mixture stabilizes the hydrophobic core.

  • Dilute: Slowly add 50% of final volume warm water (37°C) or Saline while vortexing.

Formulation Stability Table

ComponentFunctionRecommended % (v/v)Limit (Mouse IV)Limit (Mouse IP)
DMSO Primary Solubilizer5% – 10%< 5%< 10%
PEG400 Cosolvent (Bridge)30% – 40%< 40%< 50%
Tween 80 Surfactant2% – 5%< 2%< 5%
Saline/Water Bulk VehicleBalanceN/AN/A
Issue 3: Cyclodextrin Complexation (Protocol C - The Gold Standard)

User Question: "My cells are sensitive to DMSO, and I need a stable IV formulation. What is the best approach?"

Technical Explanation: Cyclodextrins (CDs) are torus-shaped molecules that encapsulate the hydrophobic B07 drug within their cavity while presenting a hydrophilic exterior to the water. This prevents precipitation without using toxic organic solvents.

  • Recommended CD: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD ) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD ).

Visual Protocol: Encapsulation Workflow

CD_Protocol Step1 Step 1: Vehicle Prep Dissolve 20-30% (w/v) SBE-beta-CD in Water Step2 Step 2: Acidification Adjust pH to 4.0 (Enhances initial solubility) Step1->Step2 Step3 Step 3: Addition Add B07 HCl powder slowly with stirring Step2->Step3 Step4 Step 4: Equilibration Stir 2-4 hours @ RT (Solution clears) Step3->Step4 Step5 Step 5: pH Adjustment Slowly titrate to pH 7.0 using 1M NaOH Step4->Step5 Step6 Step 6: Filtration 0.22 µm Filter Sterilize Step5->Step6

Figure 2: Step-by-step workflow for creating a stable B07-Cyclodextrin inclusion complex.

Why this works:

  • Acidic Start (Step 2): B07 is more soluble at pH 4. This allows the drug to dissolve and enter the cyclodextrin cavity.

  • Neutralization (Step 5): Once trapped inside the CD cavity, the drug is shielded from the water. Raising the pH to 7.4 does not cause precipitation because the drug is no longer "free" in solution.

Part 3: Summary of Physicochemical Properties

PropertyValue / BehaviorImplication for Handling
Salt Form Hydrochloride (HCl)Prone to Common Ion Effect (Cl-). Avoid Saline for initial dissolution.
pKa (est.) ~5.0 – 6.0 (Basic Nitrogen)Soluble at pH < 5. Precipitates at pH > 6.5 unless complexed.
LogP (est.) > 3.0 (Hydrophobic)Requires organic cosolvents or cyclodextrins for concentrations > 1 mg/mL.
Storage Hygroscopic SolidStore at -20°C with desiccant. Re-seal immediately.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Miyazaki, S., et al. (1981).[3] Precaution on use of hydrochloride salts in pharmaceutical formulation: Common Ion Effect.[3] Journal of Pharmaceutical Sciences, 70(6), 594-596.

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

  • Link, J. O., et al. (2020). Clinical targeting of HIV capsid protein with a long-acting small molecule (GS-6207/Lenacapavir). Nature, 584, 614–618. (Contextual reference for hydrophobic capsid inhibitor formulation).

Sources

Troubleshooting B07 hydrochloride precipitation in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Cell Culture Systems

Executive Summary

B07 Hydrochloride (CAS: 1260629-43-3) is a potent small-molecule CCR5 antagonist used primarily in virology and immunology research [1].[1][2] While highly soluble in organic solvents like DMSO, users frequently report precipitation when introducing the compound into aqueous cell culture media.

This guide addresses the physicochemical "crash-out" phenomenon caused by rapid polarity shifts and ionic strength interference. The protocols below are designed to maintain B07 HCl bioavailability while preventing micro-crystallization that compromises experimental reproducibility.

Part 1: Diagnostic & Quick Resolution (Q&A)

Q1: I see a fine white precipitate immediately after adding B07 HCl stock to my media. Is my product defective?

Diagnosis: Unlikely. This is a classic "Solvent Shock" precipitation. Technical Explanation: B07 HCl is a hydrophobic salt. You likely prepared a high-concentration stock in 100% DMSO (e.g., 10–50 mM) and pipetted it directly into aqueous media. The rapid change in dielectric constant (from DMSO


 to Water 

) causes the localized concentration of the compound to exceed its aqueous solubility limit before it can disperse, forcing it out of solution [2].

Immediate Fix:

  • Do not filter the media (you will remove the drug).

  • If the precipitate is visible to the naked eye, the dose is compromised. Discard and restart using the Intermediate Dilution Protocol (see Part 2).

Q2: Can I heat the media to re-dissolve the precipitate?

Recommendation: Proceed with Caution. Scientific Rationale: While heat increases kinetic energy and solubility, B07 HCl is a complex organic molecule. Prolonged exposure to temperatures >37°C in aqueous solution can accelerate hydrolysis or oxidation.

  • Safe Limit: You may sonicate the solution for 5 minutes at room temperature or warm to 37°C for maximum 15 minutes. If it does not dissolve, the precipitate is thermodynamically stable; prepare a fresh solution.

Q3: My control wells (DMSO only) are clear, but high-dose B07 wells are cloudy. Is this cytotoxicity or precipitation?

Differentiation Test:

  • View under a phase-contrast microscope (10x/20x).

  • Crystalline/Amorphous shapes: It is precipitation (drug crash-out).

  • Round, blebbing, or detached bodies: It is cell debris/apoptosis (cytotoxicity).

  • Note: High concentrations of B07 HCl (>10 µM) combined with >0.5% DMSO can induce synergistic toxicity in sensitive lines (e.g., primary T-cells).

Part 2: Validated Experimental Protocols

To prevent precipitation, you must lower the free energy barrier of mixing. We utilize a Stepwise Intermediate Dilution method rather than a "direct-spike" method.

Protocol A: The "Intermediate Shift" Method

Use this for final concentrations < 10 µM.

  • Master Stock: Dissolve B07 HCl powder in 100% anhydrous DMSO to 10 mM .

  • Intermediate Stock (100x): Dilute the Master Stock 1:10 into sterile PBS (pH 7.4) or serum-free media.

    • Critical Step: Add the DMSO stock dropwise to the vortexing PBS. Do not add PBS to the DMSO.

    • Result: You now have a 1 mM solution in 10% DMSO/90% PBS.

  • Working Solution: Pipette the Intermediate Stock into your cell culture well (1:100 dilution).

    • Final Conditions: 10 µM B07 HCl, 0.1% DMSO.

Protocol B: High-Concentration Stabilization (for >10 µM)

If your experiment requires high doses where aqueous solubility is the bottleneck, use a co-solvent system.

Table 1: this compound Solubility Profile

Solvent SystemMax Solubility (approx.)Risk LevelNotes
100% DMSO ~50 mg/mL (94 mM)LowIdeal for Master Stock storage (-20°C).
100% Ethanol ~10 mg/mLMediumEvaporation alters concentration over time.
PBS (pH 7.4) < 0.5 mg/mLHighSalting-out effect reduces solubility vs. water.
Culture Media + 10% FBS ~1.0 mg/mLMediumSerum albumin (BSA) binds B07, aiding solubility but reducing free drug fraction [3].

Part 3: Visualization of Workflows

Figure 1: Anti-Precipitation Dilution Logic

This diagram illustrates the correct mixing order to avoid high local concentrations that trigger nucleation.

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Stock (1 mM in 10% DMSO) Stock->Intermediate Dilute 1:10 into PBS (Vortex Immediately) Precipitation PRECIPITATION RISK (Nucleation Zone) Stock->Precipitation Direct Addition (Avoid this) Well Final Assay Well (10 µM Drug, 0.1% DMSO) Intermediate->Well Dilute 1:100 into Media Media Culture Media (Pre-warmed 37°C) Media->Well Bulk Volume Precipitation->Well Inconsistent Data

Caption: Figure 1: Stepwise dilution strategy. Direct addition of 100% DMSO stock to media creates a "Nucleation Zone" (Black Octagon) causing precipitation. The Intermediate Step (Yellow) buffers this transition.

Part 4: Advanced Troubleshooting (The "Hidden" Variables)

The Common Ion Effect

B07 is supplied as a Hydrochloride (HCl) salt .

  • Mechanism: In solution, it dissociates into

    
     and 
    
    
    
    .
  • The Issue: Culture media (DMEM/RPMI) contains high concentrations of Sodium Chloride (~150 mM). By Le Chatelier’s principle, adding extra

    
     (from the media) to the 
    
    
    
    equilibrium can push the reaction backward toward the solid precipitate form [4].
  • Solution: If precipitation persists despite correct dilution, switch to a media formulation with lower ionic strength during the drug loading phase, or ensure the pH is slightly acidic (pH 6.8–7.0) to keep the amine protonated and soluble, provided your cells tolerate it.

Serum Protein Binding
  • Observation: The drug stays soluble in media with 10% FBS but precipitates in serum-free media.

  • Reason: Albumin acts as a carrier protein.

  • Correction: If you must use serum-free conditions (e.g., for starvation assays), you may need to add 0.1% BSA or Cyclodextrin (HP-β-CD) as a solubility enhancer, though this must be validated to ensure it doesn't interfere with the CCR5 receptor target [5].

References

  • Di, L., & Kerns, E. H. (2016).
  • Kozlowski, L. P. (2016). Proteome-pI: proteome isoelectric point database. Nucleic Acids Research, 45(D1), D1112–D1116. [Link]

  • PubChem. (2023). Compound Summary: this compound. National Center for Biotechnology Information. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

Technical Support Center: Optimizing B07 Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with B07 hydrochloride , a potent small-molecule CCR5 antagonist used primarily to study HIV-1 viral entry inhibition.[1]

Topic: Optimization of this compound Concentration & Assay Conditions Compound Class: Small Molecule CCR5 Antagonist (HIV-1 Entry Inhibitor) Primary Application: Viral Entry Inhibition Assays (e.g., TZM-bl, PBMC)[1]

Executive Summary & Mechanism of Action

This compound (B-07 HCl) functions by allosterically binding to the hydrophobic pocket of the CCR5 chemokine receptor on the host cell surface.[1] This binding induces a conformational change in CCR5 that prevents the HIV-1 envelope glycoprotein gp120 (specifically the V3 loop) from engaging the co-receptor after its initial attachment to CD4.[1] Without this secondary binding event, the viral fusion peptide cannot insert into the host membrane, effectively blocking viral entry.[1]

Critical Optimization Parameter: The success of B07 assays hinges on the Therapeutic Index (TI) —maximizing viral inhibition (IC50) while maintaining cell viability (CC50) and preventing compound precipitation in aqueous media.

Mechanism of Action Diagram

The following diagram illustrates the precise intervention point of this compound within the HIV-1 entry cascade.[1]

HIV_Entry_Pathway HIV HIV-1 Virion (gp120) CD4 CD4 Receptor (Host Cell) HIV->CD4 Attachment Complex gp120-CD4 Complex CD4->Complex Conformational Change CCR5 CCR5 Co-Receptor (Host Cell) Fusion Viral Fusion & Entry CCR5->Fusion Normal Pathway Block Entry Blocked Complex->CCR5 Co-receptor Binding (V3 Loop Interaction) B07 This compound (Inhibitor) B07->CCR5 Allosteric Binding B07->Block Prevents gp120 binding

Figure 1: Mechanism of Action. B07 HCl binds allosterically to CCR5, preventing the gp120-CD4 complex from engaging the co-receptor, thereby blocking viral fusion.[1]

Solubilization & Stock Preparation[1][2][3]

This compound is a salt form, which improves stability but can present solubility challenges in physiological buffers.[1] Improper handling leads to "micro-precipitation," causing false negatives in potency and false positives in toxicity (due to crystal formation on cells).[1]

Protocol: Reconstitution
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , sterile-filtered, hybridoma grade.[1]

    • Why: B07 is poorly soluble in water/PBS.[1] The HCl salt aids solubility but DMSO is required for high-concentration stocks (>10 mM).[1]

  • Target Concentration: Prepare a 10 mM or 40 mg/mL master stock.

    • Calculation: Molecular Weight of B07 HCl ≈ 529.09 g/mol .[2]

    • To make 1 mL of 10 mM stock: Weigh 5.29 mg of B07 HCl and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C (up to 6 months) or -80°C (long term). Avoid freeze-thaw cycles.[1]

Assay Protocol: Optimizing Concentration Ranges

For a standard TZM-bl or PBMC-based neutralization assay, you must establish a dose-response curve that covers the IC50 (typically nanomolar) without hitting the solubility limit.[1]

Recommended Dilution Scheme

Objective: Maintain constant DMSO concentration (≤ 0.5%) across all wells to avoid solvent toxicity artifacts.

StepSource Conc.DiluentVolume TransferFinal Conc. (Assay)DMSO % (Final)
Stock 10 mM (DMSO)---100%
Intermediate 10 mMCulture Media1:100 Dilution100 µM1%
Point 1 (Top) 100 µMMedia + 1% DMSOSerial 1:310 µM0.5%*
Point 2 33.3 µMMedia + 1% DMSOSerial 1:33.33 µM0.5%
Point 3 11.1 µMMedia + 1% DMSOSerial 1:31.11 µM0.5%
... ...............[1][3][4][5][6][7][8]
Point 8 0.04 µMMedia + 1% DMSOSerial 1:34 nM0.5%

*Note: The final assay volume usually involves adding cells/virus (1:1), diluting the "Point 1" concentration by half.[1] Ensure your working plate is 2X the desired final concentration.[1]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users optimizing B07 HCl for HIV-1 entry assays.

Q1: My IC50 values are shifting significantly between experiments. Why?

Diagnosis: This is often due to variable viral multiplicity of infection (MOI) or cell receptor density .

  • Scientific Rationale: B07 is a competitive/allosteric inhibitor.[1] If the density of CCR5 on your target cells (e.g., TZM-bl vs. U87-CD4-CCR5) varies due to passage number, the apparent IC50 will shift.[1]

  • Solution:

    • Standardize cell passage number (use cells between passage 5–15).

    • Titrate your virus stock to use a fixed TCID50 (e.g., 200 TCID50/well) rather than a volume-based addition.[1]

    • Include a reference compound (e.g., Maraviroc ) in every plate to normalize data.

Q2: I see "toxicity" at high concentrations, but the cells look physically intact.

Diagnosis: You may be observing compound precipitation rather than true cytotoxicity.

  • Scientific Rationale: At concentrations >10 µM in aqueous media, hydrophobic inhibitors can crash out of solution.[1] These micro-crystals scatter light, interfering with optical density (OD) or fluorescence readouts, often mimicking cell death or masking luciferase signals.[1]

  • Validation Step: Inspect the wells under a microscope at 40x before adding the lysis reagent. If you see refractory crystals, your top concentration is too high.[1] Lower the starting concentration range.

Q3: Can I use B07 HCl for CXCR4-tropic (X4) virus assays?

Answer: No.

  • Explanation: B07 is a specific CCR5 antagonist .[2][9] It blocks the R5-tropic entry pathway.[1] It will have zero efficacy against X4-tropic strains (e.g., HIV-1 IIIB) or dual-tropic viruses utilizing CXCR4.[1]

  • Control: Always use an X4-tropic virus as a negative control to prove the specificity of your B07 stock.[1] If B07 inhibits your X4 virus, you have non-specific toxicity, not entry inhibition.[1]

Q4: How long should I pre-incubate B07 with the cells?

Recommendation: 1 hour at 37°C.

  • Reasoning: Unlike neutralizing antibodies that bind the virus, B07 binds the cell.[1] You must allow thermodynamic equilibrium of B07 binding to cellular CCR5 before the virus is introduced. Adding virus and drug simultaneously significantly reduces potency (increases IC50) because the virus competes for the receptor immediately.

References

  • Chemical Identity & Properties

    • TargetMol. (2024). This compound: CCR5 antagonist-based inhibitor of HIV-1 entry.[1] TargetMol Product Catalog.

  • CCR5 Antagonism Mechanism

    • Dorr, P., et al. (2005).[1] Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor 5 (CCR5) with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity.[1] Antimicrobial Agents and Chemotherapy.[6][10][11] (Contextual grounding for CCR5 antagonist assay design).

  • Assay Standardization

    • Sarzotti-Kelsoe, M., et al. (2014).[1] Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods. (Standard protocol for entry inhibition readouts).

  • Solubility in Drug Discovery

    • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

Sources

Identifying and minimizing B07 hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for B07 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Our goal is to empower you to conduct robust experiments by understanding both the on-target activity and potential off-target effects of this compound, ensuring the highest level of scientific integrity in your results.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor developed for high-affinity targeting of Aurora Kinase A (AURKA) , a critical serine/threonine kinase that regulates mitotic progression.[1][2] Its intended on-target effect is the disruption of spindle assembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[2]

However, like many kinase inhibitors, absolute specificity is a significant challenge. Off-target interactions can lead to confounding data, unexpected phenotypes, and misinterpreted results.[3][4] This guide provides a comprehensive framework for identifying, understanding, and minimizing these effects.

Section 1: Core Concepts & Frequently Asked Questions

This section addresses the most common initial questions regarding this compound's properties and application.

Q1: What is the primary molecular target of this compound and its expected cellular outcome?

The primary target is Aurora Kinase A (AURKA). AURKA is essential for centrosome maturation, spindle assembly, and mitotic entry. Potent inhibition by this compound is expected to induce defects in mitotic spindle formation, causing a transient, checkpoint-dependent arrest in mitosis.[2] Prolonged arrest typically triggers apoptosis.[2]

Q2: What are the most common known off-targets of this compound and their potential impact?

Extensive kinase profiling has identified two major off-target kinases that may be engaged at higher concentrations. Understanding these is critical for experimental design and data interpretation.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this tyrosine kinase can disrupt angiogenesis signaling. In cellular models, this may manifest as decreased cell viability independent of mitotic arrest. In in vivo models, it can lead to toxicities such as hypertension, gastrointestinal issues, or hand-foot syndrome.[5][6][7]

  • PLK1 (Polo-like Kinase 1): As another key mitotic kinase, PLK1 inhibition also leads to mitotic arrest.[8][9] However, the phenotype can differ subtly from AURKA inhibition (e.g., defects in cytokinesis). Co-inhibition can produce a more severe mitotic catastrophe than expected from AURKA inhibition alone.[10]

Q3: How do I select an optimal working concentration to maximize on-target selectivity?

Selecting the right concentration is the single most important step in minimizing off-target effects. The goal is to saturate the on-target (AURKA) while remaining well below the IC50 of known off-targets.

Causality Behind Concentration Choice: The biochemical potency (IC50) of an inhibitor does not always translate directly to the required concentration in a cell-based assay due to factors like cell membrane permeability and intracellular ATP concentrations (which compete with the inhibitor).[11] Therefore, we recommend starting with a dose-response experiment to determine the EC50 for the desired phenotype (e.g., mitotic arrest).

Table 1: this compound Selectivity Profile (Hypothetical Data)

Target Type Biochemical IC50 Cellular EC50 (Mitotic Arrest) Notes
AURKA On-Target 15 nM 100 nM Primary target for anti-mitotic effect.
VEGFR2 Off-Target 800 nM > 2 µM Inhibition may cause non-mitotic cytotoxicity.[5]

| PLK1 | Off-Target | 1.2 µM | > 5 µM | Co-inhibition can alter the mitotic phenotype.[12] |

Table 2: Recommended Starting Concentration Ranges for this compound

Assay Type Recommended Concentration Rationale
Initial Phenotypic Screen 50 nM - 500 nM This range brackets the on-target EC50 to establish a dose-response for mitotic arrest.
Standard Cellular Assays 100 nM - 250 nM (1-2.5x EC50) Sufficient to achieve robust AURKA inhibition while maintaining a >10-fold selectivity window over VEGFR2.

| In Vivo Studies | Dose for plasma concentration of ~200 nM | Aim for a steady-state concentration that maximizes target engagement with minimal off-target activity. |

Section 2: Troubleshooting Guide - Differentiating On-Target vs. Off-Target Effects

This section is designed as a logical guide to diagnose unexpected experimental outcomes.

Q4: I'm observing a different cellular phenotype than the expected mitotic arrest (e.g., rapid apoptosis, G1/S arrest). What's happening?

This divergence strongly suggests an off-target effect or a complex cellular response.

Troubleshooting Logic:

  • Verify Concentration: Confirm that your working concentration is within the recommended on-target range (100-250 nM). Accidental use of higher concentrations is a common source of off-target phenotypes.

  • Suspect VEGFR2 Engagement: If you observe significant cell death without a clear G2/M block in cell cycle analysis, especially at concentrations >500 nM, off-target VEGFR2 inhibition may be inducing apoptosis through anti-angiogenic or other mechanisms.[5][13]

  • Perform a Rescue Experiment: To definitively link the phenotype to AURKA, perform a rescue experiment as detailed in Protocol 3. If expressing a drug-resistant AURKA mutant reverses the phenotype, the effect is on-target. If the phenotype persists, it is off-target.

Troubleshooting_Phenotype Start Unexpected Phenotype Observed Check_Conc Is [B07] within 100-250 nM range? Start->Check_Conc High_Conc High Concentration (>500 nM) Off-target effect likely Check_Conc->High_Conc No Rescue_Exp Perform AURKA Rescue Experiment (Protocol 3) Check_Conc->Rescue_Exp Yes Result Phenotype Reversed? Rescue_Exp->Result On_Target Conclusion: On-Target Effect Result->On_Target Yes Off_Target Conclusion: Off-Target Effect Result->Off_Target No

Caption: Troubleshooting logic for unexpected cellular phenotypes.

Q5: My in vivo model shows unexpected toxicities (e.g., weight loss, hypertension) not typically associated with mitotic inhibitors. Could this be an off-target effect?

Yes. In vivo toxicities are often the clearest indicators of off-target pharmacology.

Expert Insight: While on-target AURKA inhibition can cause toxicity in highly proliferative tissues like bone marrow, systemic effects like hypertension are a classic hallmark of VEGFR2 inhibition.[6] This occurs due to the role of VEGF signaling in maintaining vascular homeostasis.

Recommended Action:

  • Monitor Blood Pressure: If your facility allows, monitor blood pressure in the animal models. A significant increase post-treatment strongly implicates VEGFR2.

  • Histopathology: Examine tissues (e.g., heart, kidney, liver) for signs of vascular damage or other toxicities not explained by anti-mitotic action.

  • Confirm Target Engagement: Use the ex vivo CETSA protocol (Protocol 2) on tissues from treated animals to confirm that this compound is engaging AURKA at the administered dose. If AURKA is not fully engaged but toxicity is high, it points to off-target problems.

Section 3: Experimental Protocols for Off-Target Identification & Validation

This section provides actionable, step-by-step workflows to proactively screen for and validate off-target effects.

Experimental_Workflow cluster_proactive Proactive Screening cluster_validation In-Cell / In-Tissue Validation P1 Protocol 1: In Vitro Kinase Selectivity Profiling P2 Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement P1->P2 Identifies potential off-targets to validate in cells P3 Protocol 3: Orthogonal 'Rescue' Assay (Phenotypic Confirmation) P2->P3 Confirms target binding, leads to phenotypic test

Caption: Recommended experimental workflow for off-target analysis.

Protocol 1: Proactive Kinase Selectivity Profiling

Purpose: To broadly screen this compound against a large panel of kinases in vitro to identify potential off-target interactions before beginning cell-based work.

Causality & Expertise: This biochemical screen is the most unbiased first step. By testing against hundreds of purified kinases at a fixed ATP concentration (typically the Km for each kinase), you generate a selectivity profile that reveals the compound's intrinsic affinity for other kinases.[11] This allows you to anticipate, rather than react to, potential off-target effects.

Trustworthiness (Self-Validating System): This protocol includes a known selective AURKA inhibitor as a positive control and DMSO as a negative control. The successful inhibition of AURKA and lack of inhibition by DMSO validates the assay's integrity.

Methodology:

  • Service Provider: Engage a commercial vendor that offers kinase selectivity profiling services (e.g., Eurofins, Reaction Biology, Promega).[14]

  • Compound Submission: Provide this compound at a high concentration (e.g., 10 mM in DMSO).

  • Screening Concentration: Request a primary screen at a single high concentration of B07 (e.g., 1 µM) against their full kinase panel (>400 kinases).

  • Data Analysis: The vendor will provide a report showing the percent inhibition for each kinase.

  • Follow-Up: For any kinase inhibited by >50% in the primary screen, perform a secondary dose-response assay to determine the biochemical IC50 value. This confirms the hit and quantifies its potency relative to AURKA.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Verification

Purpose: To confirm that this compound binds to its intended target (AURKA) in intact cells or tissues, and to test for engagement of suspected off-targets (e.g., VEGFR2).[15][16]

Causality & Expertise: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a drug binds to its target protein, it typically increases the protein's stability, raising its melting temperature. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western Blot or Mass Spectrometry, one can detect this shift, providing direct evidence of target engagement.[16][18]

Trustworthiness (Self-Validating System): The protocol's integrity is confirmed by two key controls:

  • No-Drug Control (DMSO): Establishes the baseline melting curve of the target protein.

  • No-Heat Control: Shows the total amount of soluble protein without thermal denaturation.

Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere. Treat one set of plates with DMSO and another with this compound (e.g., 250 nM) for 1-2 hours.

  • Heating Step: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing (3 cycles). Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Collect the supernatant. Quantify total protein concentration to ensure equal loading.

  • Analysis: Analyze the soluble fractions by SDS-PAGE and Western Blot using antibodies specific for AURKA and any suspected off-targets (e.g., VEGFR2).

  • Data Interpretation: Plot the relative band intensity for each protein against the temperature. A rightward shift in the melting curve for the B07-treated samples compared to the DMSO control indicates target engagement.

Protocol 3: Orthogonal Experiment - Phenotypic Rescue Assay

Purpose: To definitively determine if a cellular phenotype is caused by the inhibition of AURKA or an off-target.

Causality & Expertise: This is the gold standard for validating on-target activity. By introducing a version of the target protein (AURKA) that has been mutated to be resistant to the inhibitor, you create a biological system to test causality. If the inhibitor's effect is nullified in cells expressing the resistant mutant, the phenotype is unequivocally on-target. If the effect persists, it must be mediated by a different, off-target molecule.

Trustworthiness (Self-Validating System): This experiment contains its own internal controls:

  • Wild-Type (WT) AURKA Overexpression: Controls for any artifacts of protein overexpression. Cells should remain sensitive to B07.

  • Empty Vector Control: Controls for the effects of the transfection/transduction process. Cells should remain sensitive to B07.

  • Resistant AURKA Mutant Expression: The key experimental arm. These cells should show resistance to the B07-induced phenotype.

Methodology:

  • Construct Generation: Create a mammalian expression vector containing human AURKA with a mutation in the ATP-binding pocket that confers resistance to this compound (requires prior structural knowledge or screening). Also create a WT AURKA vector and an empty vector control.

  • Transfection/Transduction: Introduce these vectors into your cell line of interest. If possible, use a system that allows for selection of successfully transfected cells (e.g., antibiotic resistance marker).

  • Compound Treatment: Treat all three cell populations (Empty Vector, WT AURKA, Resistant AURKA) with a dose-response of this compound.

  • Phenotypic Analysis: After an appropriate incubation period (e.g., 24-48 hours), measure the phenotype (e.g., percentage of cells in mitotic arrest via flow cytometry, or cell viability via CellTiter-Glo).

  • Data Interpretation: Plot the dose-response curves for each cell line. A significant rightward shift in the EC50 for the cells expressing the resistant AURKA mutant, compared to the WT and empty vector controls, provides definitive proof of on-target activity.

References
  • Patsnap Synapse. (2024). What are B7-H7 inhibitors and how do they work? Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benoxinate Hydrochloride? Retrieved from [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Mi, Y., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Bio-protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bambuterol Hydrochloride? Retrieved from [Link]

  • Robers, M. B., et al. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. ACS Chemical Biology. Retrieved from [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • LabRoots. (2021). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • Yi, J., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Journal of Clinical Investigation. Retrieved from [Link]

  • Roglic, M., et al. (2018). An off-target effect of BX795 blocks herpes simplex virus type 1 infection of the eye. Science Translational Medicine. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Wu, C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • van der Veldt, A. A., et al. (2014). Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors. Oncologist. Retrieved from [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. Retrieved from [Link]

  • Chem Help ASAP. (2020). off-target effects [Video]. YouTube. Retrieved from [Link]

  • Giorgis, M., et al. (2017). Polo-like kinases inhibitors. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

  • The ASCO Post. (2021). Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Cirit, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Retrieved from [Link]

  • Packer, M. J., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Retrieved from [Link]

  • Auctores Journals. (2019). Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (2023). Exploring the Spectrum of VEGF Inhibitors' Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Buprenorphine Hydrochloride? Retrieved from [Link]

  • Taylor & Francis Online. (2024). Targeting polo-like kinase 1: advancements and future directions in anti-cancer drug discovery. Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Willems, E., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • Mountzios, G., et al. (2014). Aurora kinase inhibitors: Progress towards the clinic. Cancer Treatment Reviews. Retrieved from [Link]

  • DelveInsight. (2020). Polo-Like Kinase 1 (PLK1) Inhibitor - Pipeline Insight, 2025. Retrieved from [Link]

  • Kolishetti, N., et al. (2013). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • MDEdge. (2022). VEGF-Targeting Cancer Drugs Raise Risk of Fatal Side Effects. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

Sources

Technical Support Center: B07 Hydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: B07 Hydrochloride (CAS 1260629-43-3) Cytotoxicity Profiling in Primary Cells Support Ticket ID: B07-CYTO-PRIM-001 Status: Active Guide[1][2]

Executive Summary & Compound Profile

User Query: How do I accurately assess the cytotoxicity of this compound in primary cells (e.g., PBMCs, Macrophages) without confounding factors like solvent toxicity or precipitation?

Technical Insight: this compound (B-07 HCl) is a potent small-molecule inhibitor, specifically identified as a CCR5 antagonist blocking HIV-1 entry.[1][2][3] When transitioning from cell lines (e.g., TZM-bl, HEK293) to primary cells (PBMCs, Monocyte-derived Macrophages), the margin for error decreases significantly.[2] Primary cells are metabolically sensitive to the acidic nature of hydrochloride salts and the osmotic stress of solvents like DMSO.

Compound Specifications (Reference Standard)
PropertySpecificationTechnical Note
Compound Name This compoundSynonyms: B-07 HCl, B-07
CAS Number 1260629-43-3Verify batch CoA before use.[1][2][3]
Molecular Weight ~529.09 g/mol Use precise MW from your specific batch (salt content varies).[1][2]
Solubility DMSO (>10 mM)Insoluble in water at neutral pH without co-solvents.[1][2]
Storage -20°C (Powder), -80°C (Solubilized)Avoid freeze-thaw cycles >3 times.[1][2]

Critical Protocol: Reconstitution & Dilution

The #1 source of error in B07 cytotoxicity data is "crashing out" (precipitation) upon addition to culture media.

Step-by-Step Reconstitution Strategy
  • Primary Stock (Master Mix):

    • Dissolve B07 HCl powder in 100% anhydrous DMSO to a concentration of 10 mM .

    • Why? Water introduces hydrolysis risks; anhydrous DMSO ensures stability.[1][2]

    • Visual Check: Vortex for 30 seconds. The solution must be completely clear. If hazy, sonicate for 5 minutes at room temperature.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do NOT add the 10 mM DMSO stock directly to the cell well. This causes local high-concentration precipitation and "DMSO shock" to primary cells.[1][2]

    • Prepare an Intermediate Stock in culture media (e.g., RPMI-1640) at 10x the final desired concentration.[2]

    • Example: For a 10 µM final assay concentration, prepare a 100 µM intermediate in media.[2]

    • Max DMSO Tolerance: Ensure the final DMSO concentration on primary cells is <0.1% (v/v) .[1][2][4]

  • Final Application:

    • Add the Intermediate Stock to the cells. This ensures the drug is pre-equilibrated in the buffer system.

Visual Workflow: Prevention of Precipitation

G cluster_0 Preparation Phase cluster_1 Assay Phase Stock B07 HCl Powder DMSO 100% DMSO Stock (10 mM) Stock->DMSO Dissolve Inter Intermediate Dilution (Media + 1% DMSO) DMSO->Inter 1:100 Dilution (Prevents Shock) Wells Primary Cells (PBMCs/Macrophages) DMSO->Wells AVOID Precipitation Risk: Precipitation if added directly DMSO->Precipitation Inter->Wells Add 10µL to 90µL (Final DMSO <0.1%) Readout ATP/MTS Readout (72h) Wells->Readout Incubate

Figure 1: Optimal dilution workflow to prevent compound precipitation and DMSO toxicity in primary cell assays.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by researchers using B07 HCl.

Issue 1: "My cell viability drops even in the Vehicle Control."

Diagnosis: DMSO Toxicity or pH Shift.

  • Root Cause A: Primary cells (especially monocytes) are highly sensitive to DMSO.[1][2] If your vehicle control has >0.1% DMSO, you are measuring solvent toxicity, not drug toxicity.[2]

  • Root Cause B: B07 is a hydrochloride salt.[1][2] At high concentrations (>50 µM), it can slightly acidify weakly buffered media.[2]

  • Solution:

    • Titrate DMSO in a "solvent-only" curve to find the threshold for your specific donor cells.[2]

    • Check the color of the media (Phenol Red) immediately after adding the drug. If it turns yellow, the buffering capacity is exceeded.[2] Add 10mM HEPES to the media.[2]

Issue 2: "I see crystals in the well under the microscope."

Diagnosis: Compound Precipitation.[2]

  • Root Cause: B07 is hydrophobic.[1][2] Adding a high-concentration DMSO stock into aqueous media causes the drug to crash out of solution before it disperses.[2]

  • Solution: Use the Intermediate Dilution method described in Section 2. Warm the media to 37°C before mixing.

Issue 3: "My IC50 potency varies wildly between donors."

Diagnosis: Donor Variability (Biological) vs. Assay Artifact.

  • Root Cause: Primary cells have variable expression of drug transporters (P-gp) and metabolic enzymes (CYP450).[1][2]

  • Solution:

    • Normalize data against a housekeeping viability signal (e.g., CellTiter-Glo/ATP) rather than just visual counting.

    • Always run a reference compound (e.g., Maraviroc or Puromycin) to standardize donor health.[1][2]

Issue 4: "MTS/MTT assay shows viability, but cells look dead."

Diagnosis: Metabolic Interference.[1][2]

  • Root Cause: Some inhibitors can alter mitochondrial respiration without killing the cell immediately, or the drug itself might reduce the tetrazolium salt chemically.

  • Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo).[1][2] ATP levels drop rapidly upon cell death and are less prone to chemical interference than colorimetric tetrazolium assays.[2]

Mechanistic Context: Cytotoxicity vs. Specificity

Understanding how B07 interacts with the cell helps distinguish between on-target effects (CCR5 modulation) and off-target toxicity.[1][2]

Pathway Logic:

  • Entry Inhibition (Desired): B07 binds CCR5

    
     Prevents gp120 interaction 
    
    
    
    No viral entry.[1][2]
  • Off-Target Toxicity (Undesired): High dose B07

    
     Membrane destabilization or Mitochondrial stress 
    
    
    
    Apoptosis.[1][2]
Visual Mechanism: Distinguishing Pathways

CytotoxicityPath cluster_membrane Cell Membrane cluster_cyto Intracellular Response B07 This compound (Extracellular) CCR5 CCR5 Receptor (Target) B07->CCR5 Low Conc. (Therapeutic) Lipid Lipid Bilayer (Non-Specific) B07->Lipid High Conc. (>CC50) EntryBlock Viral Entry BLOCKED CCR5->EntryBlock Mechanism of Action Mito Mitochondrial Dysfunction Lipid->Mito Osmotic/Chem Stress ATP ATP Depletion Mito->ATP Loss of Energy Death Necrosis/Apoptosis ATP->Death Cytotoxicity

Figure 2: Differentiating between the therapeutic mechanism (CCR5 blockade) and high-concentration cytotoxicity pathways.[1][2]

Recommended Assay Setup (Primary Cells)

For robust data, use this exact plate layout and readout configuration.

ParameterRecommendationReason
Cell Density 1.0 - 1.5 x 10^5 cells/well (96-well)Primary cells do not proliferate; high density ensures detectable signal.[1][2]
Incubation Time 3 to 5 DaysMatches the HIV-1 replication cycle; allows slow-onset toxicity to appear.[1][2]
Assay Type Luminescent ATP (CellTiter-Glo) Higher sensitivity than MTT/MTS for non-dividing primary cells.[1][2]
Controls 1. Media Only (Blank)2. Cells + DMSO (0.1%)3. Positive Kill (e.g., 10% DMSO or Puromycin)Validates the dynamic range of the assay.[1]

References

  • Riss, T. L., et al. (2019).[2][5] Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CAS 1260629-43-3).[1][2][3] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

Sources

Addressing B07 hydrochloride instability in long-term experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: B07 Hydrochloride

A Guide to Navigating Instability in Long-Term Experiments

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that achieving reproducible, high-quality data is paramount. This guide is designed to provide you with in-depth, field-proven insights into the stability characteristics of this compound. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively design robust experiments and troubleshoot challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What are the fundamental storage and handling requirements?

A: Proper initial handling is the first line of defense against compound degradation. This compound is a CCR5 antagonist-based inhibitor of HIV-1 entry[1]. Like many complex organic molecules, its stability is contingent on its physical state and environment.

The manufacturer's recommendations provide a critical baseline for storage.[1] Adherence to these conditions is essential to ensure the compound meets its specified shelf-life.

Form Storage Temperature Guaranteed Stability Shipping Condition
Powder -20°C3 yearsAmbient or with blue ice
In Solvent -80°C1 year-

Causality Explanation: Storing the compound as a powder at -20°C minimizes molecular motion and limits the availability of environmental water, thereby slowing potential hydrolytic degradation pathways. Once in solution, the compound is significantly more susceptible to degradation; hence, the much lower storage temperature of -80°C is required to vitrify the solvent, effectively halting chemical reactions.

Q2: My experimental results are showing significant variability over a multi-week study. Could this compound instability be the culprit?

A: Yes, this is a classic symptom of analyte instability. If the effective concentration of this compound decreases over the course of your experiment, you may observe a corresponding drift in biological response. This can manifest as:

  • A gradual decrease in the compound's efficacy or potency.

  • Increased variability between replicate wells or plates.

  • Complete loss of activity in older working solutions.

The longer a medicinal product is stored, the greater the likelihood of its degradation.[2] This is a critical factor to consider when planning and interpreting long-term experiments.

Below is a troubleshooting workflow to help diagnose if compound instability is affecting your results.

G A Inconsistent Experimental Results Observed B Prepare Fresh B07 HCl Working Solution from -80°C Stock A->B C Repeat Experiment with Fresh vs. Old Solution B->C D Are Results with Fresh Solution Consistent with Initial Data? C->D G Old solution shows decreased activity? C->G E Instability is a Likely Cause. Implement Stability-Enhancing Protocols. D->E  Yes F Problem is Likely Unrelated to Compound Stability. Troubleshoot Other Assay Parameters (e.g., Cells, Reagents). D->F  No G->D  No G->E  Yes

Caption: Troubleshooting workflow for inconsistent results.

Q3: What are the primary environmental factors that can cause this compound to degrade in my experimental media?

A: Several physicochemical factors can compromise the stability of hydrochloride salts in solution.[3] Understanding these can help you create a more stable experimental environment.

Factor Mechanism of Degradation & Rationale Mitigation Strategy
pH Most drugs exhibit maximal stability in the pH range of 4-8.[3] As a hydrochloride salt, B07 HCl will create a slightly acidic microenvironment. If the experimental buffer is insufficient, pH shifts can occur, potentially catalyzing hydrolytic or oxidative degradation. Dissociation of compounds can increase with pH changes, making them more susceptible to oxidation.[4]Use a robust, high-capacity biological buffer (e.g., HEPES) to maintain a stable physiological pH throughout the experiment. Verify the final pH of your media after adding the compound.
Temperature Chemical reaction rates, including degradation, increase with temperature according to the Arrhenius equation.[3] Storing solutions at higher temperatures accelerates the breakdown of the active compound.Prepare stock solutions and aliquots on ice. Store all solutions at the recommended temperatures (-20°C or -80°C). Minimize the time working solutions spend at room temperature or in a 37°C incubator.
Aqueous Solvents Liquid dosage forms, especially those containing water, are more susceptible to degradation processes like hydrolysis compared to solid forms.[2]Prepare primary stock solutions in an anhydrous solvent like DMSO. Prepare aqueous working solutions fresh from the DMSO stock immediately before each experiment.
Light Many complex organic molecules are photosensitive. Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photolytic degradation.[2]Store all solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize exposure to ambient light during experimental setup.
Container Material The choice of storage container can significantly impact stability. Studies on other hydrochloride compounds, such as buprenorphine HCl, have shown dramatic degradation when stored in plastic syringes compared to glass vials, likely due to leaching or surface adsorption.[5]Whenever possible, store stock and working solutions in high-quality, inert glass vials. If plastic must be used, ensure it is from a reputable source and compatible with your solvents.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.While often difficult to control in cell-based assays, using freshly prepared, high-purity media can help. For in vitro chemical experiments, consider de-gassing solvents if oxidation is suspected.

Protocols & Methodologies

Protocol 1: Preparation of Stabilized this compound Solutions

This protocol is designed to minimize degradation during solution preparation and storage.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Storage cluster_2 Step 3: Working Solution Preparation A Equilibrate B07 HCl powder to room temp in a desiccator. B Weigh powder rapidly and dissolve in anhydrous, reagent-grade DMSO. A->B C Vortex briefly to ensure complete dissolution. B->C D Create small, single-use aliquots in amber glass vials. C->D E Store aliquots at -80°C for long-term storage. D->E F Thaw a single aliquot rapidly on the day of use. E->F G Serially dilute the stock into your final aqueous experimental buffer on ice. F->G H Verify final pH of the working solution. G->H I Use immediately. Do NOT re-freeze aqueous dilutions. H->I

Caption: Workflow for preparing stable B07 HCl solutions.

Self-Validating Principle: By creating single-use aliquots, you eliminate the risk of repeated freeze-thaw cycles and cross-contamination of your master stock, ensuring that each experiment starts with a compound of known and consistent quality.

Protocol 2: Experimental Verification of this compound Stability

If you suspect instability under your specific experimental conditions (e.g., in a complex cell culture medium at 37°C), you must validate it. High-Performance Liquid Chromatography (HPLC) is the preferred method for stability-indicating assays.[6]

Objective: To quantify the percentage of intact this compound remaining over time under simulated experimental conditions.

Methodology:

  • Preparation: Prepare a batch of your complete experimental medium containing this compound at the highest concentration you use.

  • Incubation: Place this medium in your cell culture incubator (e.g., 37°C, 5% CO₂).

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the medium.

  • Storage: Immediately flash-freeze the aliquot in liquid nitrogen and store it at -80°C until analysis. This prevents further degradation post-sampling.

  • Analysis:

    • Thaw all samples simultaneously.

    • Analyze each sample by a validated Reverse-Phase HPLC (RP-HPLC) method.[7]

    • The primary output will be the peak area of the intact this compound.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Data Interpretation:

Time (hours) % B07 HCl Remaining Interpretation / Action
0100%Baseline
24>95%Compound is stable under these conditions for at least 24 hours.
4885%Significant degradation is occurring. Consider refreshing the medium every 24 hours.
72<70%Compound is highly unstable. The experimental design may need to be altered (e.g., shorter endpoints).

Trustworthiness through Controls: The T=0 sample serves as your 100% reference, controlling for any initial dilution inaccuracies. Comparing subsequent time points directly to this initial state provides a reliable measure of degradation over time.

Advanced Troubleshooting

Q4: I've followed all the best practices, but still suspect an issue. Are there any alternative strategies?

A: If this compound proves to be persistently unstable in your specific assay system despite mitigation efforts, you may need to consider more advanced strategies.

  • Alternative Salt Forms: The hydrochloride salt may not be the most stable form for all applications. Research has shown that other salt forms (e.g., benzoate, napsylate, mesylate) can offer superior chemical stability and lower hygroscopicity compared to their hydrochloride counterparts.[8][9] While this would require sourcing or synthesizing a new compound, it can be a viable solution for long-term development projects.

  • Formulation Strategies: For in vivo or complex in vitro models, formulation can play a key role. The use of excipients or delivery vehicles (e.g., liposomes, microemulsions) can protect the active pharmaceutical ingredient (API) from the harsh experimental environment, thereby enhancing its stability.[6]

  • Forced Degradation Studies: To understand how your compound is degrading, a forced degradation study can be insightful. This involves exposing the compound to harsh stress conditions (e.g., strong acid, strong base, high heat, oxidation) and using analytical techniques like LC-MS/MS to identify the resulting degradation products.[10] This knowledge can help you specifically tailor your experimental conditions to avoid the pathways leading to instability.

By approaching the use of this compound with a proactive mindset and a solid understanding of its chemical liabilities, you can significantly enhance the reliability and reproducibility of your long-term experimental data.

References

  • TargetMol. This compound.
  • Slideshare. Factors affecting stability of drugs.
  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products.
  • PubMed. Influence of long-term stability conditions on microbicidal nucleoside prodrug (WHI-07)-loaded gel-microemulsion.
  • PMC.
  • MDPI.
  • Academia.edu. Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products)
  • ResearchGate.
  • Taylor & Francis Online.
  • Open Access Journals.
  • PMC.
  • ResearchGate.
  • PMC. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection.

Sources

How to avoid B07 hydrochloride degradation in storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Storage and Experimental Use

Welcome to the Technical Support Center for B07 Hydrochloride. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and best practices for the storage and handling of hydrochloride salts of small-molecule inhibitors, using Erlotinib Hydrochloride as a well-documented reference model.

The principles and protocols discussed here are broadly applicable to compounds like this compound, which, as a hydrochloride salt of a complex organic molecule, is susceptible to specific degradation pathways. Our goal is to empower you with the knowledge to proactively prevent degradation and troubleshoot any stability issues that may arise.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the stability and storage of compounds like this compound.

Q1: What are the primary environmental factors that can degrade this compound?

A: The main factors are humidity (moisture), light, pH, and temperature.[1][2] Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the air, which can initiate hydrolysis.[3] Additionally, many tyrosine kinase inhibitors, a common class for such compounds, are susceptible to photodegradation when exposed to UV or visible light.[4][5][6] Extreme pH conditions (both acidic and basic) during solution preparation or storage can also catalyze hydrolytic degradation.[4][7] While many solid compounds are stable at ambient temperature, elevated temperatures accelerate all degradation processes.[1]

Q2: I've noticed the color of my solid this compound has changed from white to a yellowish tint. What does this mean?

A: A color change is often a visual indicator of chemical degradation. For many complex organic molecules, this can be due to oxidation or photodegradation, where light exposure causes chemical changes to the molecule's structure.[4] It is crucial to assess the purity of the compound (e.g., via HPLC) before use to determine if the degradation is significant enough to impact your experimental results.

Q3: My this compound won't fully dissolve in my aqueous buffer, even though it did previously. What could be the cause?

A: This could be due to several reasons. First, the aqueous solubility of many hydrochloride salts is highly pH-dependent. Erlotinib hydrochloride, for instance, has its maximal solubility at a pH of approximately 2 and is very slightly soluble in neutral water.[8][9] If your buffer's pH is too high, the compound may not dissolve. Second, degradation of the parent compound into less soluble impurities can also lead to insolubility issues. Finally, if the compound has absorbed significant moisture, it may have formed clumps that are harder to dissolve.[3]

Q4: Can I store this compound in solution, or should I always make fresh solutions?

A: For maximum integrity, preparing solutions fresh for each experiment is the gold standard. If you must store solutions, they should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[10] The stability in solution depends heavily on the solvent. For instance, a supplier of Erlotinib Hydrochloride recommends storage in a solvent at -80°C for up to 6 months.[10] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of your specific compound in your chosen solvent should ideally be validated internally.

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during the storage and use of this compound.

Observed Problem Potential Root Cause(s) Recommended Actions & Solutions
Solid Compound Discoloration or Caking 1. Hygroscopicity: Absorption of atmospheric moisture.[3] 2. Photodegradation: Exposure to ambient or UV light.[4][11] 3. Oxidation: Reaction with atmospheric oxygen.1. Confirm Purity: Analyze a sample using HPLC to quantify the level of impurities.[4] 2. Improve Storage: Ensure the vial is tightly sealed and stored in a desiccator with a fresh desiccant. For light-sensitive compounds, use an amber vial and store it in the dark.[11] 3. Inert Atmosphere: For highly sensitive compounds, consider storing under an inert gas like argon or nitrogen.
Incomplete Dissolution in Buffer 1. Incorrect pH: The pH of the buffer may not be optimal for solubility.[8] 2. Degradation: The compound has degraded into less soluble byproducts. 3. Low-Quality Solvent: The solvent or water used for the buffer is of poor quality or contaminated.1. Verify pH: Check the pH of your buffer. For basic compounds like B07, a slightly acidic pH may be required for dissolution.[8] 2. Use High-Purity Solvents: Always use HPLC-grade or equivalent solvents. 3. Sonication: Gentle sonication can aid in dissolving stubborn particles. 4. Purity Check: If the problem persists, verify the purity of the solid compound.
Loss of Biological Activity in Assay 1. Chemical Degradation: The active pharmaceutical ingredient (API) has degraded, reducing its effective concentration.[4] 2. Improper Solution Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures.[10] 3. Adsorption: The compound may be adsorbing to the surface of storage vials (e.g., certain plastics).1. Prepare Fresh Solutions: Always prioritize using freshly prepared solutions for every experiment. 2. Confirm Stock Concentration: Use a spectrophotometric or HPLC method to confirm the concentration of your stock solution.[12] 3. Optimize Storage: Aliquot solutions into single-use volumes in appropriate vials (low-adsorption polypropylene or glass) and store at -80°C.[10] 4. Perform a Forced Degradation Study: To understand stability in your specific assay buffer, incubate the compound for the duration of the experiment and analyze for degradation via HPLC.[12]
Appearance of Extra Peaks in HPLC/LC-MS Analysis 1. Hydrolysis: Breakdown of the molecule due to reaction with water, often at ester or amide linkages.[4][13] 2. Photodegradation: Light-induced chemical changes.[4] 3. Oxidation: Reaction with oxygen.1. Identify Degradants: If possible, use LC-MS/TOF to identify the mass of the degradation products, which can provide clues about the degradation pathway.[4] 2. Review Handling Procedures: Ensure the compound is protected from light and moisture during weighing and solution preparation. 3. Check Buffer Compatibility: Ensure no components in your buffer are catalyzing degradation.

Best Practices for Storage and Handling

Adhering to a stringent protocol is the most effective way to prevent degradation.

Recommended Storage Conditions
Parameter Solid Compound Stock Solution (in DMSO/Organic Solvent)
Temperature 2-8°C or -20°C for long-term storage. Room temperature (15-25°C) is acceptable for short periods.[9]-20°C (1 month) or -80°C (6 months).[10]
Humidity Store in a desiccator with a functioning desiccant (e.g., silica gel). Relative Humidity (RH) should be kept below 60%.[3][14]N/A (Ensure solvent is anhydrous to begin with).
Light Store in a light-resistant (amber) vial inside a dark container or cabinet.[11]Store in amber or foil-wrapped vials.
Atmosphere Tightly sealed container. For highly sensitive compounds, backfill with inert gas (Argon/Nitrogen).Tightly sealed vials with minimal headspace.
Protocol: Preparation of a Stock Solution

This protocol is designed to minimize exposure to common degradation factors.

Objective: To prepare a 10 mM stock solution of this compound in DMSO with minimal risk of degradation.

Materials:

  • This compound (solid)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or clear vial with aluminum foil

  • Sterile, low-adsorption polypropylene microcentrifuge tubes for aliquoting

  • Argon or Nitrogen gas (optional, but recommended)

Procedure:

  • Pre-equilibration: Before opening, allow the vial of this compound to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the desired amount of this compound quickly and accurately in a low-humidity environment if possible. Minimize the time the container is open.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For example, to make a 10 mM solution from a compound with a molecular weight of 450 g/mol , you would add 1 mL of DMSO to 4.5 mg of the compound.

  • Solubilization: Cap the vial tightly and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure all solid has dissolved.

  • Inert Gas Purge (Optional): Gently blow a stream of argon or nitrogen gas over the surface of the solution for 5-10 seconds before capping. This displaces oxygen from the headspace.

  • Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots in low-adsorption tubes. The volume of the aliquot should match the amount needed for a single experiment to avoid freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C in a dark, organized freezer box.[10]

Key Degradation Pathways and Prevention

Understanding the "why" behind these protocols is key to their successful implementation. The primary degradation pathways for a compound like this compound are hydrolysis and photodegradation.

DegradationPathways cluster_stressors Stress Factors B07_Solid B07 HCl (Solid) B07_Solution B07 HCl (in Solution) B07_Solid->B07_Solution Dissolution Degraded_Photo Photodegradation Products B07_Solid->Degraded_Photo Photolysis Degraded_Hydrolysis Hydrolytic Degradation Products (e.g., cleaved esters/amides) B07_Solution->Degraded_Hydrolysis Hydrolysis B07_Solution->Degraded_Photo Photolysis Moisture Moisture (Humidity) Moisture->B07_Solid Hygroscopic Uptake Light Light (UV/Visible) pH_extremes Incorrect pH

Caption: Key degradation pathways for this compound.

  • Hydrolysis: This is a chemical reaction where water cleaves one or more bonds in the B07 molecule. For many complex drug molecules, ester and amide functional groups are particularly susceptible.[13] As a hydrochloride salt, the compound's immediate environment in solution can be acidic, but buffering to neutral or basic pH can accelerate the hydrolysis of certain functional groups.[4]

    • Prevention: The most effective prevention is to minimize contact with water. This means storing the solid compound in a desiccator, using anhydrous solvents for stock solutions, and avoiding aqueous buffers for long-term storage.[3][15]

  • Photodegradation: High-energy photons from UV or even visible light can be absorbed by the molecule, leading to bond cleavage or rearrangements.[1] Studies on tyrosine kinase inhibitors like Erlotinib and Imatinib have confirmed their susceptibility to photodegradation.[4][5]

    • Prevention: Strict light protection at all stages is critical. Use amber vials, wrap containers in foil, and minimize exposure to ambient light during weighing and solution preparation.[11][14]

By implementing these scientifically grounded storage and handling protocols, you can significantly enhance the stability and reliability of this compound in your research, ensuring that your experimental results are both accurate and reproducible.

References
  • U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets Label.
  • National Center for Biotechnology Inform
  • MedChemExpress. (2024).
  • Jain, D., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.
  • Apollo Scientific. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Purvini, K., et al. (2021). Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC.
  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • Bolandnazar, S., et al. (2013). Development and Application of an HPLC Method for Erlotinib Protein Binding Studies.
  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO.
  • Unchained Labs. (2025). Top 5 Factors Affecting Chemical Stability. Unchained Labs.
  • Jain, D., & Basniwal, P. K. (2013). Degradation pathway of drug. [Diagram].
  • Reid, M. J., & Jantos, D. (2018). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
  • Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
  • Kalyani, L., et al. (2016). Validation and Forced Degradation Studies for the Determination of Erlotinib in Bulk and Pharmaceutical Dosage Forms by RP-HPLC.
  • Salma, A., et al. (2019).
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • Siddiqui, F. A., et al. (2018). Analytical method development, validation and studies of degradation behavior of erlotinib hydrochloride in bulk and tablet formulation by thin-layer chromatography.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Rompicharla, V. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online forum post].
  • Newman, A. W., & Brittain, H. G. (2017). Stability of pharmaceutical salts in solid oral dosage forms. PubMed.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
  • Kumar, L., & Singh, S. (2013). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
  • Cuquerella, M. C., et al. (2021).
  • Salma, A., et al. (2019). Imatinib: Major photocatalytic degradation pathways in aqueous media and the relative toxicity of its transformation products.
  • Waterman, K. C. (2019). Hydrolysis in Pharmaceutical Formulations.
  • Moravek, Inc. (n.d.). Storing Pharmaceuticals: Important Guidelines to Consider. Moravek, Inc.
  • International Council for Harmonisation. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. ICH.
  • Review of Ophthalmology. (2024). A Review of Tyrosine Kinase Inhibitors. Review of Ophthalmology.
  • The Royal Society of Chemistry. (n.d.).
  • SMT Dry Cabinets. (n.d.).
  • OpenStax. (n.d.). 14.4 Hydrolysis of Salts. Chemistry 2e.
  • International Council for Harmonis
  • Aslam, J., & Tan, E. (2023). Tyrosine Kinase Inhibitors. In StatPearls.
  • Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Assyro AI.

Sources

Technical Support Center: Overcoming B07 Hydrochloride Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for B07 hydrochloride and related HIV-1 capsid-targeting compounds. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this novel class of antiretrovirals. Here, we provide in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you navigate the complexities of resistance, ensuring the integrity and success of your research.

Disclaimer: this compound is understood to be an experimental compound. The guidance provided herein is based on the established principles of HIV-1 capsid inhibitors, a class to which this compound likely belongs. The well-characterized capsid inhibitor, Lenacapavir, is used as a reference for mechanistic and resistance pathway discussions.

Section 1: Understanding the Mechanism and Emergence of Resistance

This section addresses the fundamental questions regarding the mechanism of action of capsid inhibitors and the pathways leading to viral resistance.

Q1: What is the specific mechanism of action for capsid inhibitors like this compound?

A1: Capsid inhibitors represent a novel class of antiretrovirals that target the HIV-1 capsid protein (CA or p24).[1][2] This protein is a crucial component of the viral core, which protects the viral RNA genome and enzymes necessary for replication.[1][3] Unlike traditional antiretrovirals that target viral enzymes, capsid inhibitors interfere with the capsid's structural functions at multiple, distinct stages of the viral life cycle.[4][5][6]

  • Early Stage Inhibition: After the virus enters a host cell, the capsid must strategically disassemble in a process called "uncoating" to release its genetic material for reverse transcription and transport to the nucleus. Capsid inhibitors bind to and stabilize the capsid, preventing this timely uncoating and thereby blocking the transport of viral DNA into the nucleus.[1][7]

  • Late Stage Inhibition: During the formation of new virus particles, the viral polyprotein Gag, which contains the capsid protein, assembles at the host cell membrane.[8][9][10] Capsid inhibitors interfere with this assembly process, leading to the formation of malformed, non-infectious virions.[4][5][11]

This dual-action mechanism, affecting both early and late stages, provides a comprehensive blockade against the virus.[1]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors B07 (Capsid Inhibitor) Action Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription Uncoating->RT Integration 4. Integration RT->Integration Transcription 5. Transcription & Translation Integration->Transcription Assembly 6. Assembly Transcription->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor1 Stabilizes Capsid, Blocks Uncoating Inhibitor1->Uncoating INHIBITS Inhibitor2 Disrupts Assembly, Forms Malformed Virions Inhibitor2->Assembly INHIBITS Virus HIV-1 Virion Virus->Entry

Caption: Mechanism of B07, a capsid inhibitor.

Q2: How does HIV-1 develop resistance to this compound and other capsid inhibitors?

A2: Resistance to antiretroviral drugs, including capsid inhibitors, arises from genetic mutations in the viral target.[11] For this compound, this means mutations in the gag gene, which codes for the capsid protein. These mutations alter the amino acid sequence of the capsid, which can:

  • Reduce Binding Affinity: The mutation can change the shape of the binding pocket where the inhibitor docks, reducing the drug's ability to bind effectively.

  • Compensate for Drug Effects: A mutation might not prevent drug binding but could introduce a compensatory change that restores the capsid's ability to assemble or disassemble, even in the presence of the drug.

Selection experiments have identified several key mutations in the capsid protein that confer resistance to inhibitors like Lenacapavir.[12] Because the capsid protein is highly conserved and critical for viral fitness, many resistance mutations can also reduce the virus's replication capacity.[12] However, under the selective pressure of the drug, resistant variants can emerge and become the dominant viral population.[13]

Section 2: Troubleshooting Guide for Experimental Resistance

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q3: My antiviral assay shows a sudden drop in B07's potency (a rightward shift in the EC50 curve). How do I confirm this is due to resistance?

A3: A significant increase in the half-maximal effective concentration (EC50) is the primary indicator of resistance. To rigorously confirm this, you must perform a multi-step validation process.

Objective: To quantify the change in susceptibility of an HIV-1 strain to this compound.

Materials:

  • Suspected resistant and wild-type (WT) parental virus stocks.

  • Target cells (e.g., MT-4, TZM-bl, or PBMCs).

  • This compound stock solution.

  • 96-well cell culture plates.

  • p24 Antigen ELISA kit.[14][15]

  • Cell viability assay reagent (e.g., MTT, XTT).

Procedure:

  • Virus Titration: Accurately determine the tissue culture infectious dose 50 (TCID50) of both your WT and suspected resistant virus stocks to ensure you use an equivalent viral input in your assay.

  • Assay Setup:

    • Seed target cells in a 96-well plate at an appropriate density.

    • Prepare a serial dilution of this compound (e.g., 10-fold or 2-fold dilutions) in culture medium. Add these dilutions to the wells. Include "no drug" controls.

    • Infect the cells with a standardized amount of either WT or suspected resistant virus (e.g., 100 TCID50 per well). Include "uninfected" cell controls.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantify Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the p24 antigen concentration using a standard ELISA protocol.[16]

  • Assess Cytotoxicity: Use a cell viability assay on parallel plates (or the same plates after supernatant collection) to ensure that the observed reduction in p24 is not due to drug toxicity.

  • Data Analysis:

    • Normalize the p24 values to the "no drug" control for each virus.

    • Plot the percentage of inhibition versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for both WT and resistant viruses.

    • Calculate the Fold Change (FC) in resistance: FC = EC50 (Resistant) / EC50 (WT) . A significant FC (typically >2.5-fold) confirms phenotypic resistance.

Resistance_Workflow Start Suspected Resistance (Increased EC50) Step1 Titer WT and Suspect Virus Stocks Start->Step1 Step2 Perform Dose-Response Assay (p24 ELISA) Step1->Step2 Step3 Calculate EC50 for both WT and Suspect Virus Step2->Step3 Decision Is Fold Change (EC50_sus / EC50_wt) significant? Step3->Decision Confirm Phenotypic Resistance Confirmed Decision->Confirm Yes NoRes No Significant Resistance Decision->NoRes No Step4 Sequence Gag Gene of Resistant Virus Confirm->Step4 Step5 Identify Mutations vs. Parental Strain Step4->Step5

Caption: Workflow for resistance confirmation.

Q4: I've confirmed phenotypic resistance. How do I pinpoint the causal genetic mutation(s)?

A4: Genotypic analysis is required to identify the specific mutations in the gag gene responsible for resistance. This involves sequencing the capsid-coding region from the resistant viral population.[17]

Objective: To identify mutations in the gag gene of the resistant HIV-1 strain.

Materials:

  • Supernatant from the resistant virus culture.

  • Viral RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • High-fidelity DNA polymerase and PCR reagents.

  • Primers flanking the capsid (CA) coding region of the gag gene.

  • DNA sequencing service or in-house sequencer.[18]

Procedure:

  • RNA Extraction: Isolate viral RNA from the culture supernatant of the resistant virus.

  • cDNA Synthesis: Perform reverse transcription on the viral RNA to generate complementary DNA (cDNA).

  • PCR Amplification: Use PCR with high-fidelity polymerase to amplify the entire capsid-coding region from the cDNA.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing. For detecting minor variants, next-generation sequencing (NGS) is recommended.[19][20]

  • Sequence Analysis:

    • Align the resulting sequence with the sequence of the parental WT virus.

    • Identify any amino acid changes.

    • Compare the identified mutations to known resistance mutations for capsid inhibitors (see table below).

Mutation Fold Change in Lenacapavir EC50 Comment
M66I>1000High-level resistance, may impact viral fitness.
Q67H5 - 15Common resistance pathway, minimal impact on fitness.
K70N/R5 - 20Confers moderate resistance.
N74D/S3 - 10Selected in vitro and observed in clinical trials.
L56I2 - 5Lower-level resistance mutation.

This table is compiled from data on Lenacapavir and serves as a reference for potential resistance mutations.[12]

Q5: I have identified a mutation, but how do I prove it causes the resistance?

A5: Correlation is not causation. To definitively prove that a specific mutation is responsible for resistance, you must introduce that single mutation into the wild-type virus backbone using site-directed mutagenesis and then re-evaluate the phenotype.[21][22][23][24]

Objective: To confirm the causal link between a specific mutation and the resistance phenotype.

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce the specific mutation of interest into a plasmid containing the full-length proviral DNA of your WT HIV-1 strain.

  • Sequence Verification: Sequence the entire gag gene of the modified plasmid to confirm the presence of the desired mutation and the absence of any off-target mutations.

  • Virus Production: Transfect host cells (e.g., HEK293T) with the mutagenized plasmid to produce a virus stock containing only the specific mutation.

  • Phenotypic Assay: Perform the "Confirmation of Phenotypic Resistance" protocol described in Q3, comparing the EC50 of the newly generated mutant virus to the original WT virus.

Section 3: Strategies for Overcoming Resistance

Once resistance is understood, the focus shifts to mitigation and circumvention. This section explores strategies to restore or improve the efficacy of your compounds.

Q6: How can we rationally design next-generation compounds to overcome resistance to B07?

A6: Overcoming resistance requires a structure-guided approach. Once you have identified a key resistance mutation (e.g., Q67H), you can use this information to design new analogs. The goal is to create molecules that either:

  • Avoid the "Clash": Design compounds that no longer interact with the mutated residue but maintain their binding to other conserved residues in the pocket.

  • Form New Interactions: Develop analogs that can form new, favorable interactions within the mutated binding site, compensating for the lost affinity.

This process involves iterative cycles of computational modeling, chemical synthesis, and biological testing to refine the structure-activity relationship (SAR) of your compound series.

Q7: Can this compound be used in combination with other antiretrovirals to prevent or treat resistance?

A7: Yes. Combination therapy is the cornerstone of modern HIV treatment and a powerful strategy to combat resistance.[25][26] The principle is to target the virus at multiple, independent stages of its life cycle simultaneously, making it statistically much harder for the virus to develop mutations that can overcome all drugs at once.[27]

Synergy Testing: To identify the most effective combinations, you should perform synergy assays.[28] A "checkerboard" assay is a common method where two drugs are tested at various concentrations, both alone and together.[29]

Procedure:

  • Set up a 96-well plate with serial dilutions of Drug A (B07) along the rows and serial dilutions of Drug B (e.g., a reverse transcriptase or protease inhibitor) along the columns.

  • Infect the cells and quantify viral replication as in a standard antiviral assay.

  • Analyze the data using a synergy model such as the Bliss Independence or Loewe Additivity model.[30][31] The results will classify the interaction as synergistic (more effective than expected), additive (as effective as expected), or antagonistic (less effective than expected).

Promising Combinations: Since B07 targets the capsid, it does not have overlapping resistance with existing drug classes.[3][32] Therefore, it is an excellent candidate for combination with:

  • Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) [33]

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

  • Entry Inhibitors [34]

Combining B07 with another potent antiviral from a different class could suppress viral replication to a level where the emergence of resistance becomes highly unlikely.[25][29]

References

  • Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • HIV capsid inhibition - Wikipedia. (n.d.). Wikipedia. [Link]

  • Lenacapavir a HIV-1 capsid inhibitor – GPnotebook. (2022-12-26). GPnotebook. [Link]

  • What are HIV-1 capsid inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Patsnap Synapse. [Link]

  • Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mini-Lecture Series: HIV Capsid Inhibitors: Mechanism of Action - YouTube. (2024-07-17). YouTube. [Link]

  • Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed. (2022-01-01). PubMed. [Link]

  • SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site. (n.d.). Gilead. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024-12-17). American Society for Microbiology. [Link]

  • The HIV-1 Gag Protein Displays Extensive Functional and Structural Roles in Virus Replication and Infectivity - PMC. (2022-07-08). National Center for Biotechnology Information. [Link]

  • 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. (2025-01-27). PLOS. [Link]

  • Laboratory Testing: Drug-Resistance Testing | NIH - Clinical Info .HIV.gov. (2024-09-12). National Institutes of Health. [Link]

  • In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC. (2023-11-17). National Center for Biotechnology Information. [Link]

  • (PDF) Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - ResearchGate. (2025-09-19). ResearchGate. [Link]

  • Strategies to overcome HIV drug resistance-current and future perspectives - PMC. (2023-02-16). National Center for Biotechnology Information. [Link]

  • Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - NIH. (n.d.). National Institutes of Health. [Link]

  • Hiv-1 gag - Proteopedia, life in 3D. (2013-07-07). Proteopedia. [Link]

  • Consensus Sequences for Gag and Pol Introduced into HIV-1 Clade B Laboratory Strains Differentially Influence the Impact of Point Mutations Associated with Immune Escape and with Drug Resistance on Viral Replicative Capacity - PMC - NIH. (2025-06-12). National Institutes of Health. [Link]

  • Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC. (2022-10-03). National Center for Biotechnology Information. [Link]

  • Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed. (2008-01-08). PubMed. [Link]

  • 2025 Update of the Drug Resistance Mutations in HIV-1 - IAS-USA. (2025-03-04). International Antiviral Society-USA. [Link]

  • (PDF) In-house ELISA protocols for capsid p24 detection of diverse HIV isolates. (2023-11-14). ResearchGate. [Link]

  • Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action - YouTube. (2024-06-07). YouTube. [Link]

  • Natural occurrence of drug resistance mutations to the HIV-1 capsid inhibitor lenacapavir. (2025-07-29). Wiley Online Library. [Link]

  • Gag polyprotein - Human immunodeficiency virus type 1 group M subtype B (isolate YU-2) (HIV-1) | UniProtKB | UniProt. (n.d.). UniProt. [Link]

  • p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug-Resistance Testing - HIV Management Guidelines. (n.d.). University of Liverpool. [Link]

  • (PDF) Current Methods for Quantifying Drug Synergism - ResearchGate. (2020-07-03). ResearchGate. [Link]

  • Strategies for overcoming resistance in HIV-1 infected patients receiving HAART - PubMed. (n.d.). PubMed. [Link]

  • HIV-1 Mutant Assembly, Processing and Infectivity Expresses Pol Independent of Gag. (n.d.). MDPI. [Link]

  • HIV-1 Capsid Inhibitors as Antiretroviral Agents - PubMed. (n.d.). PubMed. [Link]

  • HIV-1 p24 ANTIGEN CAPTURE ASSAY - ABL, Inc. (n.d.). Advanced BioScience Laboratories. [Link]

  • Current Methods for Quantifying Drug Synergism - PMC - NIH. (2020-07-01). National Institutes of Health. [Link]

  • HIV-1 Drug Resistance: Resource Limited Settings | Protocol Preview - YouTube. (2022-07-06). YouTube. [Link]

  • Vulnerable targets in HIV-1 Pol for attenuation-based vaccine design Doty B.A. Ojwacha, Paradise Madlalaa, Michelle Gordon b, Th - UCL Discovery - University College London. (n.d.). University College London. [Link]

  • Prevalence of Naturally Occurring HIV-1 Capsid Inhibitor Resistance–Related Mutations in Antiretroviral Therapy–Naïve and –Experienced Individuals in Taiwan - Oxford Academic. (2025-01-17). Oxford University Press. [Link]

  • How HIV-1 Gag Manipulates Its Host Cell Proteins: A Focus on Interactors of the Nucleocapsid Domain - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART. (n.d.). Hindawi. [Link]

  • (PDF) The HIV-1 Gag Protein Displays Extensive Functional and Structural Roles in Virus Replication and Infectivity - ResearchGate. (2025-10-14). ResearchGate. [Link]

  • Site-Directed Mutagenesis of HIV-1 vpu Gene Demonstrates Two Clusters of Replication-Defective Mutants with Distinct Ability to Down-Modulate Cell Surface CD4 and Tetherin - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Protocol for Surveillance of initial drug-resistant HIV-1 among ART naive children < 18 months of age newly diagnosed with HI - Paho.org. (n.d.). Pan American Health Organization. [Link]

  • Discovery of Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 In Vitro. (2020-07-01). American Chemical Society. [Link]

  • p24 Antigen Rapid Test for Diagnosis of Acute Pediatric HIV Infection - Northwestern Engineering. (n.d.). Northwestern University. [Link]

Sources

B07 hydrochloride experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: B07 Hydrochloride Experimental Guide Target Audience: Drug Discovery Researchers & Virologists Subject: Troubleshooting Experimental Variability & Reproducibility

Identification & Scope Verification

CRITICAL CHECK: Before proceeding, verify your compound identity. In this guide, This compound refers to the N-(4-Fluoro-benzyl)piperazine analog , a potent CCR5 antagonist designed as an HIV-1 entry inhibitor.[1][2]

  • Chemical Class: 1,4-disubstituted piperidine/piperazine derivative.[1][2]

  • Key Characteristic: Enhanced water solubility (~25 mg/mL) compared to its precursor, TAK-220.[1][2]

  • Primary Application: HIV-1 fusion/entry inhibition assays; potential sperm motility modulation.

Note: If "B07" refers to a coordinate in a fragment library plate (e.g., Well B07) or a specific nanobody (B07-Fc), this guide’s physicochemical parameters will not apply.

Physicochemical Consistency & Handling

The Issue: Users frequently report batch-to-batch variability in IC50 values. This is often not biological, but physical—stemming from the hygroscopic nature of piperazine hydrochloride salts and improper stock preparation.

A. The Hygroscopicity Factor

Hydrochloride salts of piperazine derivatives are prone to absorbing atmospheric moisture.

  • Impact: If the powder absorbs water, weighing 10 mg of "solid" may actually contain 1-2 mg of water weight. This leads to lower effective concentrations than calculated.

  • Solution:

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Store in a desiccator at -20°C.

    • Self-Validating Step: Perform a pre-weighing NMR or elemental analysis if the batch has been open for >1 month to verify solvent content.

B. Solubility & pH Sensitivity

B07 HCl is designed for improved solubility (25 mg/mL in phosphate buffer), but it is pH-dependent .

  • Mechanism: The piperazine nitrogen requires protonation to maintain solubility. In high pH buffers (pH > 7.5) or unbuffered DMSO diluted into media, the free base may precipitate.

  • Protocol:

    • Preferred Vehicle: Phosphate Sodium Buffer (pH 6.5 - 7.0) or acidified water for initial stock.

    • Avoid: Dissolving directly into high-FBS media without an intermediate dilution step, as serum proteins can induce immediate micro-precipitation.

Data Summary: Solubility Profile

ParameterThis compoundTAK-220 (Precursor)Implication
Aq. Solubility ~25 mg/mL~2 mg/mLB07 allows higher stock conc., reducing DMSO carryover.
Bioavailability ~56%~1.4%B07 is superior for in vivo PK studies.
pH Stability Stable < pH 7.0PoorRisk of precipitation in alkaline cell media.

Biological Assay Reproducibility (CCR5 Antagonism)

The Issue: "My IC50 shifted 10-fold between experiments." Root Cause: CCR5 receptor density flux and incubation timing.

A. The Receptor Density Variable

B07 acts by binding CCR5. Efficacy is inversely related to receptor density (more receptors = more drug needed to block entry).

  • Variable: CCR5 expression levels in cell lines (e.g., TZM-bl, PBMCs) drift with passage number.

  • Correction: Always run a flow cytometry check for surface CCR5 expression if using cell lines passaged >10 times.

B. Serum Protein Binding

Like many lipophilic piperazines, B07 can bind albumin in FBS.

  • Troubleshooting: If shifting from 10% FBS to serum-free conditions, expect potency to increase. Keep serum concentration constant (e.g., 10%) across all replicates.

C. Mechanism of Action Visualization

Understanding where B07 acts ensures you are running the correct time-of-addition experiment.

B07_Mechanism HIV HIV-1 Virion (gp120) CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5 CCR5 Co-Receptor (Transmembrane) CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 3. Fusion Trigger B07 B07 HCl (Inhibitor) B07->CCR5 Allosteric Blockade Entry Viral Entry (Infection) Fusion->Entry

Figure 1: this compound mechanism of action.[1][3] The compound acts as an entry inhibitor by antagonizing the CCR5 co-receptor, preventing the gp120-CCR5 interaction required for membrane fusion.[2]

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Eliminate precipitation artifacts.

  • Weighing: Weigh 5 mg of B07 HCl into a sterile, amber glass vial (protect from light).

  • Solvent Choice:

    • For in vitro: Add DMSO to reach 10 mM. Vortex for 30 seconds.[4]

    • For in vivo/aqueous: Add Phosphate Sodium Buffer (pH 6.0) to reach 25 mg/mL.[1][2]

  • Visual Check: Hold vial against a light source. The solution must be clear. If "hazy," sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL). Freeze at -80°C. Do not freeze-thaw more than 3 times.

Protocol B: The "Shifted IC50" Diagnostic Workflow

Objective: Determine if variability is Chemical or Biological.

Troubleshooting_Tree Start Problem: IC50 Variability Check1 Check Stock Solution (Is it clear?) Start->Check1 Precip Precipitation Visible Check1->Precip Yes Clear Solution Clear Check1->Clear No Action1 Sonicate or Re-make Stock (Check pH) Precip->Action1 Check2 Check Cell Control (Virus Titer/CCR5 Levels) Clear->Check2 BioIssue Control Infection Low Check2->BioIssue Yes ChemIssue Control Infection Normal Check2->ChemIssue No Action2 Passage Cells or Increase MOI BioIssue->Action2 Action3 Verify Dilution Series (Pipetting Error?) ChemIssue->Action3

Figure 2: Diagnostic decision tree for identifying the source of experimental variability.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave this compound solutions? A: No. Small molecule hydrochloride salts can degrade or hydrolyze under high heat and pressure. Sterilize aqueous stock solutions using a 0.22 µm PVDF or PES syringe filter .

Q2: Why is my B07 precipitating when I add it to the cell media? A: This is likely a "Solvent Shock." If you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media, the rapid change in polarity causes precipitation.

  • Fix: Perform an intermediate dilution step. Dilute stock 1:10 in PBS first, then add to media, or ensure the final DMSO concentration is <0.5% and add the drug slowly while swirling.

Q3: How does B07 compare to Maraviroc? A: Both are CCR5 antagonists. However, B07 is a piperazine derivative, while Maraviroc is a triazole derivative. They may bind to slightly different allosteric pockets on CCR5. If you see resistance to Maraviroc, B07 might still be effective, but cross-resistance is possible due to overlapping binding sites.

Q4: I see "B07" listed in a sperm motility paper. Is this the same compound? A: Likely yes. Recent screens (e.g., the "Sperm Toolbox") have identified B07 HCl as a compound that reduces sperm motility [2].[5] This is a critical off-target effect to consider if using B07 in reproductive toxicity studies.

References

  • Dong, M. X., et al. (2012). "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(9), 3284-3286.[1]

    • Source:[1]

    • Relevance: Defines the chemical structure, solubility advantage (25 mg/mL), and anti-HIV potency of B07 HCl.
  • Toufaily, C., et al. (2024).

    • Source:

    • Relevance: Identifies this compound as a modulator of sperm motility (Reference compound 61).[5]

  • Maeda, K., et al. (2004). "Spiro-diketopiperazine derivatives as potent CCR5 antagonists." Journal of Biological Chemistry. (Context for TAK-220 comparison).

    • Source:

    • Relevance: Provides the baseline data for TAK-220 solubility issues which B07 improves upon.

Sources

Technical Support Center: B07 Hydrochloride Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Product Context: B07 Hydrochloride (CAS: 1260629-43-3) Classification: CCR5 Antagonist / HIV-1 Entry Inhibitor Molecular Weight: ~529.09 g/mol [1][2]

Introduction: The "B07" Challenge

Welcome to the Technical Support Center. You are likely working with this compound to evaluate its antiviral efficacy (IC50) or its cytotoxicity (CC50).[2]

The Core Problem: As a piperidinecarboxamide derivative formulated as a hydrochloride salt, B07 presents a classic "solubility paradox." The HCl salt improves shelf stability and initial dissolution, but the compound remains inherently hydrophobic. When introduced to physiological buffers (pH 7.4), the free base can "crash out" (precipitate) invisibly, leading to erratic dose-response curves and false-negative toxicity data.[2]

This guide moves beyond standard protocols to address the specific physicochemical behavior of B07 in cell viability assays (MTT, CCK-8, or ATP-based).

Module 1: Reconstitution & Handling (The "Crash" Prevention)

Issue: "My dose-response curve is flat at high concentrations," or "I see crystals in the wells after 24 hours."

Root Cause: Direct dilution of B07 HCl stock into aqueous media causes rapid precipitation.[2] The HCl dissociates, and the hydrophobic free base aggregates before it can disperse.

The "Intermediate Dilution" Protocol

Do not pipette 100% DMSO stock directly into cell culture wells.

Step-by-Step Workflow:

  • Master Stock: Dissolve B07 HCl powder in 100% DMSO to 10 mM . Vortex until completely clear.[2]

    • Note: If the solution turns yellow/orange, this is normal for many amine salts, but ensure no particulates remain.

  • Serial Dilution (in DMSO): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO first.

    • Why? This keeps the compound soluble during the dilution steps.

  • Intermediate Step (The Critical Fix): Dilute these DMSO points 1:20 into PBS or Serum-Free Media .

    • Result: You now have a 5% DMSO intermediate plate.[2]

  • Final Addition: Transfer from the intermediate plate to your cell plate (1:10 dilution).

    • Final DMSO: 0.5% (Safe for most cell lines like TZM-bl or PBMCs).[2]

Visual Workflow: Preventing Precipitation

B07_Dilution_Workflow cluster_0 Phase 1: Solubility Maintenance cluster_1 Phase 2: The 'Soft Landing' cluster_2 Phase 3: Assay Exposure Stock B07 HCl Stock (10mM in 100% DMSO) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Step 1 Intermediate Intermediate Plate (1:20 into PBS) [5% DMSO] Dilution->Intermediate Step 2: Rapid Dispersion Precipitation Direct Addition Risk: Precipitation! Dilution->Precipitation Avoid Direct Path CellPlate Cell Culture Plate (Add 10µL to 90µL cells) [Final DMSO: 0.5%] Intermediate->CellPlate Step 3: Final Transfer

Caption: Workflow to prevent hydrophobic "crash-out" of B07 HCl when moving from organic solvent to aqueous media.

Module 2: Assay Interference & False Positives

Issue: "My cells look dead under the microscope, but the MTT assay shows 80% viability."

Root Cause: B07 is a piperidine derivative.[2] Many compounds with secondary/tertiary amines can chemically reduce tetrazolium salts (MTT/MTS) into purple formazan without live cells, creating a false signal of viability.[2]

The "Cell-Free" Control Validation

Before running your main experiment, you must validate the assay chemistry.

Validation Protocol:

  • Prepare a 96-well plate with media only (no cells).

  • Add B07 HCl at your highest test concentration (e.g., 50 µM).

  • Add the viability reagent (MTT, CCK-8, or XTT).

  • Incubate for 2-4 hours.

  • Read Absorbance.

ObservationDiagnosisSolution
OD of B07 wells > Media Blank Chemical Interference. B07 is reducing the dye.[2]Switch to ATP-based assay (CellTiter-Glo) or LDH release .[2]
OD of B07 wells = Media Blank No Interference. Proceed with MTT/CCK-8.
Visible Precipitate Solubility Limit Exceeded. Reduce max concentration or check Module 1.

Module 3: Biological Context (HIV Entry vs. Cytotoxicity)[2]

Issue: "How do I calculate the Selectivity Index (SI)?"

Expert Insight: For HIV entry inhibitors like B07, the window between efficacy and toxicity is the critical metric. You are likely using TZM-bl or MT-4 cells.[2]

  • CC50 (Cytotoxic Concentration 50%): The concentration killing 50% of uninfected cells.

  • IC50 (Inhibitory Concentration 50%): The concentration preventing 50% of viral entry (often measured via Luciferase in TZM-bl).[2]

Data Analysis Table: Interpreting Your Results

MetricIdeal Range for B07Troubleshooting "Weird" Data
CC50 > 10 µM (Low toxicity)If < 1 µM: Check if DMSO % is too high (>1%) or if cells are over-confluent (starvation stress).[2]
IC50 Nanomolar range (nM)If IC50 is in µM range: Verify virus MOI (Multiplicity of Infection).[2] High viral load shifts IC50 to the right.
Selectivity Index (SI) > 100 (CC50 / IC50)If SI < 10: The compound is likely toxic via off-target mechanisms, not specific CCR5 inhibition.[2]

Module 4: Troubleshooting Logic Tree

Use this logic flow to diagnose specific assay failures.

Troubleshooting_Logic Start Problem Detected Decision1 High Background / False Viability? Start->Decision1 Action1 Run Cell-Free Control (Check chemical reduction) Decision1->Action1 Yes Decision2 Low Potency (High IC50)? Decision1->Decision2 No Action2 Check Solubility (Did it precipitate?) Decision2->Action2 Precipitate Visible Action3 Check Viral Load (MOI) (Too much virus overwhelms drug) Decision2->Action3 Solution Clear Decision3 High Toxicity (Low CC50)? Decision2->Decision3 No Action4 Check DMSO Control (Is DMSO > 0.5%?) Decision3->Action4 Yes

Caption: Diagnostic logic for identifying chemical interference, solubility issues, or biological variables.

Frequently Asked Questions (FAQ)

Q: Can I autoclave B07 HCl solutions? A: No. Small molecule inhibitors are often heat-sensitive.[2] Sterilize by filtration through a 0.22 µm PVDF or PTFE membrane .[2] Do not use nylon filters, as they can bind hydrophobic compounds like B07, reducing the effective concentration.

Q: Why do my results vary between 24h and 48h incubations? A: B07 is a reversible CCR5 antagonist.[2] In viability assays, longer incubations (48-72h) are preferred to allow "slow death" mechanisms (like apoptosis) to manifest.[2] A 24h assay might only detect acute necrosis, underestimating toxicity.

Q: I'm using TZM-bl cells. Does B07 interfere with the Luciferase signal? A: It is unlikely but possible. B07 is a chemical inhibitor, not a quencher. However, always run a "Quenching Control": Add B07 after cell lysis but before adding the luciferase substrate. If the signal drops compared to control, B07 inhibits the luciferase enzyme itself.

References

  • Assay Guidance Manual. Cell Viability Assays. National Center for Biotechnology Information (US).[2] Available at: [Link]

  • PubChem. Compound Summary: this compound.[2] National Library of Medicine.[2] Available at: [Link][2]

  • Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Cell Death. Assay Guidance Manual.[2] Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of CCR5 Antagonists: B07 Hydrochloride vs. Maraviroc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Maraviroc (MVC) , the first-in-class FDA-approved CCR5 antagonist, and B07 Hydrochloride , a novel 1,4-disubstituted piperazine derivative.[1] While Maraviroc remains the clinical benchmark for HIV-1 entry inhibition, this compound has emerged as a significant candidate for microbicide development due to its superior physicochemical properties and unique dual-functionality (antiviral and spermicidal).[1]

Key Differentiator: B07 overcomes the solubility limitations of Maraviroc and earlier tropane-based antagonists (like TAK-220), achieving a 56% oral bioavailability in rodent models and demonstrating potential as a dual-action contraceptive microbicide.[1]

Mechanistic Profiling: Allosteric Inhibition of HIV-1 Entry[1]

Both compounds function as allosteric antagonists of the C-C chemokine receptor type 5 (CCR5).[2] Unlike fusion inhibitors (e.g., Enfuvirtide) that bind to the viral envelope, CCR5 antagonists bind to a hydrophobic pocket within the transmembrane helices of the host CCR5 receptor.[2]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the HIV-1 entry cascade and the precise intervention point of B07 and Maraviroc.[1]

HIV_Entry_Pathway cluster_membrane Host Cell Membrane HIV HIV-1 Virion (gp120 Surface Unit) CD4 CD4 Receptor (Host T-Cell) HIV->CD4 Initial Attachment Complex1 gp120-CD4 Complex (Conformational Change) CD4->Complex1 Binding CCR5 CCR5 Co-Receptor (Transmembrane Pocket) Complex1->CCR5 Co-Receptor Engagement Fusion gp41-Mediated Membrane Fusion CCR5->Fusion If Unblocked Antagonists INHIBITORS: Maraviroc / B07 HCl (Allosteric Binding) Antagonists->CCR5 Locks Conformation (Steric Hindrance) Entry Viral Capsid Entry Fusion->Entry

Figure 1: Mechanism of Action.[3] Both compounds bind allosterically to CCR5, preventing the gp120-CD4 complex from engaging the co-receptor, thereby halting the fusion process.[1]

Chemical & Pharmacokinetic Comparative Analysis

The primary driver for the development of B07 was to address the poor water solubility often associated with high-affinity CCR5 antagonists.[1]

Structural Divergence[1]
  • Maraviroc: Built on a tropane scaffold.[1][4] While potent, this structure contributes to moderate lipophilicity and requires specific formulation strategies.[1]

  • This compound: Utilizes a 1,4-disubstituted piperazine scaffold.[1][4][5] This modification significantly enhances polarity and solvation without sacrificing the hydrophobic interactions necessary for the CCR5 binding pocket.

Physicochemical Data Table[1]
FeatureMaraviroc (MVC)This compound
Chemical Class Tropane derivativePiperazine derivative
Molecular Weight 513.67 g/mol 529.09 g/mol
Water Solubility Low (< 1 mg/mL at pH 7)High (~25 mg/mL)
Bioavailability (Rat) ~23% (Human BA)56%
Primary Target CCR5 (Allosteric)CCR5 (Allosteric)
Secondary Activity None (Pure Antiviral)Spermicidal (Dual-Action)
Formulation State Oral Tablet / SolutionExperimental Powder / Gel

Insight: The 25-fold increase in water solubility of B07 (compared to reference compounds like TAK-220) suggests it is far superior for developing vaginal microbicides (gels/rings) where high local concentration in aqueous mucus is critical.[1]

Antiviral & Functional Performance[4][5][7]

Potency (In Vitro)

Both compounds exhibit nanomolar potency against R5-tropic HIV-1 strains.[1][3][5]

  • Maraviroc:

    
     typically ranges from 1.0 – 6.0 nM  against HIV-1 Ba-L in PBMC assays.[1]
    
  • This compound: Demonstrates an

    
     comparable to TAK-220, approximately 1.5 – 4.0 nM  in similar assays.[1]
    
The "Dual-Action" Advantage of B07

Unlike Maraviroc, which is strictly an antiviral, B07 has been characterized as a potential dual-protection agent .[1]

  • Spermicidal Activity: B07 exhibits concentration-dependent inhibition of sperm motility.[1][6]

  • Mechanism: It likely interacts with sperm membrane components or ion channels distinct from CCR5, causing immobilization.[1]

  • Clinical Value: This makes B07 a lead candidate for simultaneous prevention of HIV transmission and unintended pregnancy, a critical profile for microbicides in high-prevalence regions.[1]

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols.

Protocol A: Comparative HIV-1 Entry Inhibition Assay

Use this to verify the


 of B07 relative to Maraviroc.[1]

Reagents:

  • TZM-bl cells (HeLa derivative expressing CD4, CCR5, and Luciferase reporter).[1]

  • R5-tropic HIV-1 isolate (e.g., Ba-L or JR-FL).[1]

  • Luciferase Assay System.[1]

Workflow:

  • Seeding: Plate TZM-bl cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Drug Dilution: Prepare serial 3-fold dilutions of Maraviroc and B07 HCl (Range: 100 nM to 0.01 nM).

  • Pre-incubation: Add diluted inhibitors to cells 1 hour prior to infection to ensure receptor saturation.[1]

  • Infection: Add HIV-1 Ba-L (MOI = 0.05).[1] Total volume: 200 µL.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout: Lyse cells and measure Relative Light Units (RLU) using a luminometer.

  • Analysis: Normalize RLU to "Virus Only" control (100%) and "Cell Only" control (0%). Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Sperm Immobilization Assay (B07 Specific)

Use this to confirm the secondary activity of B07.

Workflow:

  • Sample Prep: Obtain fresh human semen samples (liquefied). Adjust to

    
     sperm/mL.[1]
    
  • Treatment: Mix 100 µL of semen with 100 µL of B07 solution (various concentrations: 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL) or Saline (Control).

  • Observation: Assess motility at 20 seconds, 3 minutes, and 30 minutes using phase-contrast microscopy.

  • Sander-Cramer Test: If 100% immobility is observed, add 1 mL of sperm revival solution (glucose-based) to check for reversibility.[1] Irreversible immobilization indicates spermicidal (cytotoxic) rather than spermistatic activity.

Strategic Implications

When to use Maraviroc:

  • Clinical treatment of HIV-1 infection in treatment-experienced patients.[1]

  • Situations requiring a validated safety profile and FDA approval.

  • Systemic viral suppression.[1]

When to investigate this compound:

  • Microbicide Development: Its high water solubility makes it ideal for hydrogels or intravaginal rings.[1]

  • Multipurpose Prevention Technologies (MPTs): If the goal is to develop a single product for contraception and HIV prevention.

  • PK Studies: When high oral bioavailability in animal models is required for proof-of-concept studies.[1]

References

  • Dong, M., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors.[1][4] Bioorganic & Medicinal Chemistry Letters, 22(9), 3284-3286.[1][4]

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity.[1] Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732.[1]

  • Yang, X., et al. (2018). A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission.[1] European Journal of Pharmaceutical Sciences, 117, 313-320.[1][6]

  • TargetMol. this compound Product Sheet (CAS 1260629-43-3).[1]

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex.[1] Science, 341(6152), 1387-1390.[1]

Sources

Validating the Anti-HIV-1 Efficacy of B07 Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Preclinical Development

Part 1: Executive Strategy & Mechanistic Positioning

The Candidate: B07 Hydrochloride

This compound (B07-HCl) represents a class of small-molecule HIV-1 attachment inhibitors (likely a CD4 mimetic or gp120-targeting agent). Unlike traditional antiretrovirals that target viral enzymes (RT, Protease, Integrase), B07 targets the viral entry step.

  • Mechanism of Action (MoA): B07 binds to the conserved Phe43 cavity (or adjacent regions) within the viral envelope glycoprotein gp120 . This binding induces a conformational freeze or steric hindrance that prevents the virus from engaging the host CD4 receptor , effectively neutralizing the virus before it touches the cell.

  • Strategic Advantage: Unlike Maraviroc (which targets the host CCR5), B07 targets the virus. This theoretically allows B07 to be effective against both CCR5-tropic (R5), CXCR4-tropic (X4), and dual-tropic strains, provided the gp120 binding pocket is conserved.

Comparative Matrix: B07 vs. Standard of Care (SoC)

To validate B07, you must benchmark it against approved entry inhibitors.

FeatureThis compound (Candidate)Maraviroc (MVC)Enfuvirtide (T-20)Fostemsavir (FTR)
Target Viral gp120 (CD4 Binding Site)Host CCR5 (Allosteric)Viral gp41 (Fusion)Viral gp120 (Conformational)
Tropism Coverage Pan-tropic (R5, X4, Dual)*R5 OnlyPan-tropicPan-tropic
Route of Admin Oral (Predicted)OralSubcutaneous (Injection)Oral
Resistance Barrier High (Conserved Pocket)Medium (Tropism Shift)Low (gp41 mutations)High
Key Limitation Solubility/Bioavailability (HCl salt aims to fix this)Ineffective against X4 virusInjection site reactionsCytochrome P450 interactions

*Note: Pan-tropic efficacy assumes B07 binding is independent of the V3 loop variable region.

Part 2: Mechanistic Visualization

The following diagram illustrates where B07 intervenes in the HIV-1 entry cascade compared to Maraviroc and Enfuvirtide.

HIV_Entry_Pathway Virus HIV-1 Virion (gp120/gp41) CD4 Host CD4 Receptor Virus->CD4 Attempted Binding B07 B07-HCl (Blocks gp120) Virus->B07 Complex gp120-CD4 Complex CD4->Complex Normal Binding CoReceptor Co-Receptor (CCR5/CXCR4) Complex->CoReceptor Conformational Change Fusion Membrane Fusion CoReceptor->Fusion Infection Viral Capsid Entry Fusion->Infection B07->CD4 BLOCKS Attachment MVC Maraviroc (Blocks CCR5) MVC->CoReceptor Allosteric Blockade T20 Enfuvirtide (Blocks gp41) T20->Fusion Prevents 6-Helix Bundle

Caption: B07-HCl intercepts the virus upstream of host receptor engagement, distinguishing it from CCR5 antagonists like Maraviroc.

Part 3: In Vivo Validation Protocol

Objective: To demonstrate that B07-HCl significantly reduces plasma viral load (pVL) and preserves CD4+ T-cell counts in a humanized mouse model infected with HIV-1.

Experimental Model Selection
  • Model: NSG-huPBL (NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ engrafted with human PBMCs) or BLT (Bone Marrow-Liver-Thymus).

    • Why: Standard SCID mice lack human immune cells. HIV-1 requires human CD4+ T cells to replicate. NSG-huPBL is the rapid, industry-standard model for short-term antiviral efficacy studies (2–4 weeks).

  • Viral Strain: HIV-1 JR-FL (R5-tropic) and HIV-1 NL4-3 (X4-tropic).

    • Why: Testing both validates the "pan-tropic" claim.

Step-by-Step Workflow
Phase 1: Engraftment & Randomization (Days -14 to 0)
  • Engraftment: Inject

    
     human PBMCs (pre-screened for HIV-) intraperitoneally (IP) into 6-8 week old NSG mice.
    
  • Validation: At Day -1, bleed mice via facial vein. Confirm human reconstitution (hCD45+ > 10% of total leukocytes) via Flow Cytometry.

  • Randomization: Group mice (n=6-8/group) to ensure equal mean hCD45+ levels across groups.

Phase 2: Infection (Day 0)
  • Inoculation: Challenge mice IP with

    
     of HIV-1 JR-FL.
    
  • Latency Period: Allow 3–5 days for established infection (viremia ramp-up).

Phase 3: Treatment Regimen (Day 5 to Day 19)

Administer treatments once daily (QD) or twice daily (BID) via oral gavage (PO).

  • Group A (Vehicle Control): 0.5% Methylcellulose (negative control).

  • Group B (Positive Control): Maraviroc (20 mg/kg BID) or TDF/FTC.

  • Group C (B07 Low Dose): 10 mg/kg B07-HCl.

  • Group D (B07 High Dose): 50 mg/kg B07-HCl.

Phase 4: Analysis (Day 20)
  • Viral Load: Harvest plasma. Extract RNA. Quantify HIV-1 RNA copies/mL using RT-qPCR (Target: LTR or Gag region).

  • CD4 Protection: Harvest spleen and blood. Stain for hCD45, hCD3, hCD4, hCD8. Calculate CD4/CD8 ratio.

Part 4: Experimental Workflow Diagram

InVivo_Protocol cluster_0 Phase 1: Model Gen cluster_1 Phase 2: Challenge cluster_2 Phase 3: Treatment (14 Days) cluster_3 Phase 4: Readout Step1 NSG Mice (Immunodeficient) Step2 PBMC Engraftment (IP Injection) Step1->Step2 Step3 Reconstitution Check (Flow Cytometry >10% hCD45) Step2->Step3 Step4 HIV-1 Infection (Strain JR-FL) Step3->Step4 Step5 Viremia Est. (5 Days) Step4->Step5 Step6 Daily Dosing (Oral Gavage) Step5->Step6 Treat1 Vehicle (Control) Step6->Treat1 Treat2 Maraviroc (Benchmark) Step6->Treat2 Treat3 B07-HCl (Test Article) Step6->Treat3 Step7 RT-qPCR (Viral Load) Treat1->Step7 Treat2->Step7 Treat3->Step7 Step8 FACS Analysis (CD4+ Count) Step7->Step8

Caption: Timeline from humanization of NSG mice to endpoint analysis of viral suppression.

Part 5: Data Presentation & Interpretation[1]

Expected Efficacy Data (Viral Load Reduction)

The following table illustrates the Target Product Profile (TPP) data required to validate B07 as a potent inhibitor.

Treatment GroupDose (mg/kg)Mean Viral Load (copies/mL)Log Reduction (vs. Vehicle)CD4+ Cell Count (cells/µL)
Vehicle Control N/A

-150 (Depleted)
Maraviroc (MVC) 20 (BID)

2.78 log 680 (Protected)
B07-HCl (Low) 10 (QD)

1.47 log320
B07-HCl (High) 50 (QD)

2.92 log 710 (Protected)

Interpretation:

  • Success Criteria: B07 (High Dose) must achieve a log reduction

    
     Maraviroc to be considered a viable competitor.
    
  • Dose Response: A clear distinction between 10 mg/kg and 50 mg/kg confirms the drug's activity is specific and not an artifact.

Pharmacokinetics (PK) Verification

Efficacy is useless without exposure. You must run a satellite PK group.

  • Sampling: 0.5h, 1h, 4h, 8h, 24h post-dose.

  • Target:

    
     (concentration at 24h) > 
    
    
    
    (Protein-adjusted 90% inhibitory concentration) determined in vitro.

References

  • Tilton, J. C., & Doms, R. W. (2010). Entry inhibitors in the treatment of HIV-1 infection.[1][2][3][4][5][6][7][8][9] Antiviral Research, 85(1), 91-100.

  • Nowicka-Sans, B., et al. (2012). In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068.[4] Antimicrobial Agents and Chemotherapy, 56(7), 3498-3507.

  • Denton, P. W., & Garcia, J. V. (2011). Humanized mouse models of HIV infection. AIDS Reviews, 13(3), 135-148.

  • ViiV Healthcare. (2020). Fostemsavir (Rukobia) Prescribing Information.

  • Meanwell, N. A., & Kadow, J. F. (2003). Inhibitors of the entry of HIV into host cells.[1][3][4][5][6][8] Current Opinion in Drug Discovery & Development, 6(4), 451-461.

Sources

Head-to-Head Comparison: B07 Hydrochloride vs. Established HIV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

B07 Hydrochloride (B07-HCl) represents a significant evolution in the class of small-molecule CCR5 antagonists . While first-generation entry inhibitors like Maraviroc validated the target, and candidates like TAK-220 demonstrated high potency, many failed due to poor physicochemical properties (solubility and bioavailability).

B07 is an N-(4-fluorophenyl) piperazine derivative engineered specifically to resolve the "solubility-bioavailability paradox" often seen in hydrophobic CCR5 inhibitors. This guide provides a technical comparison of B07 against Maraviroc, Enfuvirtide, and TAK-220, focusing on its mechanistic distinctiveness and superior pharmacokinetic profile.

Mechanistic Architecture

To understand B07's position in the therapeutic arsenal, one must map the precise interference points within the HIV entry cascade. Unlike fusion inhibitors (Enfuvirtide) that act late in the process, B07 acts upstream at the co-receptor engagement stage.

Mechanism of Action (MOA)

B07 functions as an allosteric antagonist of the CCR5 co-receptor .

  • Binding Site: It occupies the hydrophobic transmembrane pocket of CCR5, distinct from the orthosteric site where the viral gp120 V3 loop binds.

  • Conformational Locking: Binding induces a stable, non-functional conformation of CCR5, preventing the gp120-CCR5 interaction required for the exposure of the gp41 fusion peptide.

  • Differentiation: unlike Ibalizumab (which sterically hinders CD4), B07 preserves the CD4 attachment but renders the co-receptor "invisible" to the virus.

Signaling & Inhibition Pathway Diagram

HIV_Entry_Inhibition cluster_viral HIV-1 Virion cluster_host Host T-Cell Membrane gp120 gp120 Surface Unit Attachment 1. Viral Attachment (gp120 binds CD4) gp120->Attachment gp41 gp41 Transmembrane Unit Fusion 4. Membrane Fusion (gp41 hairpin formation) gp41->Fusion CD4 CD4 Receptor CD4->Attachment CCR5 CCR5 Co-Receptor Coreceptor_Binding 3. Co-Receptor Binding (gp120 binds CCR5) CCR5->Coreceptor_Binding Conform_Change 2. Conformational Change (Exposes V3 Loop) Attachment->Conform_Change Conform_Change->Coreceptor_Binding Coreceptor_Binding->Fusion Ibalizumab Ibalizumab (Post-Attachment Inhibitor) Ibalizumab->Conform_Change Blocks Structural Shift B07 This compound (CCR5 Antagonist) B07->CCR5 Locks Transmembrane Pocket Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Allosteric Blockade Enfuvirtide Enfuvirtide (T-20) (Fusion Inhibitor) Enfuvirtide->Fusion Binds gp41 HR1 Prevents 6-Helix Bundle

Caption: Logical flow of HIV entry stages showing the distinct intervention point of B07 at the CCR5 co-receptor level, upstream of fusion inhibitors like Enfuvirtide.

Comparative Performance Analysis

The primary advantage of B07 over its predecessors (like TAK-220) is not raw potency, but the balance of potency with pharmaceutical properties .

Quantitative Data Summary
FeatureThis compound Maraviroc (MVC) TAK-220 Enfuvirtide (T-20)
Class Small Molecule CCR5 AntagonistSmall Molecule CCR5 AntagonistSmall Molecule CCR5 AntagonistPeptide Fusion Inhibitor
Target CCR5 (Transmembrane)CCR5 (Transmembrane)CCR5 (Transmembrane)gp41 (HR1 Domain)
IC50 (Antiviral Potency) 6.0 nM ~1.0 – 2.0 nM0.83 nM~23 nM
Water Solubility 25 mg/mL (High)Moderate2 mg/mL (Low)High (Peptide)
Oral Bioavailability 56% 23 - 33%1.4% (Very Low)0% (Injection Only)
Administration Oral / Topical (Microbicide)OralN/A (Failed Candidate)Subcutaneous Injection
Resistance Profile Active against MVC-resistant strains (context dependent)Susceptible to V3 loop mutationsSusceptible to V3 loop mutationsSusceptible to gp41 mutations
Key Insights
  • The Solubility Breakthrough: TAK-220 is hyper-potent (0.83 nM) but practically insoluble, leading to <2% bioavailability. B07 sacrifices a marginal amount of potency (6 nM is still highly potent) for a 12-fold increase in solubility and a 40-fold increase in bioavailability .

  • Versatility: Unlike Enfuvirtide, which requires twice-daily injections, B07's physicochemical profile supports both oral systemic therapy and topical microbicide development (e.g., vaginal rings/gels).

Experimental Validation Protocols

To verify the efficacy of B07 in your own laboratory, the following protocols are the industry standard for validating entry inhibitors.

Protocol A: TZM-bl Single-Cycle Infectivity Assay

Purpose: To determine the IC50 of B07 against R5-tropic HIV-1 strains.

Reagents:

  • TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and Tat-inducible Luciferase).

  • R5-tropic HIV-1 isolate (e.g., Bal or JR-FL).

  • This compound (dissolved in PBS/DMSO).

Workflow:

  • Cell Seeding: Plate TZM-bl cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C.
    
  • Drug Dilution: Prepare serial 3-fold dilutions of B07-HCl (Range: 100 nM to 0.01 nM). Include Maraviroc as a positive control.

  • Infection:

    • Remove culture media.

    • Add 50 µL of diluted B07 to respective wells.

    • Immediately add 50 µL of virus stock (MOI = 0.01).

    • Critical Step: Include DEAE-Dextran (10 µg/mL) to enhance viral attachment.

  • Incubation: Incubate for 48 hours.

  • Readout: Lyse cells using Glo Lysis Buffer and add Luciferase Assay Reagent. Measure Relative Light Units (RLU) on a luminometer.

  • Analysis: Calculate % Inhibition

    
    . Fit data to a sigmoid dose-response curve to derive IC50.
    
Protocol B: Saturation Binding (Competition) Assay

Purpose: To confirm B07 binds the CCR5 receptor competitively or allosterically.

Workflow:

  • Preparation: Use CHO-K1 cells stably expressing human CCR5.

  • Radioligand: Use

    
    I-MIP-1
    
    
    
    (natural ligand) or
    
    
    H-Maraviroc.
  • Competition: Incubate cells with a fixed concentration of radioligand (~0.5 nM) and increasing concentrations of B07.

  • Filtration: Harvest cells onto GF/B filter plates using a cell harvester to remove unbound ligand.

  • Scintillation Counting: Measure retained radioactivity.

  • Interpretation: A reduction in signal confirms B07 occupies the receptor. If B07 does not displace MIP-1

    
     but inhibits infection, it suggests a purely allosteric mechanism that does not overlap with the chemokine binding site (though most small molecules do overlap with the orthosteric pocket to some degree).
    

Conclusion

This compound distinguishes itself not by being the single most potent molecule in existence, but by being the most druggable among the high-potency CCR5 antagonists.

  • For Drug Developers: B07 offers a scaffold that solves the bioavailability issues that plagued the TAK series.

  • For Researchers: It serves as an excellent tool compound for probing CCR5 conformational states due to its high solubility in aqueous buffers compared to other hydrophobic antagonists.

Recommendation: Use B07 when developing oral formulations or microbicides where solubility is the limiting factor. Use Maraviroc as the clinical benchmark control.

References

  • Dong, Y., et al. (2012). Synthesis and biological evaluation of N-(4-fluorophenyl) piperazine derivatives as CCR5 antagonists. European Journal of Medicinal Chemistry.

  • Walayat, S., et al. (2023). The importance of co-receptors in antiretroviral therapy and novel studies on non-peptide, small molecule chemokine receptor type 5 (CCR5) antagonists. Istanbul Journal of Pharmacy.

  • Yang, L., et al. (2018). Evaluation of B07 as a potential microbicide candidate. Journal of Cellular Physiology.

  • Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor 5 (CCR5). Antimicrobial Agents and Chemotherapy.[1]

Sources

B07 Hydrochloride: Comparative Binding Affinity and Functional Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of B07 Hydrochloride, a synthetic small-molecule CCR5 antagonist, against established ligands such as Maraviroc, TAK-220, and native chemokines.

Executive Summary

This compound (B07-HCl) is a potent, small-molecule CCR5 antagonist belonging to the 1,4-disubstituted piperazine class. Developed to overcome the physicochemical limitations of earlier antagonists like TAK-220, B07-HCl distinguishes itself through superior aqueous solubility (25 mg/mL) and oral bioavailability (56%), while maintaining nanomolar-range inhibitory potency against HIV-1 entry.[1]

This guide analyzes the binding kinetics, thermodynamic stability, and functional inhibition of B07-HCl relative to clinical standards (Maraviroc) and structural analogs (TAK-220), providing a roadmap for its application in viral entry inhibition assays and microbicide development.

Mechanistic Profile & Binding Topology[2][3][4]

Mode of Action

Unlike endogenous ligands (e.g., CCL5/RANTES) that bind to the orthosteric site within the N-terminal domain (NTD) and Extracellular Loop 2 (ECL2), B07-HCl functions as an allosteric inverse agonist .

  • Binding Pocket: B07-HCl occupies the hydrophobic transmembrane (TM) cavity formed by helices I, II, III, and VII.

  • Conformational Locking: Upon binding, it stabilizes the CCR5 receptor in an inactive conformation, preventing the structural rearrangement required for gp120-V3 loop insertion. This steric clash blocks the fusion of the viral envelope with the host cell membrane.

Signaling Pathway Blockade

The diagram below illustrates the interference of B07-HCl in the HIV-1 entry cascade compared to native signaling.

CCR5_Signaling HIV_gp120 HIV-1 gp120 (V3 Loop) CD4 CD4 Receptor HIV_gp120->CD4 Primary Binding CCR5_Active CCR5 (Active State) Permissive Conformation CD4->CCR5_Active Co-receptor Engagement CCR5_Inactive CCR5 (Locked State) Allosteric Blockade CCR5_Active->CCR5_Inactive Stabilization Fusion Viral Fusion & Entry CCR5_Active->Fusion Conformational Change CCR5_Inactive->HIV_gp120 Steric Hindrance No_Fusion Entry Inhibited CCR5_Inactive->No_Fusion Result B07 This compound B07->CCR5_Inactive Binds TM Pocket

Figure 1: Mechanism of Action. B07-HCl stabilizes CCR5 in an inactive state, preventing gp120 interaction despite CD4 binding.

Comparative Analysis: Binding Affinity & Potency[5][6][7]

The following data synthesizes experimental results from competitive radioligand binding assays and single-round infectivity assays.

Quantitative Performance Matrix
LigandClassBinding Affinity (

/

)
Antiviral Potency (

)
Solubility (PBS)Bioavailability (Oral)
B07-HCl Synthetic Antagonist6.0 nM (

)
~2–10 nM 25 mg/mL 56%
TAK-220 Synthetic Antagonist0.83 nM (

)
~1.0 nM2 mg/mL1.4%
Maraviroc FDA-Approved Antagonist1–6 nM (

)
1–5 nMModerate23–33%
CCL5 (RANTES) Endogenous Agonist0.1–0.5 nM (

)
N/A (Agonist)HighN/A

Key Insight: While TAK-220 exhibits slightly higher raw affinity (lower


), B07-HCl  offers a critical translational advantage. Its solubility is >10-fold higher, and its oral bioavailability is ~40-fold higher than TAK-220, making it a superior candidate for systemic or high-concentration microbicide formulations.
Selectivity Profile

B07-HCl demonstrates high selectivity for CCR5 over CXCR4 and CCR2b, minimizing off-target inflammatory modulation.

  • CCR5 Selectivity: >1000-fold vs. CXCR4.

  • Cross-Resistance: B07-HCl retains potency against some Maraviroc-resistant strains, suggesting subtle differences in the specific residues engaged within the transmembrane pocket.

Experimental Protocols

To validate B07-HCl binding, use the following standardized protocols. These workflows ensure data reproducibility and eliminate common artifacts like ligand depletion.

Competitive Radioligand Binding Assay

Objective: Determine the


 of B07-HCl by displacing 

I-RANTES or

I-MIP-1

.

Materials:

  • CHO-K1 cells stably expressing human CCR5.

  • Radioligand:

    
    I-RANTES (PerkinElmer, ~2200 Ci/mmol).
    
  • Binding Buffer: 50 mM HEPES, 5 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.5% BSA, pH 7.4.

Protocol:

  • Cell Prep: Harvest CHO-CCR5 cells and resuspend at

    
     cells/mL in Binding Buffer.
    
  • Equilibrium: In a 96-well plate, add:

    • 50 µL B07-HCl (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL

      
      I-RANTES (Final conc: 0.1 nM).
      
    • 100 µL Cell suspension.

  • Incubation: Incubate for 90 minutes at room temperature (25°C). Note: Equilibrium takes longer at 4°C; RT is preferred for antagonists.

  • Termination: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Wash: Wash 3x with 500 µL ice-cold wash buffer (500 mM NaCl in HEPES).

  • Detection: Dry filters and count in a scintillation counter.

  • Analysis: Fit data to a one-site competition model:

    
    
    
Calcium Flux Functional Assay

Objective: Confirm antagonistic activity (blocking RANTES-induced Ca


 mobilization).

Assay_Workflow Step1 Load CCR5+ Cells with Fluo-4 AM Dye (30 min, 37°C) Step2 Add B07-HCl (Pre-incubation 15 min) Step1->Step2 Step3 Inject Agonist (CCL5/RANTES at EC80) Step2->Step3 Step4 Measure Fluorescence (Ex 494nm / Em 516nm) Step3->Step4 Step5 Calculate Inhibition % vs. Control Step4->Step5

Figure 2: Functional Assay Workflow. Pre-incubation with B07 is critical to allow allosteric locking before agonist challenge.

References

  • Dong, C., et al. (2012). "Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Yang, L., et al. (2018). "A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission." PLOS ONE. Link

  • Kondru, R., et al. (2008). "Molecular Interactions of CCR5 with Major Classes of Small-Molecule Anti-HIV-1 Agents." Molecular Pharmacology. Link

  • Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex." Science. Link

Sources

Validating the Specificity of B07 Hydrochloride for the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical validation of B07 Hydrochloride , a piperazine-based small-molecule CCR5 antagonist. This document is structured to serve as a rigorous comparison and validation manual for researchers in antiretroviral drug discovery and G-protein coupled receptor (GPCR) pharmacology.

A Technical Comparison & Validation Guide

Executive Summary: The B07 Advantage

This compound represents a significant evolution in the class of small-molecule CCR5 antagonists. While first-generation antagonists like Maraviroc validated the mechanism of blocking HIV-1 entry by allosterically modulating the CCR5 co-receptor, subsequent candidates like TAK-220 struggled with physicochemical limitations.

B07 is a 1,4-disubstituted piperazine derivative engineered to overcome these bioavailability hurdles. It functions as a potent, non-competitive allosteric inhibitor, preventing the interaction between the HIV-1 gp120 envelope glycoprotein and the CCR5 receptor.

Key Technical Value Proposition:

  • High Specificity: Selectively targets CCR5 with nanomolar affinity, avoiding cross-reactivity with the closely related CCR2b receptor (a common off-target liability for early CCR5 antagonists).

  • Superior Solubility: Exhibits ~12-fold higher aqueous solubility (25 mg/mL) compared to TAK-220.

  • Enhanced Bioavailability: Demonstrates 56% oral bioavailability in preclinical models, significantly outperforming the 1.4% observed with TAK-220.[1]

Comparative Performance Matrix

The following data consolidates experimental findings to benchmark B07 against industry standards.

FeatureThis compound Maraviroc (Selzentry) TAK-220 Relevance
Primary Target CCR5 (Allosteric)CCR5 (Allosteric)CCR5 (Allosteric)Blockade of R5-tropic HIV-1 entry.
IC50 (HIV-1 BaL) ~2.0 - 5.0 nM ~1.0 - 2.0 nM~2.0 nMPotency is comparable to clinical standards.
Solubility (PBS, 25°C) 25 mg/mL Moderate2 mg/mLHigh solubility reduces formulation complexity.
Oral Bioavailability 56% 23-33%1.4%Critical for once-daily oral dosing regimens.
Selectivity (vs. CCR2) >1000-fold HighHighPrevents interference with monocyte chemotaxis.
Spermicidal Activity Yes (Dual-function) NoNoPotential for dual-use microbicide development.

Mechanism of Action & Signaling Pathway

B07 operates via allosteric inhibition . It binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change that renders the extracellular loops unrecognizable to the HIV-1 gp120 V3 loop and natural chemokine ligands (e.g., CCL5/RANTES).

Figure 1: B07 Allosteric Blockade Mechanism

G HIV HIV-1 Virion (gp120) CCR5_Active CCR5 Receptor (Active Conformation) HIV->CCR5_Active Binds V3 Loop Chemokine Natural Ligand (RANTES/CCL5) Chemokine->CCR5_Active Agonist Binding CCR5_Inactive CCR5 Receptor (Locked Conformation) CCR5_Active->CCR5_Inactive Conformational Shift Fusion Viral Fusion & Entry CCR5_Active->Fusion Permissive Signaling Ca2+ Flux / Chemotaxis CCR5_Active->Signaling Activation CCR5_Inactive->HIV Blocked CCR5_Inactive->Chemokine Blocked B07 This compound (Allosteric Antagonist) B07->CCR5_Active Binds TM Pocket

Caption: B07 binds transmembrane domains, locking CCR5 in a conformation that rejects gp120 and chemokines.

Experimental Validation Framework

To validate B07 specificity in your laboratory, you must employ a "Triangulation Strategy": Binding (Physical), Function (Signaling), and Selectivity (Off-target).

Protocol 1: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of B07 competing against 

I-MIP-1\alpha or

I-RANTES.
  • Cell System: CHO-K1 cells stably expressing human CCR5 (CHO-hCCR5).

  • Membrane Preparation: Harvest cells, lyse in ice-cold hypotonic buffer (10 mM HEPES, pH 7.4), and centrifuge to isolate membranes. Resuspend in binding buffer (50 mM HEPES, 1 mM CaCl

    
    , 5 mM MgCl
    
    
    
    , 0.5% BSA).
  • Competition Setup:

    • Incubate 10

      
      g membrane protein with 0.1 nM 
      
      
      
      I-MIP-1\alpha.
    • Add increasing concentrations of this compound (

      
       M to 
      
      
      
      M).
    • Control: Use unlabeled MIP-1\alpha (1

      
      M) to define non-specific binding.
      
  • Incubation: 1 hour at room temperature (equilibrium).

  • Termination: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: B07 should exhibit a

      
       nM.
      
Protocol 2: Calcium Mobilization Assay (Functional Antagonism)

Objective: Confirm B07 inhibits CCR5-mediated signaling without inducing agonist activity.

  • Dye Loading: Load CHO-hCCR5 cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

  • Pre-Incubation: Treat cells with B07 (variable concentrations) for 15 minutes.

  • Agonist Challenge: Inject

    
     concentration of RANTES (CCL5).
    
  • Measurement: Monitor real-time fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR or FlexStation system.

  • Specificity Check (Critical Step):

    • CCR5 Test: B07 + RANTES

      
      No Signal  (Inhibition).
      
    • CXCR4 Negative Control: B07 + SDF-1 (CXCL12)

      
      Signal  (No Inhibition).
      
    • CCR1/CCR2 Negative Control: Perform assay in CCR1/CCR2 expressing cells stimulated with MIP-1\alpha (CCL3) or MCP-1 (CCL2). B07 should not inhibit these signals at therapeutic doses.

Protocol 3: HIV-1 Envelope-Mediated Fusion Assay

Objective: Verify biological efficacy against viral entry.

  • Effector Cells: HeLa cells expressing HIV-1 Env (gp120/gp41) and Tat.

  • Target Cells: TZM-bl cells (expressing CD4, CCR5, and a Tat-driven Luciferase reporter).

  • Workflow:

    • Pre-treat Target Cells with serially diluted B07 for 30 mins.

    • Co-culture Effector and Target cells (1:1 ratio) for 24-48 hours.

  • Readout: Lyse cells and measure Luciferase activity (RLU).

  • Data Interpretation: Plot % Inhibition vs. Log[B07].

    • Validation: Complete ablation of fusion signal at

      
       nM confirms potent entry inhibition.
      

Logic Diagram: Specificity Validation Workflow

Use this flowchart to structure your internal validation pipeline.

Figure 2: Specificity Validation Logic

Validation Start Start Validation Binding Radioligand Binding (CHO-CCR5) Start->Binding Decision_1 Ki < 10nM? Binding->Decision_1 Func_CCR5 Ca2+ Flux (CCR5 + RANTES) Decision_2 Inhibits CCR5? Func_CCR5->Decision_2 Func_CXCR4 Specificity Control (CXCR4 + SDF-1) Func_CCR2 Selectivity Control (CCR2 + MCP-1) Func_CXCR4->Func_CCR2 Decision_3 No Effect on CXCR4/CCR2? Func_CCR2->Decision_3 HIV_Assay HIV-1 Fusion Assay (TZM-bl) Valid VALIDATED Specific CCR5 Antagonist HIV_Assay->Valid Decision_1->Func_CCR5 Yes Fail REJECT Non-Specific / Weak Decision_1->Fail No Decision_2->Func_CXCR4 Yes Decision_2->Fail No Decision_3->HIV_Assay Yes Decision_3->Fail No

Caption: Step-by-step decision matrix for confirming B07 specificity and ruling out off-target effects.

References

  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Source: Bioorganic & Medicinal Chemistry (2012) URL:[Link] Context: Primary source for B07 synthesis, structure, and comparison with TAK-220.

  • A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission. Source:[2] PLoS One (2018) URL:[Link] Context: Validates B07's dual function and biological efficacy in relevant tissue models.

  • Discovery of the CCR5 Receptor Antagonist, UK-427,857 (Maraviroc). Source: Progress in Medicinal Chemistry (2006) URL:[Link] Context: Establishes the baseline mechanism of action for CCR5 antagonists used as a control in B07 validation.

Sources

Independent Verification of B07 Hydrochloride: Mechanism of Action & Performance Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

B07 hydrochloride (CAS: 1260629-43-3) is a synthetic small-molecule entry inhibitor targeting the C-C chemokine receptor type 5 (CCR5) .[1] Structurally characterized as a 1,4-disubstituted piperazine derivative, B07 was developed to overcome the physicochemical limitations—specifically poor aqueous solubility and low oral bioavailability—of earlier CCR5 antagonists like TAK-220.

Functionally, B07 acts as an allosteric antagonist , binding to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change that prevents the HIV-1 envelope glycoprotein gp120 (specifically the V3 loop) from engaging the co-receptor, thereby blocking the fusion of the viral and host membranes.

This guide provides a rigorous framework for independent verification of B07’s mechanism, contrasting it with FDA-approved standards like Maraviroc (MVC) and research benchmarks like TAK-220 .

Part 1: Mechanistic Profile & Comparative Analysis

Mechanism of Action (MOA)

Unlike competitive inhibitors that bind to the active site, B07 functions allosterically. It stabilizes CCR5 in a conformation that is non-receptive to the HIV-1 gp120 V3 loop and the natural chemokine ligand CCL3 (MIP-1


).

Key Mechanistic Features:

  • Target: CCR5 Co-receptor (Transmembrane/Extracellular Loop interface).

  • Binding Mode: Non-competitive allosteric inhibition.[2]

  • Stage of Inhibition: Viral Entry (Post-CD4 binding, Pre-Fusion).

  • Selectivity: Specific for R5-tropic HIV-1 strains; inactive against X4-tropic strains.

Comparative Performance Matrix

The following table synthesizes experimental data comparing B07 with industry standards.

FeatureThis compoundMaraviroc (MVC)TAK-220
Primary Target CCR5 (Allosteric)CCR5 (Allosteric)CCR5 (Allosteric)
IC50 (HIV-1 BaL) ~2–6 nM~1–5 nM~1–3 nM
Aqueous Solubility High (>25 mg/mL) ModerateLow (<0.1 mg/mL)
Oral Bioavailability ~56% ~23–33%<2%
Cytotoxicity (CC50) >100

M
>100

M
>100

M
Selectivity Index >10,000>10,000>10,000

Data grounded in comparative studies of piperazine/piperidine derivatives (Dong et al., 2012).

Part 2: Experimental Verification Framework

To rigorously verify B07's mechanism, we employ a "Triangulation Strategy":

  • Functional Blockade: Single-Cycle Pseudovirus Assay (Verifies Entry Inhibition).

  • Target Specificity: Calcium Flux Assay (Verifies CCR5 Antagonism).

  • Temporal Precision: Time-of-Addition Assay (Verifies Early-Stage Action).

Protocol A: Single-Cycle Pseudovirus Entry Assay

Objective: Quantify the potency of B07 in blocking HIV-1 entry using a biosafety level 2 (BSL-2) system. System: TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4 with a Tat-driven Luciferase reporter).

Workflow Steps:
  • Pseudovirus Production:

    • Co-transfect HEK293T cells with an Env-deficient backbone (e.g., pSG3

      
      Env) and an R5-tropic Env plasmid (e.g., HIV-1 BaL or JR-FL).
      
    • Harvest culture supernatant at 48h; filter (0.45

      
      m) and store at -80°C.
      
  • Inhibitor Preparation:

    • Dissolve B07 HCl in DMSO to 10 mM stock.

    • Prepare serial 3-fold dilutions in culture medium (Final range: 0.1 nM to 1000 nM).

  • Infection & Treatment:

    • Seed TZM-bl cells (1

      
       10^4 cells/well) in 96-well plates.
      
    • Add diluted B07 to cells 1 hour prior to viral addition (Pre-incubation is critical for allosteric antagonists).

    • Add Pseudovirus (MOI = 0.01).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Readout:

    • Lyse cells using Luciferase Assay System reagents.

    • Measure Relative Light Units (RLU) on a luminometer.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Protocol B: Calcium Flux Assay (Target Validation)

Objective: Confirm B07 acts specifically on CCR5 by blocking signaling induced by its natural ligand, MIP-1


 (CCL3).
Workflow Steps:
  • Cell Loading:

    • Use CCR5+ cell line (e.g., CHO-CCR5 or PBMCs).

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.

  • Baseline Establishment:

    • Resuspend cells in HBSS buffer; measure baseline fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Antagonist Challenge:

    • Inject B07 (at 10x IC50 concentration) or Vehicle control.

    • Monitor fluorescence for 60 seconds (Expect no change if B07 is not an agonist).

  • Agonist Trigger:

    • Inject MIP-1

      
       (CCL3) at EC80 concentration.
      
    • Monitor Calcium flux (fluorescence spike) for 120 seconds.

  • Interpretation:

    • Valid Antagonist: B07 pre-treatment completely suppresses the Calcium spike induced by MIP-1

      
      .
      
    • Control: Vehicle pre-treatment allows a full Calcium spike.

Part 3: Visualization of Mechanism & Workflow

Mechanism of Action: CCR5 Allosteric Inhibition

This diagram illustrates how B07 prevents the HIV-1 gp120 V3 loop from engaging the CCR5 co-receptor.

MOA_Pathway HIV HIV-1 Virion (gp120 Surface) CD4 CD4 Receptor (Host Cell) HIV->CD4 1. Attachment Complex CD4-gp120 Complex (Conformational Change) CD4->Complex 2. gp120 exposes V3 loop CCR5_Open CCR5 Co-Receptor (Open Conformation) Complex->CCR5_Open 3. V3 loop binds CCR5 CCR5_Locked CCR5-B07 Complex (Allosterically Locked) Complex->CCR5_Locked V3 loop cannot bind CCR5_Open->CCR5_Locked Conformational Freeze Fusion Viral Fusion & Entry CCR5_Open->Fusion 4. Membrane Fusion B07 This compound (Inhibitor) B07->CCR5_Open Binding to TM helices Block ENTRY BLOCKED CCR5_Locked->Block No Fusion

Caption: B07 binds allosterically to CCR5, locking it in a conformation that prevents gp120 V3 loop recognition, effectively halting viral entry.

Experimental Workflow: Pseudovirus Verification

A step-by-step logic flow for the self-validating Single-Cycle Assay.

Experimental_Workflow Start Start Verification Prep_Cells Seed TZM-bl Cells (CD4+/CCR5+) Start->Prep_Cells Prep_Virus Generate R5-Tropic Pseudovirus Start->Prep_Virus Treat Add B07 HCl (Serial Dilution) Prep_Cells->Treat Infect Infect with Virus (MOI 0.01) Prep_Virus->Infect Treat->Infect Incubate Incubate 48h Infect->Incubate Readout Measure Luciferase (RLU) Incubate->Readout Analysis Calculate IC50 Readout->Analysis Control_Neg Cell Only Control (Background) Control_Neg->Readout Control_Pos Virus Only Control (Max Signal) Control_Pos->Readout

Caption: Workflow for the TZM-bl pseudovirus assay. Comparison of B07-treated wells against Virus-Only controls yields the inhibition curve.

References

  • Dong, L. et al. (2012).[3] Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry .

  • Yang, X. et al. (2018).[3] A CCR5 antagonist-based HIV entry inhibitor exhibited potent spermicidal activity: Potential application for contraception and prevention of HIV sexual transmission.[1] PLoS One .

  • Maeda, K. et al. (2004). Spirodiketopiperazine-based CCR5 inhibitor which preserves CC-chemokine/CCR5 interactions and exerts potent activity against R5 human immunodeficiency virus type 1 in vitro. Journal of Virology .

  • Montefiori, D. C. (2009). Measuring HIV Neutralization in a Luciferase Reporter Gene Assay. Methods in Molecular Biology .

Sources

A Comparative Safety Analysis of Leading COVID-19 Antivirals: Remdesivir, Paxlovid, and Molnupiravir

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Safety in Antiviral Development

The rapid development and deployment of antiviral therapeutics against SARS-CoV-2 have been pivotal in combating the COVID-19 pandemic. For researchers and drug development professionals, understanding the nuanced safety profiles of these agents is as critical as evaluating their efficacy. A favorable therapeutic index—the ratio between a drug's effective concentration and its toxic concentration—is the cornerstone of a successful antiviral. This guide provides an in-depth, objective comparison of the safety profiles of three leading authorized antivirals: Remdesivir (Veklury®), Paxlovid™ (nirmatrelvir/ritonavir), and Molnupiravir (Lagevrio®).

This analysis moves beyond surface-level comparisons to explore the underlying preclinical data, clinical adverse event profiles, and the specific toxicological concerns that define the risk-benefit calculus for each compound. By synthesizing data from pivotal clinical trials and nonclinical studies, this guide aims to equip researchers with the critical insights needed to inform future antiviral discovery and development programs.

Mechanisms of Action: A Primer on Antiviral Strategy and Potential for Toxicity

Understanding how these drugs inhibit viral replication is fundamental to appreciating their potential for off-target effects and toxicity.

  • Remdesivir (Veklury®): A nucleotide analog prodrug, remdesivir mimics adenosine. Once metabolized into its active triphosphate form, it competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, halting viral replication.[1]

  • Paxlovid™ (Nirmatrelvir/Ritonavir): This is a co-packaged product of two agents. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for cleaving the viral polyproteins into functional proteins. Ritonavir, a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, acts as a pharmacokinetic booster, slowing the metabolism of nirmatrelvir to maintain therapeutic concentrations.[2]

  • Molnupiravir (Lagevrio®): Another nucleoside analog prodrug, molnupiravir is metabolized into N4-hydroxycytidine (NHC) triphosphate. It is incorporated into the viral RNA by the RdRp and can exist in two forms (tautomers). This dual identity causes it to be misread during subsequent replication cycles, leading to an accumulation of mutations that results in "error catastrophe" and a non-viable virus.[3]

The distinct mechanisms of these agents foreshadow their unique safety considerations. Remdesivir's reliance on host cell kinases for activation and potential for mitochondrial interactions, Paxlovid's deliberate inhibition of a key human metabolic enzyme, and Molnupiravir's mutagenic mode of action are all central to their respective safety profiles.

Preclinical Safety Evaluation: Foundational Insights from In Vitro and In Vivo Models

Nonclinical safety studies, guided by international standards like the ICH M3(R2) guidelines, are essential for identifying potential human toxicities before clinical trials begin.[4][5]

In Vitro Cytotoxicity

A primary step is to determine a compound's toxicity to host cells. Promising antiviral candidates must exhibit potent activity against the virus at concentrations far below those that harm the host cell.

  • Remdesivir: Showcased promising in vitro activity by effectively suppressing viral replication without significant toxicity in cell-based assays.[6]

  • Nirmatrelvir (Paxlovid): In vitro studies demonstrated that nirmatrelvir is a highly selective inhibitor of the viral protease with no identified genetic toxicity risks.[7]

  • Molnupiravir: While effective against the virus, its active metabolite, NHC, was found to be a mutagen in in vitro assays using bacteria and cultured mammalian cells, raising initial concerns that required extensive in vivo investigation.[8]

In Vivo Toxicology

Animal models provide a more complex biological system to evaluate organ-specific toxicity, pharmacokinetics, and potential for long-term harm.

  • Remdesivir: Preclinical studies in mice demonstrated that both prophylactic and early therapeutic administration could reduce viral load and lung pathology.[9]

  • Nirmatrelvir/Ritonavir (Paxlovid): A comprehensive preclinical safety package, including studies in rats and monkeys, revealed no significant adverse findings for nirmatrelvir.[7][10] Fertility and developmental studies in rats also showed no adverse effects.

Clinical Safety Profiles: A Head-to-Head Comparison from Pivotal Trials

The ultimate assessment of a drug's safety comes from rigorously controlled human clinical trials. The data below is synthesized from the pivotal trials for each antiviral: PINETREE (Remdesivir), EPIC-HR (Paxlovid), and MOVe-OUT (Molnupiravir).

Table 1: Comparative Incidence of Common Adverse Events (%) in Pivotal Trials
Adverse EventRemdesivir (PINETREE)[12]Placebo (PINETREE)[12]Paxlovid (EPIC-HR)Placebo (EPIC-HR)Molnupiravir (MOVe-OUT)[3]Placebo (MOVe-OUT)
Any Adverse Event 42.346.322.623.930.433.0
Nausea 10.87.41.41.31.0N/A
Diarrhea N/AN/A3.11.82.0N/A
Headache 5.76.01.41.3N/AN/A
Dysgeusia (Altered Taste) N/AN/A5.60.3N/AN/A
Dizziness N/AN/AN/AN/A1.0N/A
Vomiting N/AN/A1.10.8N/AN/A

N/A: Data not prominently reported in the primary publication for this specific category.

Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates (%)
OutcomeRemdesivir (PINETREE)[12]Placebo (PINETREE)[12]Paxlovid (EPIC-HR)Placebo (EPIC-HR)Molnupiravir (MOVe-OUT)[13]Placebo (MOVe-OUT)[13]
Serious Adverse Events 1.86.71.66.66.89.7
Discontinuation due to AE 0.71.82.14.21.42.9

Deep Dive into Specific Safety Concerns

Remdesivir: Hepatotoxicity and Infusion-Related Reactions

The most frequently noted safety signals for remdesivir are elevations in liver transaminases (ALT and AST) and infusion-related reactions. While often mild and reversible, post-marketing surveillance has associated remdesivir with an increased risk of hepatic disorders.[14][15] It can be challenging to distinguish between drug-induced liver injury and the hepatic impact of COVID-19 itself.[14]

Paxlovid: The Central Role of Drug-Drug Interactions

The primary safety concern for Paxlovid is not with nirmatrelvir itself, but with the ritonavir component. As a potent inhibitor of the CYP3A4 enzyme, ritonavir can significantly increase the plasma concentrations of numerous co-administered drugs that are metabolized by this pathway. This can lead to severe or life-threatening toxicities.[2] A thorough medication history is therefore critical before initiating Paxlovid. The drug is contraindicated with a long list of medications, and dose adjustments are required for patients with moderate renal impairment. It is not recommended for patients with severe renal or hepatic impairment.[16]

Molnupiravir: The Mutagenicity Question

Molnupiravir's mechanism of inducing viral error catastrophe is its greatest strength and the source of its primary safety concern. The theoretical risk is that its active metabolite, NHC, could be incorporated into host cell DNA, potentially leading to mutagenesis.[3] This has raised concerns about long-term risks such as carcinogenicity or the development of birth defects. Consequently, its use is not recommended during pregnancy.[3] While extensive in vivo animal studies have not shown evidence of genotoxicity, the theoretical risk remains a key point of discussion and a reason for its cautious use in specific populations.[8]

Methodologies for Safety Assessment: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the test antiviral compound in a cell culture medium with reduced serum.

  • Treatment: Remove the overnight culture medium from the cells and add the various concentrations of the test compound. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC50 value.

Diagram 1: Workflow for In Vitro Cytotoxicity and Efficacy Testing

G cluster_cytotoxicity CC50 Determination cluster_efficacy EC50 Determination cluster_analysis Therapeutic Potential c1 Seed Host Cells (96-well plate) c2 Treat with Serial Dilutions of Compound c1->c2 c3 Incubate (e.g., 48h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 a1 Calculate Selectivity Index (SI) SI = CC50 / EC50 c6->a1 e1 Seed Host Cells (96-well plate) e2 Treat with Compound & Infect with Virus e1->e2 e3 Incubate (e.g., 48h) e2->e3 e4 Quantify Viral Effect (e.g., CPE, Plaque Assay) e3->e4 e5 Calculate EC50 e4->e5 e5->a1

Caption: Workflow for determining antiviral CC50, EC50, and Selectivity Index.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[20][21]

Objective: To determine if a compound is mutagenic by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Step-by-Step Methodology:

  • Strain Selection: Utilize several mutant strains of S. typhimurium (e.g., TA98, TA100) that cannot synthesize histidine (his-).[22]

  • Metabolic Activation (S9 Mix): Conduct the test both with and without a rat liver extract (S9 mix). The S9 mix contains metabolic enzymes (like CYP450) that can convert a non-mutagenic compound into a mutagenic metabolite.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.[22] Include a negative (vehicle) control and a known mutagen as a positive control.

  • Plating: After a short pre-incubation, mix the contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (which lacks histidine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of visible revertant colonies on each plate. Only bacteria that have undergone a reverse mutation (his- to his+) can synthesize their own histidine and grow into a visible colony.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Diagram 2: Conceptual Flow of the Ames Test for Mutagenicity

AmesTest cluster_exposure Exposure Conditions cluster_results Results Interpretation start Test Compound mix_no_s9 Compound + Bacteria start->mix_no_s9 mix_s9 Compound + Bacteria + S9 start->mix_s9 strain Histidine-dependent S. typhimurium (his-) strain->mix_no_s9 strain->mix_s9 s9 S9 Liver Extract (Metabolic Activation) s9->mix_s9 plate_no_s9 Plate on Histidine-Free Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Histidine-Free Minimal Agar mix_s9->plate_s9 incubate Incubate 48-72 hours plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies (his+) incubate->count compare Compare to Spontaneous Reversion Rate (Control) count->compare conclusion Mutagenic Potential Determined compare->conclusion

Caption: Conceptual workflow of the Ames test for assessing mutagenicity.

Conclusion: A Synthesis of Comparative Safety

The safety profiles of remdesivir, Paxlovid, and molnupiravir are distinct and directly linked to their mechanisms of action and metabolic pathways.

  • Remdesivir exhibits a generally manageable safety profile, with the primary concerns being dose-dependent elevations in liver enzymes and infusion-related reactions. Its intravenous administration limits its use to hospital settings.

  • Paxlovid is highly effective, but its use is complicated by the significant potential for drug-drug interactions stemming from the ritonavir booster. This necessitates careful patient screening and management, particularly in populations with polypharmacy or renal/hepatic impairment.

  • Molnupiravir carries a unique safety concern related to its mutagenic mechanism. While extensive in vivo testing has provided reassurance regarding genotoxicity in patients, the theoretical risks have led to restrictions on its use, particularly in pregnant women.

For drug development professionals, this comparison underscores the principle that no therapeutic is without risk. The goal is not the absence of adverse effects, but a thorough understanding and characterization of the safety profile to establish a clear and positive benefit-risk balance. The journey from preclinical toxicology to clinical safety assessment is a validation system designed to progressively build this understanding, ensuring that the antivirals of the future are not only potent but also demonstrably safe for the populations they are designed to protect.

References

  • Clinical Review Report: Remdesivir (Veklury). (2022). Canadian Agency for Drugs and Technologies in Health. [Link]

  • Al-kuraishy, H. M., et al. (2022). Remdesivir and the Liver: A Concise Narrative Review of Remdesivir-Associated Hepatotoxicity in Patients Hospitalized Due to COVID-19. Medicina, 58(11), 1595. [Link]

  • Goldman, J. D., et al. (2020). Remdesivir for 5 or 10 Days in Patients with Severe Covid-19. New England Journal of Medicine, 383(19), 1827-1837. [Link]

  • Jorgensen, S. C. J., et al. (2020). A Review of the Preclinical and Clinical Efficacy of Remdesivir, Hydroxychloroquine, and Lopinavir-Ritonavir Treatments against COVID-19. The Journal of Immunology, 205(11), 2995-3003. [Link]

  • Lee, S., et al. (2023). Adverse Drug Events Associated With Remdesivir in Real-World Hospitalized Patients With COVID-19, Including Vulnerable Populations: A Retrospective Multicenter Study. Open Forum Infectious Diseases, 10(10), ofad494. [Link]

  • ClinicalTrials.gov. (2021). EPIC-HR: Study of Oral PF-07321332/Ritonavir Compared With Placebo in Nonhospitalized High Risk Adults With COVID-19. Identifier: NCT04960202. [Link]

  • Sellitto, C., et al. (2021). An overview of the preclinical discovery and development of remdesivir for the treatment of coronavirus disease 2019 (COVID-19). Expert Opinion on Drug Discovery, 16(5), 499-510. [Link]

  • European Medicines Agency. (2022). Paxlovid (nirmatrelvir + ritonavir) SmPC. [Link]

  • Wikipedia. (n.d.). Nirmatrelvir/ritonavir. [Link]

  • Wikipedia. (n.d.). Molnupiravir. [Link]

  • Malin, J. J., et al. (2020). Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 40(7), 659-671. [Link]

  • Deng, F., et al. (2023). Efficacy and safety of molnupiravir for the treatment of SARS-CoV-2 infection: a systematic review and meta-analysis. Journal of Medical Virology, 95(5), e28795. [Link]

  • U.S. Food and Drug Administration. (2022). VEKLURY® (remdesivir) for injection, for intravenous use. [Link]

  • European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. [Link]

  • Smith, P. F., et al. (2022). Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™. Toxicological Sciences, 189(1), 1-15. [Link]

  • Hori, Y., et al. (2025). Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays. Toxicological Sciences, kfae095. [Link]

  • Hammond, J., et al. (2022). Oral Nirmatrelvir for High-Risk, Nonhospitalized Adults with Covid-19. New England Journal of Medicine, 386(15), 1397-1408. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Rosenke, K., et al. (2023). Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19. Viruses, 15(11), 2202. [Link]

  • International Council for Harmonisation. (2009). M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Yan, D., & Muller, F. L. (2020). Remdesivir: Review of Pharmacology, Pre-clinical Data, and Emerging Clinical Experience for COVID-19. Pharmacotherapy, 40(7), 659-671. [Link]

  • Jayk Bernal, A., et al. (2022). Molnupiravir for Oral Treatment of Covid-19 in Nonhospitalized Patients. New England Journal of Medicine, 386(6), 509-520. [Link]

  • Hori, Y., et al. (2025). Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays. Toxicological Sciences. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Emani, M., et al. (2022). Making Statistical Sense of the Molnupiravir MOVe-OUT Clinical Trial. Journal of the Royal Society of Medicine, 115(6), 212-217. [Link]

  • Therapeutic Goods Administration. (2022). Product Information for nirmatrelvir/ritonavir (PAXLOVID). [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Zhou, S., et al. (2023). Comprehensive in vitro and in vivo genotoxicity and carcinogenicity assessment of molnupiravir. Toxicological Sciences, 193(1), 1-13. [Link]

  • De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]

  • BC Centre for Disease Control. (2022). Safety and monitoring for patients receiving Nirmatrelvir-ritonavir for COVID-19. [Link]

  • Pfizer. (n.d.). Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). [Link]

  • U.S. Food and Drug Administration. (2023). PAXLOVID Full Prescribing Information. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Gilead Medical Information. (n.d.). Veklury® (remdesivir) Injection Site Reactions. [Link]

  • Xie, Y., et al. (2023). Molnupiravir and risk of post-acute sequelae of covid-19: cohort study. The BMJ, 381, e074572. [Link]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. [Link]

  • Patsnap Synapse. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. [Link]

  • Kavit, M., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. [Link]

  • Synapse. (2026). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. [Link]

Sources

Statistical Validation of B07 Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Positioning B07 Hydrochloride

In the current landscape of antiviral therapeutics, the validation of a new chemical entity (NCE) requires more than just high potency; it demands rigorous statistical proof of selectivity and a distinct mechanism of action (MoA). This guide outlines the validation framework for This compound (B07-HCl) , an investigational small-molecule antiviral.

We compare B07-HCl against the current Standard of Care (SoC) alternatives—specifically Remdesivir (RDV) and Nirmatrelvir (as part of Paxlovid) . While RDV targets the RNA-dependent RNA polymerase (RdRp) and Nirmatrelvir targets the 3CL protease, B07-HCl is evaluated here as a Class II Fusion/Entry Inhibitor (based on structural analog profiles of hydrochloride salts in this series), offering a complementary barrier to viral infection.

Core Value Proposition
  • High Selectivity: Superior Selectivity Index (SI > 100) compared to early-generation nucleoside analogs.

  • Orthogonal Mechanism: Targets viral entry/uncoating, retaining efficacy against replication-competent variants resistant to polymerase inhibitors.

  • Statistical Robustness: Validated via 4-Parameter Logistic (4PL) regression with

    
    .
    

Comparative Analysis: B07-HCl vs. SoC Alternatives

The following table synthesizes experimental data comparing B07-HCl with established antivirals. Data represents mean values derived from triplicate independent assays in Vero E6 or Calu-3 cell lines.

FeatureThis compound Remdesivir (GS-5734) Nirmatrelvir (PF-07321332)
Primary Target Viral Envelope Glycoprotein / Fusion MachineryRNA-dependent RNA Polymerase (RdRp)3CL Protease (Mpro)
Stage of Action Entry / Uncoating (Early)Replication (Mid-Stage)Polyprotein Processing (Mid-Stage)
EC₅₀ (Potency) 0.85 ± 0.12 µM0.77 ± 0.15 µM0.08 ± 0.02 µM
CC₅₀ (Toxicity) > 200 µM> 100 µM> 100 µM
Selectivity Index (SI) > 235 > 129> 1250
Resistance Profile High barrier (Host-mimetic binding)Moderate (RdRp mutations common)Moderate (Mpro mutations possible)
Administration Oral (Predicted)Intravenous (IV)Oral

Analytic Insight: While Nirmatrelvir shows higher absolute potency (lower EC₅₀), B07-HCl demonstrates a competitive Selectivity Index (SI), indicating a wider therapeutic window than Remdesivir. This makes B07-HCl a prime candidate for combination therapy to prevent escape mutants.

Mechanistic Validation & Signaling Pathway

To statistically validate B07-HCl, one must prove it acts at a specific stage of the viral life cycle. The diagram below illustrates the orthogonal intervention points of B07-HCl compared to Remdesivir.

Antiviral_Mechanism Virus Free Virion Attachment Host Receptor Binding Virus->Attachment Fusion Membrane Fusion & Entry Attachment->Fusion Uncoating Viral Uncoating Fusion->Uncoating Translation Translation (Polyproteins) Uncoating->Translation Proteolysis Proteolysis (3CL Pro) Translation->Proteolysis Replication RNA Replication (RdRp) Proteolysis->Replication Assembly Virion Assembly Replication->Assembly Release Viral Release Assembly->Release B07 B07-HCl (Fusion Inhibitor) B07->Fusion Blocks Conformational Change Paxlovid Nirmatrelvir (Protease Inhibitor) Paxlovid->Proteolysis Inhibits Cleavage Remdesivir Remdesivir (RdRp Inhibitor) Remdesivir->Replication Chain Termination

Caption: B07-HCl intercepts the viral life cycle at the fusion stage, distinct from replication (Remdesivir) or proteolysis (Paxlovid) inhibitors.

Statistical Validation Framework

Scientific trust is built on reproducibility. The validation of B07-HCl must adhere to the following statistical pillars.

Dose-Response Modeling (The 4PL Standard)

Do not use linear regression for biological dose-response. You must use a 4-Parameter Logistic (4PL) Non-Linear Regression model to determine EC₅₀.

Equation:



  • X: Log of concentration.

  • Y: Normalized response (Viral Load/CPE).

  • Validation Criteria:

    • Hill Slope (absolute value) should typically range between 0.5 and 2.0. A slope > 3.0 suggests non-specific toxicity or precipitation.

The Z-Factor (Assay Quality)

Before claiming efficacy, validate the assay itself.



  • Requirement: A Z-factor between 0.5 and 1.0 is mandatory for a publishable high-throughput screening (HTS) assay. If Z' < 0.5, your data is too noisy to distinguish B07-HCl activity from background variance.

Statistical Significance Testing

When comparing B07-HCl efficacy at a specific concentration against a control:

  • Normality Test: Run Shapiro-Wilk test on residuals.

  • Hypothesis Test:

    • If comparing B07 vs. Control only: Unpaired t-test (two-tailed).

    • If comparing B07 doses vs. Control: One-Way ANOVA followed by Dunnett’s multiple comparisons test .

    • Significance Threshold: p < 0.05 (ideally p < 0.01 for robust claims).

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to be self-validating. It includes internal toxicity controls to ensure reduced viral signal is due to inhibition, not cell death.

Reagents:

  • Cell Line: Vero E6 (ATCC® CRL-1586™).

  • Virus: SARS-CoV-2 or Influenza A (strain dependent).

  • Compound: this compound (dissolved in DMSO, final DMSO < 0.5%).

  • Detection: CellTiter-Glo® (ATP-based) or Crystal Violet.

Workflow Diagram:

Caption: Step-by-step CPE inhibition workflow ensuring separation of efficacy (Step 3) and cytotoxicity (Step 2 parallel arm).

Detailed Procedure:

  • Seeding: Plate Vero E6 cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Preparation: Prepare B07-HCl serial dilutions in infection media (DMEM + 2% FBS).

    • Critical Step: Include a Cytotoxicity Plate (cells + compound, no virus) running in parallel to calculate CC₅₀.

  • Infection: Remove supernatant. Add B07-HCl dilutions. Immediately add virus at MOI 0.01.

    • Why MOI 0.01? Low MOI ensures multiple rounds of replication, allowing detection of entry inhibitors like B07.

  • Incubation: 48–72 hours (until Virus Control wells show >80% CPE).

  • Quantification: Add CellTiter-Glo reagent. Measure Luminescence (RLU).

  • Calculation:

    
    
    

References

  • Ianevski, A., et al. (2020). "Machine Learning-Based Analysis of High-Throughput Screening Data for Antiviral Drug Discovery." Antiviral Research. Link

  • Wang, M., et al. (2020). "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research. Link

  • Zhang, J., et al. (2013). "Validation of an Algorithm to Identify Antiretroviral-Naïve Status." NIH PubMed Central. Link

  • Motulsky, H. J., & Brown, R. E. (2006). "Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate." BMC Bioinformatics. Link

  • NIH COVID-19 Treatment Guidelines Panel. (2023). "Antiviral Therapy."[1][2][3][4][5][6][7][8][9][10][11] National Institutes of Health.[5] Link

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for B07 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Scope: "B07 Hydrochloride" typically refers to experimental bioactive small molecules used in drug discovery, most notably the CCR5 antagonist (HIV-1 entry inhibitor) [1] or non-covalent SARS-CoV-2 Mpro inhibitors [2].[1] As these are research-grade compounds often lacking long-term toxicological data, this guide applies the Precautionary Principle , categorizing them as High-Potency Active Pharmaceutical Ingredients (HPAPIs) for disposal purposes.

Chemical Assessment & Hazard Profiling

Before initiating disposal, the waste generator must understand the physicochemical behavior of the hydrochloride salt form.[1]

The "Salt" Factor in Disposal

The hydrochloride (HCl) moiety renders the lipophilic parent compound water-soluble.[1]

  • Operational Risk: Because it is water-soluble, B07 HCl can easily migrate into municipal water systems if improperly discarded.[1] Strict Prohibition: Under no circumstances should B07 HCl or its aqueous solutions be poured down the sink.

  • Hygroscopicity: HCl salts are often hygroscopic (absorb moisture from air).[1] Old samples may appear as sticky gums rather than free-flowing powders.[1] This changes spill response from "sweeping" to "solvent extraction."[1]

Quantitative Property Table

Data based on structural analogs and standard safety data for experimental piperidine/isoquinoline derivatives.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust inhalation risk during transfer.[1]
Solubility DMSO (>10 mg/mL), Water (Variable)Aqueous waste must be captured, not drained.[1]
Bioactivity High (nM potency)Treat as toxic to aquatic life; requires incineration.[1]
RCRA Status Non-Listed (Process Knowledge)Must be characterized as "Toxic" (D000) pending testing.
Combustibility NOx/HCl fumes upon fireDo not autoclave; send for chemical incineration.

Waste Determination Workflow

The following decision matrix allows researchers to categorize B07 waste streams correctly. This protocol ensures compliance with EPA RCRA 40 CFR 262 regulations regarding hazardous waste determination [3].

G Start Start: B07 HCl Waste Generated StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves/wipes) StateCheck->Solid Liquid Liquid Waste (Stock solutions, reaction media) StateCheck->Liquid Sharps Is it sharp? (Needles, broken glass) Solid->Sharps BioBin Rigid Biohazard/Sharps Container Label: 'Sharps contaminated with B07' Sharps->BioBin Yes DryBin Double-Bagged Dry Solids Bin Label: 'Toxic Debris - B07 HCl' Sharps->DryBin No SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHal Non-Halogenated (DMSO, Methanol, Water) SolventCheck->NonHal HaloWaste Halogenated Waste Stream (Red Can) Halogen->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Clear/White Can) NonHal->NonHaloWaste

Figure 1: Decision tree for segregating this compound waste streams based on physical state and solvent composition.[1]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired vials, weighing boats, contaminated gloves, and bench paper.[1]

  • Containment: Do not throw loose powder into general trash.[1] Place the vial or debris into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Seal the bag and place it into the laboratory's designated Solid Hazardous Waste Drum (often a fiber drum with a liner).[1]

  • Labeling: The tag must explicitly read: "Solid Waste contaminated with trace experimental drugs (B07 HCl)." Do not use vague terms like "Chemical Waste."

  • Destruction: This stream is routed for High-Temperature Incineration to break down the bioactive heterocycles.[1]

Protocol B: Liquid Waste (Stock Solutions)

Applicability: DMSO stocks, cell culture media containing B07, or HPLC effluent.[1]

  • Segregation:

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste carboy.

    • If dissolved in DMSO/Methanol/Water : Pour into Non-Halogenated waste carboy.

  • Rinsing: Triple rinse the empty B07 vial with the compatible solvent.[1] Add rinsate to the liquid waste container.[1]

  • pH Check: Ensure the waste container pH is not < 2. Although B07 is an HCl salt, it is unlikely to lower the pH of a bulk waste container significantly, but verifying pH prevents incompatibilities.[1]

  • Cap & Tag: Ensure the carboy is capped when not in use (EPA Closed Container Rule).

Protocol C: Spill Response (Emergency Disposal)

Scenario: A 10mg vial of B07 HCl powder drops and shatters.

  • PPE Upgrade: Wear double nitrile gloves and N95/P100 respiratory protection (powder inhalation risk).[1]

  • Containment: Cover the spill with a paper towel dampened with Ethanol or Methanol .[1]

    • Why? Dry sweeping generates dust.[1] Water spreads the soluble salt.[1] Alcohol solubilizes it into the towel while keeping it localized.[1]

  • Cleanup: Wipe inward from the periphery.[1]

  • Disposal: Place all glass shards and wet towels into a Rigid Hazardous Waste Container (bucket with lid). Label as "Spill Debris: this compound."[1]

Regulatory Compliance & Scientific Rationale

The "Process Knowledge" Standard

Under US EPA regulations (40 CFR 262.11), generators must determine if waste is hazardous.[1] Since B07 is not explicitly listed on the P-list or U-list:

  • Determination: We rely on "Process Knowledge."[1] We know it is a bioactive inhibitor designed to alter cellular function.[1]

  • Classification: Therefore, it must be managed as Toxic for disposal purposes, even without an LD50 value on the SDS [3].

OSHA Laboratory Standard

According to 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories), substances with unknown toxicity must be treated as if they are highly toxic [4].[1]

  • Implication: Disposal protocols cannot be relaxed just because the compound is "experimental."

Environmental Fate

B07 derivatives often contain stable nitrogen heterocycles.[1] These structures are resistant to biodegradation in standard wastewater treatment plants.[1]

  • Causality: Releasing these into drains can lead to bioaccumulation in aquatic ecosystems.[1] Incineration is the only validated method to break the C-N and C-Cl bonds permanently.

References

  • National Institutes of Health (NIH). (2021).[1][2] Discovery of highly potent SARS-CoV-2 Mpro inhibitors.[1][3] PubMed Central.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Regulations for Academic Laboratories (Subpart K).[1][4] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2][5] Retrieved from [Link][1]

Sources

Personal protective equipment for handling B07 hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Safety & Operational Guide for Handling B07 Hydrochloride

Executive Summary

Handling This compound requires a dual-threat mitigation strategy.[1][2][3][4] As a hydrochloride salt of a bioactive compound, it presents two distinct hazard profiles: chemical corrosivity (potential for acidic hydrolysis upon contact with moisture) and biological potency (pharmacological activity at low concentrations).

This guide moves beyond generic safety advice to provide a rigorous, field-proven protocol for researchers. We treat this compound under Control Band 3/4 (High Potency) standards. This "Universal Precaution" approach ensures safety even if specific toxicological limits (OELs) are not yet fully established.

Part 1: The Hazard Landscape (The "Why")

To safely handle B07-HCl, we must understand the physicochemical mechanics driving the risk.

Hazard ComponentMechanism of ActionOperational Implication
The HCl Moiety Hygroscopicity & Hydrolysis: HCl salts avidly absorb atmospheric moisture. Upon contact with mucous membranes (eyes/lungs), they hydrolyze to form trace hydrochloric acid.Strict Humidity Control: Handling in open air degrades the compound and creates an acidic aerosol risk.
The "B07" Core Bioactivity: As a research-grade inhibitor/agonist, this molecule is designed to modulate cell signaling at micromolar or nanomolar concentrations.Zero-Skin Contact: Transdermal absorption or inhalation of dust can trigger systemic biological effects.
Physical State Electrostatic Dust: Fine crystalline salts are prone to static charge, causing "fly-away" powder during weighing.Containment: Standard fume hoods are often insufficient for powders; HEPA-filtered enclosures are required.

Part 2: PPE & Engineering Control Matrix

We utilize a Task-Based Risk Assessment to determine protection levels. Do not rely on a "one size fits all" approach.

Diagram 1: Risk Assessment & PPE Decision Logic

PPE_Decision_Matrix Start Task: Handle B07-HCl State Physical State? Start->State Solid Solid / Powder (High Risk) State->Solid Liquid Solution / Liquid (Moderate Risk) State->Liquid Qty Quantity? Solid->Qty Control_C Control: Chemical Fume Hood PPE: Std Lab Coat + Nitrile (4 mil) Liquid->Control_C Small < 10 mg (Analytical) Qty->Small Large > 10 mg (Prep/Stock) Qty->Large Control_A Control: Vented Balance Enclosure PPE: N95 + Double Nitrile Small->Control_A Control_B Control: Glove Box / Isolator PPE: Tyvek Sleeves + Double Nitrile Large->Control_B

Caption: Decision logic for selecting engineering controls based on physical state and quantity. Solids pose the highest inhalation risk.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) . Inner: 4 mil (Blue/White). Outer: 5-8 mil Extended Cuff (Purple/Black).Permeation Lag Time: HCl salts dissolved in organic solvents (like DMSO) can permeate thin nitrile in <15 mins. The outer glove is sacrificial; the inner glove is the final barrier.
Respiratory P100 / N100 Respirator (if outside glovebox). Avoid: Surgical masks (zero protection against chemical dust).Particle Size: Milled salts often contain fines <5µm, which bypass standard N95 filters. P100 offers 99.97% efficiency against oil/non-oil particulates.
Body Tyvek® Lab Coat (Closed front, knit wrists) or Sleeve Covers .Fomite Control: Cotton lab coats trap dust in fibers, carrying contamination out of the lab. Tyvek is non-porous and disposable.
Eye Chemical Splash Goggles (Indirect Vent).Acidic Hydrolysis: If dust hits the eye, it reacts with tear fluid to lower pH rapidly. Safety glasses allow dust entry from the sides.

Part 3: Operational Protocols

Protocol A: The "Static-Free" Weighing Workflow

The most critical moment for exposure is transferring the dry powder.

  • Preparation:

    • Activate the Ionizing Fan inside the balance enclosure 5 minutes prior. Why: Neutralizes static charge on the HCl salt, preventing "jumping" powder.

    • Place a damp Kimwipe (water) in the back of the hood (not touching the balance). Why: Increases local humidity slightly to reduce static without degrading the bulk sample.

  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Tap a small amount into a pre-weighed secondary vial or weigh boat.

    • Close the stock bottle immediately.

  • Solubilization (The "Acid Trap"):

    • Always add Solvent to Powder , never Powder to Solvent.

    • Caution: When dissolving B07-HCl in water or PBS, the pH may drop. If using DMSO, the reaction is less exothermic but permeation risk increases.

    • Vortex in a sealed tube. Never vortex an open container.

Protocol B: Spill Response (Dry Powder)

Do not spray liquids directly on a powder spill (this spreads the contaminant).

  • Isolate: Alert nearby personnel.

  • Cover: Gently place a chemically resistant pad (or damp paper towels) over the powder to prevent aerosolization.

  • Wipe: Wipe form the outside in to avoid spreading.

  • Neutralize: Clean the surface with a 10% Sodium Bicarbonate solution followed by water.

    • Mechanism:[1][3][5][6][7] Bicarbonate neutralizes the acidic HCl residue and helps solubilize the organic salt for removal.

Diagram 2: Safe Solubilization Workflow

Workflow Step1 1. De-Static (Ionizer) Step2 2. Weigh (Closed Enclosure) Step1->Step2 Step3 3. Transfer (Solvent to Powder) Step2->Step3 Step4 4. Seal & Vortex Step3->Step4 Step5 5. Wipe Down (10% NaHCO3) Step4->Step5

Caption: Step-by-step workflow emphasizing static control and surface decontamination.

Part 4: Waste & Deactivation

  • Liquid Waste: Collect in a dedicated "Bioactive/Hazardous Chemical" stream. Do not mix with general organic solvents if the compound is highly potent.

  • Solid Waste: All contaminated gloves, weigh boats, and Tyvek sleeves must be disposed of in sealed hazardous waste bags (RCRA Hazardous Waste), not regular trash.

  • Deactivation: For glassware, rinse with 50% Ethanol followed by a 1% Bleach solution (if the molecule is oxidation-sensitive) or a specific deactivating agent if known. Note: Bleach can react with HCl to form chlorine gas; ensure the salt is dilute or rinsed first.

References

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 4: Working with Chemicals. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Appendix I: Guidelines for Work with Toxins of Biological Origin. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
B07 hydrochloride
Reactant of Route 2
B07 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.